Squalene
Description
Squalene is a triterpene consisting of 2,6,10,15,19,23-hexamethyltetracosane having six double bonds at the 2-, 6-, 10-, 14-, 18- and 22-positions with (all-E)-configuration. It has a role as a human metabolite, a plant metabolite, a Saccharomyces cerevisiae metabolite and a mouse metabolite.
This compound is originally obtained from shark liver oil. It is a natural 30-carbon isoprenoid compound and intermediate metabolite in the synthesis of cholesterol. It is not susceptible to lipid peroxidation and provides skin protection. It is ubiquitously distributed in human tissues where it is transported in serum generally in association with very low density lipoproteins. This compound is investigated as an adjunctive cancer therapy.
This compound has been reported in Erythrophleum fordii, Amaranthus hybridus, and other organisms with data available.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
A natural 30-carbon triterpene.
Properties
IUPAC Name |
(6E,10E,14E,18E)-2,6,10,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaene | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C30H50/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4/h15-18,23-24H,9-14,19-22H2,1-8H3/b27-17+,28-18+,29-23+,30-24+ | |
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InChI Key |
YYGNTYWPHWGJRM-AAJYLUCBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC=C(C)C)C)C)C | |
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Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C=C(/CC/C=C(/CCC=C(C)C)\C)\C)/C)/C)C | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50 | |
| Record name | TRANS-SQUALENE | |
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DSSTOX Substance ID |
DTXSID0026044 | |
| Record name | (E)-Squalene | |
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Molecular Weight |
410.7 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Trans-squalene is a clear, slightly yellow liquid with a faint odor. Density 0.858 g / cm3., Liquid with a mild agreeable odor; Absorbs oxygen and becomes viscous like linseed oil; [Merck Index] Clear, colorless to slightly yellow viscous liquid; [Acros Organics MSDS], Liquid | |
| Record name | TRANS-SQUALENE | |
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| Source | Human Metabolome Database (HMDB) | |
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Boiling Point |
545 °F at 25 mmHg (NTP, 1992), 421.3 °C | |
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Flash Point |
greater than 235 °F (NTP, 1992), 110 °C - closed cup | |
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| Record name | Squalene | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), Practically insoluble in water., Freely soluble in ether, petroleum ether, carbon tetrachloride, acetone, other fat solvents; sparingly soluble in alcohol, glacial acetic acid, Slightly soluble in alcohol; soluble in lipids and organic solvents | |
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Density |
0.8584 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.8584 g/cu cm at 20 °C | |
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| Record name | Squalene | |
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Color/Form |
Oil; crystals from ether/methanol (-5 °C) | |
CAS No. |
111-02-4, 7683-64-9, 11051-27-7 | |
| Record name | TRANS-SQUALENE | |
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| Record name | Dehydrosqualene | |
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| Record name | Squalene | |
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| Record name | 2,6,10,14,18,22-Tetracosahexaene, 2,6,10,15,19,23-hexamethyl-, (6E,10E,14E,18E)- | |
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| Record name | SQUALENE | |
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| Source | Human Metabolome Database (HMDB) | |
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Melting Point |
-103 °F (NTP, 1992), -4.8 °C, -75 °C | |
| Record name | TRANS-SQUALENE | |
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| Record name | Squalene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000256 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Squalene Biosynthesis Pathway in Yeast and Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Squalene (C₃₀H₅₀), a triterpenoid hydrocarbon, is a vital precursor in the biosynthesis of all steroids in eukaryotes and hopanoids in bacteria. Its role in cellular membrane fluidity and as a key intermediate in the production of valuable compounds has made its biosynthetic pathways a subject of intense research. This technical guide provides a comprehensive overview of the this compound biosynthesis pathways in two key model organisms: the yeast Saccharomyces cerevisiae and various bacteria. It details the enzymatic steps, presents quantitative data on enzyme kinetics and metabolite concentrations, outlines experimental protocols for key assays, and provides visual representations of the pathways. This document is intended to serve as a valuable resource for researchers in metabolic engineering, drug discovery, and synthetic biology.
This compound Biosynthesis in Yeast: The Mevalonate (MVA) Pathway
In Saccharomyces cerevisiae and other eukaryotes, this compound is synthesized via the mevalonate (MVA) pathway. This pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions primarily localized in the cytoplasm and the endoplasmic reticulum.
The key enzymes and intermediates in the yeast MVA pathway are:
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Acetyl-CoA C-acetyltransferase (Erg10): Catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.
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HMG-CoA Synthase (Erg13): Condenses acetoacetyl-CoA with another molecule of acetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).
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HMG-CoA Reductase (Hmg1 and Hmg2): The primary rate-limiting enzyme of the pathway, it reduces HMG-CoA to mevalonate.[1] S. cerevisiae possesses two isoenzymes, Hmg1 and Hmg2.
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Mevalonate Kinase (Erg12): Phosphorylates mevalonate to mevalonate-5-phosphate.
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Phosphomevalonate Kinase (Erg8): Further phosphorylates mevalonate-5-phosphate to mevalonate-5-pyrophosphate.
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Mevalonate Pyrophosphate Decarboxylase (Erg19): Decarboxylates mevalonate-5-pyrophosphate to yield isopentenyl pyrophosphate (IPP).
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IPP Isomerase (Idi1): Isomerizes IPP to its electrophilic isomer, dimethylallyl pyrophosphate (DMAPP).
-
Farnesyl Pyrophosphate Synthetase (Erg20): Catalyzes the sequential condensation of two molecules of IPP with one molecule of DMAPP to form the C15 compound farnesyl pyrophosphate (FPP).
-
This compound Synthase (Erg9): The first committed step towards sterol biosynthesis, this enzyme catalyzes the head-to-head condensation of two molecules of FPP to produce this compound.[2]
Regulation of the MVA Pathway in Yeast
The MVA pathway in yeast is tightly regulated at multiple levels to control the flux towards sterol biosynthesis. HMG-CoA reductase is a key regulatory point, with its activity being subject to feedback inhibition.[1] The expression of the ERG9 gene, encoding this compound synthase, is also regulated by various factors, including oxygen and heme levels.
Visualization of the Yeast MVA Pathway
This compound Biosynthesis in Bacteria
Bacteria employ two primary pathways for the synthesis of the isoprenoid precursors IPP and DMAPP: the Mevalonate (MVA) pathway, similar to yeast, and the Methylerythritol 4-Phosphate (MEP) pathway. The MEP pathway is more common in bacteria. Following the synthesis of IPP and DMAPP, bacteria utilize distinct enzymatic strategies to produce this compound.
The Methylerythritol 4-Phosphate (MEP) Pathway
The MEP pathway starts from pyruvate and glyceraldehyde 3-phosphate. The key enzymes and intermediates are:
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DXP Synthase (Dxs): Condenses pyruvate and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP).
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DXP Reductoisomerase (Dxr/IspC): Reduces and rearranges DXP to 2-C-methyl-D-erythritol 4-phosphate (MEP).
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MEP Cytidylyltransferase (IspD): Converts MEP to 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME).
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CDP-ME Kinase (IspE): Phosphorylates CDP-ME to 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP).
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MEcPP Synthase (IspF): Cyclizes CDP-MEP to 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP).
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HMB-PP Synthase (IspG): Reduces and opens the ring of MEcPP to form (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMB-PP).
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HMB-PP Reductase (IspH): Reduces HMB-PP to generate both IPP and DMAPP.
This compound Synthesis from Farnesyl Pyrophosphate (FPP)
Once FPP is synthesized from IPP and DMAPP (through the action of a farnesyl pyrophosphate synthase, often encoded by ispA), bacteria employ one of two main strategies to produce this compound:
-
This compound Synthase (SQS)-mediated synthesis: Similar to yeast, some bacteria possess a this compound synthase (encoded by the sqs or hopA/B gene) that catalyzes the direct condensation of two FPP molecules to form this compound.
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The HpnCDE pathway: A number of bacteria, particularly those that produce hopanoids, utilize a three-enzyme pathway to convert FPP to this compound. This pathway involves the enzymes HpnC, HpnD, and HpnE.
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HpnD: Catalyzes the formation of prethis compound diphosphate (PSPP) from two molecules of FPP.
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HpnC: Converts PSPP to hydroxythis compound (HSQ).
-
HpnE: Reduces HSQ to this compound.
-
Visualization of the Bacterial MEP and this compound Synthesis Pathways
Quantitative Data Summary
This section summarizes key quantitative data for the this compound biosynthesis pathways in yeast and bacteria.
Table 1: Enzyme Kinetic Parameters
| Organism | Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Vmax | Reference |
| S. cerevisiae | This compound Synthase (Erg9) | Farnesyl Pyrophosphate (FPP) | 40 | 3.3 | - | [3] |
| S. cerevisiae | This compound Synthase (Erg9) | NADPH | - | - | - | |
| E. coli | MEP Synthase (IspC/Dxr) | 1-deoxy-D-xylulose-5-phosphate (DXP) | 115 ± 25 | 116 ± 8 | - | [4] |
| E. coli | MEP Synthase (IspC/Dxr) | NADPH | 0.5 ± 0.2 | - | - | |
| E. coli | DXP Synthase (Dxs) | Glyceraldehyde-3-phosphate (GAP) | 226 | - | 3.7 x 10² molecules cell⁻¹ min⁻¹ | |
| E. coli | MEP Pathway Enzymes | - | - | - | IspG: 4.8 x 10³ molecules cell⁻¹ min⁻¹Dxr: 1.8 x 10⁷ molecules cell⁻¹ min⁻¹ |
Table 2: Metabolite Concentrations
| Organism | Condition | Metabolite | Concentration | Reference |
| S. cerevisiae | Glucose batch culture | Acetyl-CoA | Accumulates during growth on glucose | |
| S. cerevisiae | Glucose batch culture | HMG-CoA | Accumulates during growth on ethanol | |
| S. cerevisiae | Galactose batch culture | HMG-CoA | > two-fold higher than in glucose batch | |
| E. coli | Wild-type | MEP pathway intermediates | DXP and MEcPP are most abundant | |
| Z. mobilis | Wild-type | Glyceraldehyde-3-phosphate (GAP) | 6-fold higher than DXP | |
| Z. mobilis | Wild-type | Pyruvate | 38-fold higher than DXP |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.
Protocol 1: Determination of HMG-CoA Reductase Activity in Yeast
This protocol is adapted from commercially available colorimetric assay kits.
Principle: The activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of HMG-CoA to mevalonate.
Materials:
-
Yeast cell lysate or purified HMG-CoA reductase
-
HMG-CoA Reductase Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 1 mM DTT)
-
HMG-CoA solution
-
NADPH solution
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Sample Preparation: Prepare a yeast cell lysate by mechanical disruption (e.g., glass beads) or enzymatic lysis in cold HMG-CoA Reductase Assay Buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Reaction Setup: In a 96-well microplate, prepare the following reaction mixtures:
-
Sample wells: Add yeast lysate, HMG-CoA Reductase Assay Buffer, and HMG-CoA solution.
-
Blank wells: Add HMG-CoA Reductase Assay Buffer and HMG-CoA solution (no enzyme).
-
-
Initiate Reaction: Start the reaction by adding NADPH solution to all wells.
-
Kinetic Measurement: Immediately place the microplate in a pre-warmed (37°C) microplate reader and measure the absorbance at 340 nm every 30 seconds for 10-20 minutes.
-
Data Analysis: Calculate the rate of NADPH oxidation by determining the slope of the linear portion of the absorbance vs. time curve. Subtract the rate of the blank from the rate of the sample wells. Enzyme activity can be calculated using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).
Protocol 2: this compound Extraction and Quantification by GC-MS from Yeast
This protocol is a generalized procedure based on established methods.
Principle: this compound is a nonpolar lipid that can be extracted from yeast cells using organic solvents after saponification to hydrolyze interfering lipids. Quantification is achieved by gas chromatography-mass spectrometry (GC-MS) using an internal standard.
Materials:
-
Yeast cell pellet
-
Methanolic KOH (e.g., 2 M KOH in methanol)
-
Hexane
-
Anhydrous sodium sulfate
-
Internal standard (e.g., squalane)
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Cell Lysis and Saponification:
-
Resuspend a known amount of yeast cell pellet in methanolic KOH.
-
Incubate at 80°C for 1-2 hours to lyse the cells and saponify lipids.
-
-
Extraction:
-
Cool the mixture and add an equal volume of water.
-
Extract the non-saponifiable lipids, including this compound, by adding two volumes of hexane and vortexing vigorously.
-
Centrifuge to separate the phases and carefully collect the upper hexane layer.
-
Repeat the extraction twice more and pool the hexane fractions.
-
-
Drying and Concentration:
-
Dry the pooled hexane extract over anhydrous sodium sulfate.
-
Evaporate the hexane under a stream of nitrogen to concentrate the sample.
-
-
GC-MS Analysis:
-
Resuspend the dried extract in a known volume of hexane containing the internal standard.
-
Inject an aliquot of the sample into the GC-MS.
-
Use a temperature program that allows for the separation of this compound from other lipids.
-
Identify this compound based on its retention time and mass spectrum (characteristic ions: m/z 69, 81, 410).
-
-
Quantification:
-
Generate a calibration curve using known concentrations of a this compound standard and the internal standard.
-
Quantify the amount of this compound in the sample by comparing the peak area ratio of this compound to the internal standard against the calibration curve.
-
Protocol 3: Heterologous Expression and Purification of the Bacterial HpnCDE Enzyme Complex
This protocol provides a general workflow for the expression and purification of the HpnC, HpnD, and HpnE enzymes from a bacterial host like E. coli.
Principle: The genes encoding HpnC, HpnD, and HpnE are cloned into expression vectors, transformed into E. coli, and protein expression is induced. The tagged proteins are then purified using affinity chromatography.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vectors with affinity tags (e.g., His-tag, GST-tag)
-
LB medium and appropriate antibiotics
-
Inducing agent (e.g., IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Affinity chromatography resin (e.g., Ni-NTA agarose)
-
Wash buffer (lysis buffer with a slightly higher concentration of imidazole)
-
Elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250 mM)
Procedure:
-
Cloning: Clone the hpnC, hpnD, and hpnE genes into compatible expression vectors. It may be advantageous to co-express them from a single polycistronic construct to promote complex formation.
-
Transformation: Transform the expression plasmids into a suitable E. coli expression strain.
-
Expression:
-
Grow the transformed E. coli in LB medium with appropriate antibiotics at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding IPTG (e.g., 0.1-1 mM) and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
-
Affinity Chromatography:
-
Load the cleared lysate onto an equilibrated affinity chromatography column.
-
Wash the column extensively with wash buffer to remove unbound proteins.
-
Elute the tagged protein complex with elution buffer.
-
-
Analysis: Analyze the purified protein fractions by SDS-PAGE to assess purity and confirm the presence of all three proteins.
Conclusion
The biosynthesis of this compound in yeast and bacteria represents a fascinating area of metabolic diversity. While yeast utilizes the well-characterized MVA pathway, bacteria have evolved both a similar SQS-dependent mechanism and a unique three-enzyme HpnCDE system, often in conjunction with the MEP pathway for isoprenoid precursor synthesis. The detailed understanding of these pathways, supported by quantitative data and robust experimental protocols, is crucial for advancements in several fields. For drug development, the enzymes in these pathways, particularly those absent in humans like the MEP pathway enzymes, represent promising targets for novel antimicrobial agents. For researchers in synthetic biology and metabolic engineering, the knowledge of rate-limiting steps and regulatory mechanisms allows for the rational design of microbial cell factories for the high-level production of this compound and other valuable isoprenoids. This guide provides a solid foundation for these endeavors, compiling essential information for both fundamental research and applied biotechnology.
References
- 1. Regulation of HMG-CoA reductase in mammals and yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic Modeling of Saccharomyces cerevisiae Central Carbon Metabolism: Achievements, Limitations, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. E. coli MEP synthase: steady-state kinetic analysis and substrate binding - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Biological and Pharmacological Activities of Squalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Squalene (C₃₀H₅₀) is a naturally occurring triterpene and a key intermediate in the biosynthesis of cholesterol in animals and phytosterols in plants.[1] Abundantly found in shark liver oil, it is also present in various plant sources such as olive oil, palm oil, and amaranth oil.[2][3] This guide provides an in-depth exploration of the multifaceted biological and pharmacological activities of this compound, including its potent antioxidant, anti-inflammatory, cardioprotective, and anticancer properties. Furthermore, it delves into the utility of this compound as a biocompatible vehicle for drug delivery and as an adjuvant in vaccine formulations. Detailed experimental protocols for assessing these activities are provided, alongside a comprehensive summary of quantitative data from preclinical studies. Key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's mechanisms of action and its potential therapeutic applications.
Biological and Pharmacological Activities
This compound exhibits a wide spectrum of biological activities, primarily attributed to its unique chemical structure featuring six non-conjugated double bonds. This structure confers significant antioxidant properties and allows for its interaction with cellular membranes.[4]
Antioxidant Activity
This compound is a highly effective scavenger of reactive oxygen species (ROS), protecting cells from oxidative damage.[5] It is particularly efficient at quenching singlet oxygen and preventing lipid peroxidation at the skin surface, thereby mitigating damage from UV radiation. In vivo studies have demonstrated that this compound supplementation can reduce levels of malondialdehyde (MDA), a marker of lipid peroxidation, and enhance the activities of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).
The antioxidant mechanism of this compound is also linked to the activation of the Keap1-Nrf2-ARE signaling pathway. Under oxidative stress, this compound promotes the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response elements (ARE), leading to the expression of various cytoprotective genes.
Anti-inflammatory Properties
This compound has demonstrated significant anti-inflammatory effects by modulating the activity of inflammatory cells and signaling pathways. It can suppress the over-activation of macrophages and neutrophils, key players in the inflammatory response. A primary mechanism of its anti-inflammatory action is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This compound has been shown to decrease the phosphorylation of the p65 subunit of NF-κB and increase the levels of IκBα, an inhibitor of NF-κB. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Cardioprotective Effects
The cardioprotective effects of this compound are attributed to its antioxidant and lipid-lowering properties. It has been shown to protect the myocardium from isoproterenol-induced injury in animal models. This compound supplementation can lead to a reduction in serum levels of total cholesterol, triglycerides, and LDL cholesterol, while increasing HDL cholesterol. Mechanistically, this compound is thought to inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, through a negative feedback mechanism.
Anticancer Activity
This compound has shown promise as a chemopreventive and therapeutic agent against certain types of cancer. Its proposed anticancer mechanisms include the inhibition of Ras farnesylation, a critical step in the activation of the Ras oncoprotein which is implicated in tumorigenesis. Additionally, its antioxidant properties contribute to protecting cells from carcinogenic DNA damage. In vitro studies have demonstrated that this compound can induce apoptosis and cause cell cycle arrest in cancer cell lines.
Dermatological Benefits
As a major component of human sebum, this compound plays a crucial role in skin health. It acts as an emollient, hydrating the skin and improving its texture. Its antioxidant activity protects the skin from damage induced by UV radiation and other environmental stressors. This compound is non-comedogenic and possesses anti-inflammatory properties, making it beneficial for conditions like acne and eczema.
Role in Drug Delivery and Vaccine Adjuvants
This compound's biocompatibility and ability to form stable oil-in-water emulsions make it an excellent vehicle for drug delivery and a potent adjuvant in vaccines. This compound-based nanoemulsions can encapsulate lipophilic drugs, enhancing their solubility, bioavailability, and cellular uptake. In vaccines, this compound-containing adjuvants, such as MF59 and AS03, enhance the immune response to antigens by stimulating both innate and adaptive immunity.
Quantitative Data Summary
The following tables summarize quantitative data from various preclinical studies on the biological and pharmacological activities of this compound.
Table 1: Antioxidant Effects of this compound in Animal Models
| Animal Model | This compound Dosage | Duration | Key Findings | Reference(s) |
| Wistar rats (Isoprenaline-induced MI) | 2% in feed | 45 days | Significantly increased activities of SOD, CAT, GPx, and GST in heart tissue. | |
| Wistar rats (Cyclophosphamide-induced cardiotoxicity) | 35 mg/kg body weight (oral) | Not specified | Significantly increased GSH levels and decreased GPx activity. | |
| ApoA1- and ApoE-deficient mice | Not specified | Not specified | Significantly reduced ROS levels in isolated VLDL and HDL. | |
| Wistar rats | 2% in feed | 45 days | Significantly counteracted isoprenaline-induced lipid peroxidation in plasma and heart tissue. |
Table 2: Anti-inflammatory Effects of this compound
| Cell/Animal Model | This compound Concentration/Dosage | Key Findings | Reference(s) |
| Murine peritoneal macrophages (LPS-stimulated) | Not specified | Significant reduction in iNOS and COX-2 protein expression. | |
| Murine peritoneal macrophages (LPS-stimulated) | Not specified | Significant reduction of phosphorylated p65-NF-κB and increase in IκBα. | |
| THP-1 human monocytic cells (M1 proinflammatory macrophages) | 1 µM | Increased synthesis of anti-inflammatory cytokines (IL-10, IL-13, IL-4) and decreased proinflammatory signals (TNF-α, NF-κB). |
Table 3: Cardioprotective and Hypolipidemic Effects of this compound
| Animal Model | this compound Dosage | Duration | Key Findings | Reference(s) | | :--- | :--- | :--- | :--- | | Male albino rats (Isoprenaline-induced MI) | 2% in feed | 45 days | Significantly reduced isoprenaline-induced elevation in cholesterol, triglycerides, and free fatty acids in plasma and heart tissue. | | | Male albino rats (Isoprenaline-induced MI) | 2% in feed | 45 days | Reduced LDL cholesterol and increased HDL cholesterol in plasma. | | | Primary hypercholesterolemia patients | 860 mg/day | 20 weeks | Significantly decreased total cholesterol and LDL-C levels. | |
Table 4: Anticancer Effects of this compound in vitro
| Cell Line | This compound Concentration | Duration | Key Findings | Reference(s) |
| Caco-2 (human colon carcinoma) | IC₅₀ of 140 µg/mL (PLGA encapsulated) | 72 hours | Induced apoptosis and cell cycle arrest at the G1 phase. | |
| AGS (human gastric adenocarcinoma) | 50 µg/mL | 24 hours | Induced apoptosis, mitochondrial depolarization, and DNA fragmentation. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
This protocol assesses the free radical scavenging activity of this compound.
-
Reagents:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)
-
This compound standards of varying concentrations
-
Methanol (as blank)
-
Ascorbic acid (as a positive control)
-
-
Procedure:
-
Prepare a series of this compound solutions of different concentrations in methanol.
-
In a 96-well microplate, add 20 µL of each this compound solution or control to 180 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound sample.
-
Lipid Peroxidation Assessment: Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay quantifies malondialdehyde (MDA), a product of lipid peroxidation.
-
Reagents:
-
Thiobarbituric acid (TBA) solution (0.67% w/v)
-
Trichloroacetic acid (TCA) solution (15% w/v)
-
Butylated hydroxytoluene (BHT) solution (4% in ethanol)
-
Tissue homogenate or plasma sample
-
MDA standard solutions
-
-
Procedure:
-
To 100 µL of the sample (tissue homogenate or plasma), add 10 µL of BHT solution to prevent further oxidation.
-
Add 500 µL of TCA solution and vortex thoroughly.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and add 500 µL of TBA solution.
-
Incubate the mixture in a water bath at 95°C for 60 minutes.
-
Cool the tubes on ice and centrifuge at 10,000 x g for 5 minutes.
-
Measure the absorbance of the supernatant at 532 nm.
-
Quantify the MDA concentration using a standard curve prepared with MDA standards.
-
In Vivo Cardioprotective Activity: Isoprenaline-Induced Myocardial Infarction in Rats
This protocol describes the induction of myocardial infarction in rats to evaluate the cardioprotective effects of this compound.
-
Animals: Male Wistar rats (200-250 g)
-
Treatment:
-
Control Group: Receive standard diet and saline injections.
-
This compound Group: Receive a diet supplemented with 2% this compound for 45 days.
-
Isoprenaline Group: Receive standard diet and are injected subcutaneously with isoprenaline (85 mg/kg body weight) on two consecutive days (days 44 and 45).
-
This compound + Isoprenaline Group: Receive a diet supplemented with 2% this compound for 45 days and are injected with isoprenaline on days 44 and 45.
-
-
Procedure:
-
Acclimatize animals for one week before the experiment.
-
Administer the respective diets and treatments as described above.
-
24 hours after the last isoprenaline injection, anesthetize the rats and collect blood samples via cardiac puncture for biochemical analysis (e.g., cardiac troponins, creatine kinase-MB).
-
Euthanize the animals and excise the hearts for histopathological examination and measurement of antioxidant enzyme activities and lipid peroxidation.
-
Anticancer Activity: MTT Assay for Cell Viability
This colorimetric assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Reagents:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization solution
-
Cancer cell line of interest (e.g., Caco-2, AGS)
-
Complete cell culture medium
-
-
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (solubilized in a suitable solvent like DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 4 hours to allow the formation of formazan crystals.
-
Remove the MTT-containing medium and add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows related to the biological activities of this compound.
Caption: Keap1-Nrf2-ARE signaling pathway activated by this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Experimental workflow for assessing the cardioprotective effect of this compound.
Conclusion
This compound is a promising natural compound with a diverse range of biological and pharmacological activities. Its potent antioxidant and anti-inflammatory properties underpin its beneficial effects on cardiovascular health, skin, and its potential as an anticancer agent. The use of this compound in advanced drug delivery systems and as a vaccine adjuvant further highlights its versatility and therapeutic potential. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic benefits of this compound. Further clinical trials are warranted to fully elucidate the efficacy and safety of this compound in various human conditions.
References
Natural sources and distribution of Squalene in plants
An In-depth Technical Guide to the Natural Sources and Distribution of Squalene in Plants
Introduction
This compound (C₃₀H₅₀) is a naturally occurring triterpene and a key intermediate in the biosynthesis of sterols, including cholesterol in animals and phytosterols in plants.[1][2][3] This highly unsaturated hydrocarbon is widely distributed in nature, found in varying concentrations in plants, animals, and microorganisms.[4][5] Due to its antioxidant, emollient, and potential chemopreventive properties, this compound is a highly valued compound in the pharmaceutical, cosmetic, and nutraceutical industries. Historically, the primary commercial source of this compound was the liver oil of deep-sea sharks, which raised significant sustainability and ethical concerns. This has driven a focused effort to identify and characterize viable plant-based sources of this compound. This guide provides a comprehensive overview of the natural sources and distribution of this compound in the plant kingdom, details its biosynthetic pathway, and outlines the experimental protocols for its extraction and quantification.
Natural Sources and Distribution of this compound in Plants
This compound is ubiquitous in the plant kingdom, though its concentration varies significantly depending on the species, cultivar, tissue type, and processing methods. The highest concentrations are typically found in the seed oils of specific plants. Among the most notable plant sources are amaranth, olive, rice bran, and wheat germ.
Amaranth (Amaranthus spp.) stands out as the richest known plant source of this compound, with its seed oil containing concentrations that can be several times higher than that of olive oil. Olive oil (Olea europaea), particularly extra virgin olive oil, is the most common commercial source of plant-derived this compound. The this compound content in olive oil is influenced by the olive variety, extraction technology, and level of refinement, with unrefined extra virgin oils containing significantly higher amounts.
Data Presentation: this compound Content in Various Plant Sources
The following table summarizes the quantitative data on this compound content from various plant sources, compiled from multiple studies.
| Plant Source | Plant Part/Product | This compound Concentration | Reference(s) |
| Amaranth (Amaranthus spp.) | Seed Oil | 3,600 - 8,000 mg/100g | |
| Wild Amaranth Seed Oil (A. dubius) | Up to 94,900 mg/100g (in refined oil) | ||
| Olive (Olea europaea) | Extra Virgin Olive Oil | 80 - 1,300 mg/100g | |
| Olive Oil (general) | 170 - 460 mg/100g | ||
| Rice (Oryza sativa) | Bran Oil | ~319 mg/100g | |
| Wheat (Triticum aestivum) | Germ Oil | High concentrations reported | |
| Grape (Vitis vinifera) | Seed Oil | 14.1 mg/100g | |
| Peanut (Arachis hypogaea) | Oil | 27.4 mg/100g | |
| Soybean (Glycine max) | Oil | 9.9 mg/100g | |
| Corn (Zea mays) | Oil | 27.4 mg/100g | |
| Hazelnut (Corylus avellana) | Oil | 27.9 mg/100g | |
| Tea (Camellia sinensis) | Leaves | 28.9 - 368.2 mg/100g (dry weight) | |
| Palm (Elaeis guineensis) | Oil | 25 - 54 mg/100g |
Biosynthesis of this compound in Plants
In plants, this compound is synthesized via the isoprenoid biosynthetic pathway. This pathway generates the fundamental five-carbon building blocks, isopentenyl diphosphate (IDP) and its isomer, dimethylallyl diphosphate (DMADP). Plants utilize two distinct pathways to produce these precursors: the mevalonate (MVA) pathway, which operates in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids.
-
Formation of Farnesyl Diphosphate (FDP): Farnesyl diphosphate synthase (FDPS) catalyzes the sequential head-to-tail condensation of two molecules of IDP with one molecule of DMADP, resulting in the formation of the 15-carbon intermediate, farnesyl diphosphate (FDP).
-
This compound Synthesis: The final committed step in this compound biosynthesis is catalyzed by the enzyme this compound synthase (SQS). SQS is typically bound to the endoplasmic reticulum and facilitates the head-to-head condensation of two FDP molecules to form the 30-carbon, linear triterpene, this compound. This step represents a critical branch point, directing carbon flux specifically towards sterol and triterpenoid synthesis.
Experimental Protocols for this compound Analysis
The extraction and quantification of this compound from plant matrices require robust and validated methodologies. The choice of method depends on the nature of the plant material, the concentration of this compound, and the available instrumentation.
Generalized Experimental Workflow
The overall process for analyzing this compound from plant sources involves sample preparation, extraction of lipids, an optional saponification step to concentrate the unsaponifiable fraction, and finally, chromatographic analysis for quantification.
Sample Preparation
-
Objective: To prepare the plant material for efficient lipid extraction.
-
Protocol:
-
Collect fresh plant material (e.g., seeds, leaves).
-
Dry the material to a constant weight to remove moisture, typically using a freeze-dryer or an oven at a low temperature (e.g., 40-60°C) to prevent degradation of lipids.
-
Grind the dried material into a fine, homogenous powder using a laboratory mill or grinder. This increases the surface area for solvent penetration.
-
Store the powdered sample in an airtight, dark container at low temperature (e.g., -20°C) until extraction.
-
Extraction Methods
The goal is to efficiently extract the total lipid fraction, which contains this compound, from the prepared plant matrix.
-
Method A: Soxhlet Extraction (Organic Solvent)
-
Principle: Continuous solid-liquid extraction using a volatile organic solvent. It is a thorough but time-consuming method.
-
Protocol:
-
Accurately weigh a known amount of the dried, powdered plant material (e.g., 10-20 g) and place it into a cellulose thimble.
-
Place the thimble into the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with a suitable solvent, typically n-hexane, which is effective for nonpolar lipids like this compound.
-
Assemble the Soxhlet apparatus and heat the solvent. The extraction is run for a specified period (e.g., 6-10 hours) until the solvent in the siphon tube runs clear.
-
After extraction, remove the solvent from the collected lipid extract using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
The resulting crude oil is weighed to determine the total lipid yield and stored for further analysis.
-
-
-
Method B: Supercritical Fluid Extraction (SFE)
-
Principle: Utilizes a supercritical fluid, typically carbon dioxide (CO₂), as the extraction solvent. SFE is known for its high selectivity, efficiency, and the absence of residual organic solvents.
-
Protocol:
-
Place a known weight of the prepared plant material into the extraction vessel of the SFE system.
-
Set the extraction parameters. Optimal conditions for this compound extraction from amaranth have been reported at temperatures of 40-50°C and pressures of 200-300 bar.
-
Pump supercritical CO₂ through the vessel. The extracted oil containing this compound is collected in a separator by depressurizing the fluid.
-
The yield of this compound can be higher and the extract purer compared to solvent extraction.
-
-
Saponification and Purification
-
Objective: To hydrolyze triglycerides (the main component of oils) and separate the unsaponifiable matter, which concentrates the this compound. This step is crucial for materials with high oil content but may not be essential for low-oil tissues like tea leaves.
-
Protocol:
-
Dissolve a known amount of the extracted oil (e.g., 1 g) in an ethanolic potassium hydroxide (KOH) solution (e.g., 12% KOH in 95% ethanol).
-
Heat the mixture in a water bath at a controlled temperature (e.g., 60-80°C) for a specified duration (e.g., 60-90 minutes) with occasional swirling to complete the saponification reaction.
-
After cooling to room temperature, transfer the solution to a separatory funnel.
-
Add distilled water and an immiscible organic solvent (e.g., n-hexane or diethyl ether) to perform a liquid-liquid extraction of the unsaponifiable components.
-
Shake the funnel vigorously and allow the layers to separate. Collect the upper organic layer containing this compound.
-
Repeat the extraction of the aqueous layer two more times to ensure complete recovery.
-
Combine the organic extracts, wash with distilled water to remove residual soap and alkali, and then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the concentrated unsaponifiable fraction rich in this compound.
-
Quantification Methods
-
Method A: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: Separates volatile compounds in the gas phase, which are then ionized and detected based on their mass-to-charge ratio, providing both qualitative and quantitative information.
-
Protocol:
-
Sample Preparation: Dissolve a precise amount of the unsaponifiable fraction or crude oil in a suitable solvent (e.g., hexane). An internal standard (e.g., squalane) is often added for accurate quantification.
-
GC Conditions:
-
Column: A nonpolar capillary column (e.g., DB-5ms or HP-5ms).
-
Injector: Split/splitless injector, temperature set at e.g., 280°C.
-
Oven Program: A temperature gradient is used, for example, starting at 150°C, holding for 1 min, then ramping to 300°C at 10°C/min, and holding for 10 min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
-
Quantification: Identify the this compound peak by its retention time and mass spectrum compared to a pure standard. Quantify using a calibration curve constructed from standard solutions of known concentrations.
-
-
-
Method B: High-Performance Liquid Chromatography (HPLC)
-
Principle: Separates compounds in a liquid phase based on their affinity for a stationary phase. It is suitable for analyzing thermally labile compounds.
-
Protocol:
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and filter through a 0.45 µm membrane filter.
-
HPLC Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: An isocratic mobile phase such as acetone/acetonitrile (70:30, v/v) or methanol/isopropanol mixtures can be effective.
-
Flow Rate: Typically 1.0 - 1.2 mL/min.
-
Detector: A UV detector set at a wavelength of 210-220 nm or a Diode Array Detector (DAD) for spectral confirmation.
-
-
Quantification: Identify the this compound peak by comparing its retention time with that of a standard. Quantification is performed by creating a calibration curve of peak area versus the concentration of standard solutions.
-
-
References
The Pivotal Role of Squalene: A Precursor to Sterols and Hopanoids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Squalene, a 30-carbon isoprenoid, represents a critical branch point in the biosynthesis of a diverse array of cyclic triterpenoids that play fundamental roles in the structure and function of cellular membranes. In eukaryotes, this compound is the obligate precursor to sterols, such as cholesterol in animals and phytosterols in plants. This process is initiated by an oxygen-dependent cyclization. Conversely, in many bacteria, this compound undergoes an oxygen-independent cyclization to form hopanoids, which are considered bacterial surrogates of sterols. This technical guide provides a comprehensive overview of the biochemical pathways, key enzymatic players, and regulatory mechanisms governing the transformation of this compound into these two vital classes of molecules. Detailed experimental protocols for the analysis of these pathways and quantitative data on key parameters are presented to facilitate further research and drug development efforts targeting these essential metabolic routes.
Introduction
The evolution of cellular life necessitated the development of sophisticated membrane systems to compartmentalize cellular processes and regulate the passage of molecules. The fluidity and permeability of these membranes are finely tuned by the incorporation of rigid, planar molecules. In eukaryotes, this role is primarily fulfilled by sterols, while in many prokaryotes, hopanoids serve a similar function[1][2]. Both of these crucial classes of molecules share a common biosynthetic origin, diverging from the linear triterpene, this compound[3][4].
The biosynthesis of sterols from this compound is an oxygen-dependent process, a key evolutionary distinction from the anaerobic cyclization of this compound to hopanoids[4]. This divergence has significant implications for the evolution of life and presents distinct metabolic pathways that can be targeted for therapeutic intervention. Understanding the intricate details of these pathways, the enzymes that catalyze each step, and the mechanisms that regulate their activity is paramount for researchers in fields ranging from microbiology and cell biology to drug development.
This guide will delve into the core biochemical transformations of this compound, presenting a detailed comparison of the sterol and hopanoid biosynthetic pathways. It will provide quantitative data where available, detailed experimental methodologies for studying these processes, and visual representations of the key pathways and workflows to provide a comprehensive resource for the scientific community.
Biosynthesis of this compound
This compound itself is synthesized from two molecules of farnesyl pyrophosphate (FPP) in a head-to-head condensation reaction. In eukaryotes and some bacteria, this reaction is catalyzed by a single enzyme, this compound synthase (SQS). However, a distinct, three-enzyme pathway involving HpnC, HpnD, and HpnE has been identified in many hopanoid-producing bacteria.
The Sterol Biosynthetic Pathway: An Oxygen-Dependent Cyclization
The conversion of this compound to sterols is a multi-step process that is initiated by the introduction of molecular oxygen.
Key Enzymes
-
This compound Monooxygenase (this compound Epoxidase): This enzyme catalyzes the first oxygen-dependent step, the epoxidation of this compound to 2,3-oxidothis compound. This is a rate-limiting step in cholesterol biosynthesis.
-
Oxidothis compound Cyclase (OSC): This enzyme catalyzes the cyclization of 2,3-oxidothis compound to the first cyclic precursor of sterols. In animals and fungi, the product is lanosterol, while in plants, it is cycloartenol.
The Cyclization Cascade
The OSC-catalyzed reaction is one of the most complex enzymatic reactions known, involving a series of concerted protonation, cyclization, and rearrangement steps to form the characteristic four-ring sterol nucleus.
The Hopanoid Biosynthetic Pathway: An Oxygen-Independent Cyclization
In contrast to sterol synthesis, the formation of hopanoids from this compound does not require molecular oxygen, reflecting its ancient evolutionary origins.
Key Enzyme
-
This compound-Hopene Cyclase (SHC): This enzyme directly protonates and cyclizes this compound to form the pentacyclic hopene core. The reaction proceeds through a series of carbocationic intermediates, ultimately leading to the formation of hopene or hopanol.
The Cyclization Cascade
Similar to OSCs, SHCs orchestrate a complex series of bond formations to generate the five-ring hopanoid structure in a single enzymatic step.
Data Presentation
Quantitative Data on this compound Conversion and Cellular Concentrations
| Parameter | Organism/Cell Type | Value | Reference |
| This compound to Hopene Conversion Yield | Streptomyces albolongus (in vitro, optimized) | Up to 99% | |
| Total Hopanoid Content | Zymomonas mobilis | ~30 mg/g (dry cell weight) | |
| Cholesterol Concentration (Inner Plasma Membrane) | HeLa cells | 2.1 - 3.4 mol% | |
| Cholesterol Concentration (Inner Plasma Membrane) | HEK293 cells | 2.1 - 3.4 mol% | |
| Cholesterol Concentration (Inner Plasma Membrane) | MA-10 cells | 8.1 ± 1.0 mol% | |
| Free Cholesterol Content | Various mammalian cell lines | Correlated with heat sensitivity | |
| Diplopterol Cellular Content | Methylobacterium extorquens | Relative to major lipid classes |
Kinetic Parameters of Key Enzymes
| Enzyme | Organism | Substrate | Km | Vmax | kcat | Reference |
| This compound Monooxygenase | Homo sapiens | This compound | 2.9 µM | - | - | |
| Oxidothis compound-Lanosterol Cyclase | Rat Liver (microsomal) | 2,3(S):22(S),23-dioxidothis compound | Higher specificity (V/Km) than for 2,3(S)-oxidothis compound | - | - | |
| This compound-Hopene Cyclase (Engineered) | Alicyclobacillus acidocaldarius | (-)-Ambroxide precursor | - | - | 372.5 mM*min-1 (kcat/KM) |
Experimental Protocols
Lipid Extraction
-
Cell Harvesting: Wash cultured cells with phosphate-buffered saline (PBS) and harvest by scraping or trypsinization.
-
Lysis and Extraction: Resuspend the cell pellet in a mixture of chloroform and methanol (typically 1:2 v/v).
-
Phase Separation: Add chloroform and a saline solution (e.g., PBS or water) to induce phase separation.
-
Collection of Organic Phase: The lower, organic phase containing the lipids is carefully collected.
-
Drying and Storage: The solvent is evaporated under a stream of nitrogen, and the dried lipid extract can be stored at -20°C or below.
-
Cell Harvesting: Harvest bacterial cells by centrifugation.
-
Lysis and Extraction: Resuspend the bacterial pellet in a chloroform:methanol mixture (e.g., 2:1 v/v). The mixture is agitated (e.g., by vortexing or sonication) to ensure efficient extraction.
-
Phase Separation: Add water or a buffer to the mixture to induce phase separation.
-
Collection of Organic Phase: The lower, organic phase containing the hopanoids is collected.
-
Drying and Storage: The solvent is evaporated, and the lipid extract is stored for further analysis.
Enzyme Assays
-
Preparation of Cell Lysate: Prepare a cell-free extract from an organism expressing the OSC of interest (e.g., E. coli or yeast).
-
Substrate Preparation: Prepare a solution of the substrate, 2,3-oxidothis compound, typically solubilized with a detergent like Triton X-100.
-
Enzyme Reaction: Incubate the cell-free extract with the substrate solution at an optimal temperature and pH for a defined period.
-
Reaction Quenching and Extraction: Stop the reaction (e.g., by adding a strong base) and extract the lipids using an organic solvent (e.g., hexane or ethyl acetate).
-
Analysis: Analyze the extracted lipids by GC-MS or LC-MS to identify and quantify the cyclized product (lanosterol or cycloartenol). A detailed protocol for a cell-free OSC assay using L. donovani membranes involves incubation with 2,3-oxidothis compound at 37°C for 24 hours, followed by sterol extraction and analysis by TLC. An in vitro assay for the OSC from Saprolegnia parasitica involves incubating the purified recombinant protein with 2,3-oxidothis compound in a phosphate buffer at 25°C for 24 hours, followed by sterol extraction, silylation, and GC-MS analysis.
-
Enzyme Preparation: Use either purified SHC or a cell-free extract from a bacterial strain overexpressing the enzyme.
-
Substrate Emulsification: Emulsify the substrate, this compound, in a buffer containing a detergent (e.g., Triton X-100) to ensure its availability to the enzyme.
-
Enzyme Reaction: Incubate the enzyme preparation with the emulsified this compound at the optimal temperature and pH.
-
Extraction: Extract the products (hopene and/or hopanol) from the reaction mixture using an organic solvent like hexane.
-
Analysis: Analyze the extracted products by GC-MS. For the SHC from Alicyclobacillus acidocaldarius, cell extracts or purified enzyme are used for the activity assay as the outer membrane of the expression host (E. coli) is impermeable to this compound.
Quantification of Sterols and Hopanoids
-
Derivatization: Sterols are often derivatized (e.g., silylated with BSTFA) to increase their volatility for GC analysis. This involves incubating the dried lipid extract with a silylating agent at an elevated temperature (e.g., 70°C for 3 hours).
-
GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS) to separate the different sterols. A typical temperature program involves an initial hold followed by a gradual increase in temperature to elute the compounds.
-
MS Detection: The separated sterols are detected by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) information. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity and specificity.
-
Sample Preparation: Hopanoid extracts can be analyzed directly or after derivatization (e.g., acetylation).
-
LC Separation: The sample is injected into a liquid chromatograph, and hopanoids are separated on a reverse-phase column (e.g., C18) using a gradient of solvents (e.g., methanol/water or acetonitrile/isopropanol).
-
MS/MS Detection: The separated hopanoids are detected by a tandem mass spectrometer. Multiple Reaction Monitoring (MRM) is a common acquisition mode for quantifying specific hopanoids with high sensitivity and selectivity.
Mandatory Visualizations
Biosynthetic Pathways
Caption: Divergent fates of this compound into sterol and hopanoid biosynthetic pathways.
Experimental Workflow for Sterol Analysis
Caption: A typical experimental workflow for the analysis of sterols from mammalian cells.
Experimental Workflow for Hopanoid Analysis
Caption: A streamlined workflow for the analysis of hopanoids from bacterial cultures.
Conclusion
This compound stands as a central metabolic hub, directing carbon flux towards the synthesis of structurally and functionally diverse cyclic triterpenoids. The oxygen-dependent pathway to sterols in eukaryotes and the anaerobic route to hopanoids in bacteria highlight a fundamental divergence in membrane evolution. A thorough understanding of these pathways, their enzymatic machinery, and regulatory networks is crucial for advancing our knowledge of cell biology, evolution, and for the development of novel therapeutic strategies. The methodologies and data presented in this guide provide a solid foundation for researchers to explore these fascinating and vital biochemical processes. Further research is warranted to fill the existing gaps in our knowledge, particularly concerning the detailed kinetic parameters of the key enzymes and the intricate regulatory mechanisms that govern the metabolic fate of this compound.
References
Physicochemical Properties of Squalene: An In-depth Technical Guide for Formulation Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of squalene, a natural triterpene of significant interest in pharmaceutical and cosmetic formulation development. This document offers quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows to support researchers and scientists in the effective utilization of this compound in their formulation studies.
Core Physicochemical Properties of this compound
This compound (C₃₀H₅₀) is a highly unsaturated hydrocarbon, which imparts unique characteristics crucial for its role in various formulations. A summary of its key physicochemical properties is presented below.
Quantitative Data Summary
The following tables provide a consolidated summary of the essential physicochemical parameters of this compound, compiled from various scientific sources. These values are critical for predicting the behavior of this compound in different formulation systems.
Table 1: General and Physical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₃₀H₅₀ | [1] |
| Molecular Weight | 410.72 g/mol | [1] |
| Appearance | Clear, slightly yellow, oily liquid | [1][2] |
| Odor | Faint, agreeable odor | [2] |
| Density | 0.858 g/cm³ at 20°C | |
| Melting Point | -75 °C to -5 °C | |
| Boiling Point | 285 °C at 25 mmHg | |
| Refractive Index | 1.494 - 1.499 at 20°C | |
| Viscosity | ~12 cP at 25°C | |
| Surface Tension | ~33.9 mN/m at 22°C | |
| Flash Point | >230 °F (>110 °C) |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | References |
| Water | Practically insoluble (<0.1 g/100 mL) | |
| Ethanol | Slightly soluble / Miscible | |
| DMSO | Soluble (16.67 mg/mL) | |
| Dimethyl formamide | Miscible | |
| Ether | Soluble | |
| Chloroform | Soluble | |
| Benzene | Soluble | |
| Acetone | Miscible | |
| Carbon Tetrachloride | Miscible | |
| Hexane | Soluble | |
| Petroleum Ether | Soluble | |
| Vegetable and Mineral Oils | Soluble |
Experimental Protocols for Characterization
Detailed and standardized experimental procedures are paramount for the accurate and reproducible characterization of this compound's physicochemical properties. The following section outlines the methodologies for determining key parameters.
Determination of Density using a Pycnometer
Objective: To accurately measure the density of a liquid this compound sample.
Apparatus:
-
Pycnometer (specific gravity bottle) of a known volume (e.g., 25 mL or 50 mL)
-
Analytical balance (readability to 0.1 mg)
-
Water bath with temperature control (±0.1°C)
-
Thermometer
-
Syringe or pipette
-
Lint-free tissue
Procedure:
-
Cleaning and Calibration: Thoroughly clean the pycnometer with a suitable solvent (e.g., acetone or ethanol) and dry it completely. Determine the weight of the empty, dry pycnometer (m₁). Fill the pycnometer with distilled water of a known temperature and weigh it again (m₂). The volume of the pycnometer (V) can be calculated using the density of water at that temperature.
-
Sample Preparation: Ensure the this compound sample is free of any air bubbles and has been equilibrated to the desired temperature (e.g., 20°C) in the water bath.
-
Measurement: Fill the clean and dry pycnometer with the this compound sample, taking care to avoid air bubbles. Insert the stopper, allowing any excess liquid to overflow through the capillary.
-
Equilibration: Place the filled pycnometer in the temperature-controlled water bath for at least 30 minutes to ensure the sample reaches the target temperature.
-
Weighing: Carefully dry the outside of the pycnometer with a lint-free tissue and weigh it (m₃).
-
Calculation: The density (ρ) of the this compound sample is calculated using the following formula: ρ = (m₃ - m₁) / V
Determination of Viscosity using a Capillary Viscometer
Objective: To measure the kinematic and dynamic viscosity of this compound.
Apparatus:
-
Calibrated glass capillary viscometer (e.g., Ubbelohde type)
-
Viscometer bath with precise temperature control
-
Stopwatch
-
Pipette or syringe for sample loading
Procedure:
-
Viscometer Selection: Choose a viscometer with a capillary size appropriate for the expected viscosity of this compound, ensuring the flow time is within the recommended range (typically >200 seconds).
-
Sample Preparation: Filter the this compound sample to remove any particulate matter.
-
Loading the Viscometer: Introduce a precise volume of the this compound sample into the viscometer as per the manufacturer's instructions.
-
Temperature Equilibration: Place the loaded viscometer vertically in the viscometer bath, ensuring the sample is fully immersed. Allow at least 30 minutes for the sample to reach the test temperature.
-
Measurement: Using suction, draw the this compound up through the capillary to a point above the upper timing mark. Release the suction and allow the liquid to flow freely down the capillary.
-
Timing: Start the stopwatch as the meniscus of the this compound passes the upper timing mark and stop it as it passes the lower timing mark.
-
Replicates: Repeat the measurement at least three times and calculate the average flow time.
-
Calculation:
-
Kinematic Viscosity (ν): ν = C × t, where C is the calibration constant of the viscometer and t is the average flow time.
-
Dynamic Viscosity (η): η = ν × ρ, where ρ is the density of this compound at the same temperature.
-
Determination of Refractive Index using an Abbe Refractometer
Objective: To measure the refractive index of a liquid this compound sample.
Apparatus:
-
Abbe refractometer
-
Constant temperature water circulator
-
Dropper or pipette
-
Soft, lint-free lens paper
-
Calibration standard (e.g., distilled water)
Procedure:
-
Calibration: Calibrate the refractometer using a standard of known refractive index, such as distilled water, at the desired temperature.
-
Temperature Control: Connect the refractometer to the water circulator and allow the prisms to reach the target temperature (e.g., 20°C).
-
Sample Application: Open the prism assembly and place a few drops of the this compound sample onto the surface of the measuring prism. Close the prisms gently to spread the liquid into a thin film.
-
Measurement: Look through the eyepiece and adjust the control knob to bring the dividing line between the light and dark fields into sharp focus. Align this boundary with the center of the crosshairs.
-
Reading: Read the refractive index value directly from the instrument's scale.
-
Cleaning: After the measurement, clean the prism surfaces thoroughly with a soft cloth and a suitable solvent (e.g., ethanol).
Determination of Surface Tension using the Du Noüy Ring Method
Objective: To measure the surface tension of this compound at the air-liquid interface.
Apparatus:
-
Tensiometer with a platinum-iridium Du Noüy ring
-
Sample vessel
-
Micrometer stage for precise vertical movement
Procedure:
-
Ring Preparation: Clean the platinum ring thoroughly by flaming it to red heat to remove any organic contaminants.
-
Instrument Setup: Level the tensiometer and calibrate it according to the manufacturer's instructions.
-
Sample Preparation: Pour the this compound sample into the sample vessel, ensuring the surface is free from dust and other contaminants.
-
Measurement:
-
Immerse the ring into the this compound sample.
-
Slowly and steadily lower the stage holding the sample vessel. This will cause the ring to be pulled through the liquid surface, forming a meniscus.
-
Continue to lower the stage until the liquid film breaks away from the ring. The instrument will record the maximum force exerted on the ring just before detachment.
-
-
Calculation: The surface tension (γ) is calculated from the maximum force (F) and the circumference of the ring (L) using the formula: γ = F / (2L). A correction factor is often applied to account for the shape of the meniscus.
Determination of Solubility
Objective: To determine the solubility of this compound in various solvents.
Apparatus:
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Shaking incubator or water bath with temperature control
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC, GC)
Procedure (Equilibrium Solubility Method):
-
Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a vial.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at a high speed to separate the undissolved this compound from the saturated solution.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC with a suitable detector).
-
Calculation: Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or g/100mL, by back-calculating from the concentration of the diluted sample.
Visualization of Pathways and Workflows
Visual diagrams are essential tools for understanding complex biological pathways and experimental processes. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts related to this compound.
This compound Biosynthesis Pathway (Mevalonate Pathway)
References
An In-depth Technical Guide to the Endogenous Synthesis of Squalene via the Mevalonate Pathway
Audience: Researchers, scientists, and drug development professionals.
Abstract: The mevalonate (MVA) pathway is a fundamental metabolic cascade essential for the synthesis of a diverse array of isoprenoids, which are vital for numerous cellular functions. A key intermediate in this pathway is squalene, the metabolic precursor to all steroids, including cholesterol. The synthesis of this compound is a tightly regulated process, with the enzyme 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase serving as the primary rate-limiting step. Understanding the intricate enzymatic reactions and complex regulatory networks that govern this pathway is crucial for developing therapeutic strategies targeting diseases associated with dysregulated cholesterol metabolism, such as cardiovascular disease and certain cancers. This technical guide provides a detailed overview of the biochemical steps leading to this compound synthesis, the multi-tiered regulatory mechanisms involved, and key experimental protocols for studying the pathway.
The Mevalonate Pathway: From Acetyl-CoA to Farnesyl Pyrophosphate
The synthesis of this compound begins with the universal precursor, acetyl-CoA, primarily in the cytosol.[1] The pathway can be conceptually divided into an upper and lower series of reactions, culminating in the formation of the C15 isoprenoid, farnesyl pyrophosphate (FPP).
1.1. Formation of HMG-CoA
The pathway is initiated by the sequential condensation of three acetyl-CoA molecules.[2][3]
-
Acetoacetyl-CoA Thiolase catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.[1][4]
-
HMG-CoA Synthase then condenses acetoacetyl-CoA with a third molecule of acetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).
1.2. The Rate-Limiting Step: Synthesis of Mevalonate
The conversion of HMG-CoA to mevalonate is the committed and rate-limiting step of the entire pathway.
-
HMG-CoA Reductase (HMGCR) , an enzyme embedded in the membrane of the endoplasmic reticulum, catalyzes the reduction of HMG-CoA to mevalonate, a reaction requiring two molecules of NADPH. Due to its critical role, HMGCR is the primary target of statin drugs and is subject to complex regulatory control.
1.3. Synthesis of Isoprenoid Building Blocks
Mevalonate is subsequently converted into the five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).
-
Mevalonate Kinase phosphorylates mevalonate to form mevalonate-5-phosphate.
-
Phosphomevalonate Kinase adds a second phosphate group to yield mevalonate-5-diphosphate.
-
Diphosphomevalonate Decarboxylase catalyzes an ATP-dependent decarboxylation to produce isopentenyl pyrophosphate (IPP).
1.4. Elongation to Farnesyl Pyrophosphate (FPP)
IPP and DMAPP are the fundamental building blocks for all isoprenoids.
-
Isopentenyl Pyrophosphate Isomerase interconverts IPP and DMAPP.
-
Farnesyl Diphosphate Synthase (FDPS) sequentially condenses two molecules of IPP with one molecule of DMAPP to form the 15-carbon farnesyl pyrophosphate (FPP). FPP stands at a critical branch point, serving as a precursor for the synthesis of this compound, dolichol, coenzyme Q10, and for protein prenylation.
The Committed Step: this compound Synthesis
The conversion of FPP to this compound is the first committed step in sterol biosynthesis, as this compound is not a precursor for the non-sterol isoprenoids. This critical reaction is catalyzed by This compound synthase (also known as farnesyl-diphosphate farnesyltransferase), an enzyme located on the membrane of the endoplasmic reticulum.
The reaction is a head-to-head reductive dimerization of two FPP molecules and proceeds in two distinct steps, both occurring within the single active site of the enzyme:
-
Condensation: Two molecules of FPP condense to form a stable cyclopropylcarbinyl diphosphate intermediate called prethis compound pyrophosphate (PSPP).
-
Rearrangement and Reduction: The PSPP intermediate undergoes a complex rearrangement and subsequent reduction by NADPH to yield the final product, this compound (C30H50). In the absence of the reducing cofactor NADPH, the reaction stalls, and PSPP accumulates.
Regulation of the Mevalonate Pathway
To maintain cellular homeostasis and prevent the toxic accumulation of intermediates, the mevalonate pathway is regulated at multiple levels, primarily through controlling the activity and amount of HMG-CoA reductase.
3.1. Transcriptional Control by SREBPs
The primary mechanism of transcriptional regulation is mediated by the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) .
-
Low Sterol Conditions: When cellular cholesterol levels are low, an SREBP-2/SCAP (SREBP Cleavage-Activating Protein) complex is transported from the endoplasmic reticulum (ER) to the Golgi apparatus.
-
Proteolytic Cleavage: In the Golgi, SREBP-2 is sequentially cleaved by two proteases (S1P and S2P), releasing the N-terminal domain, which is an active transcription factor (nSREBP-2).
-
Gene Activation: nSREBP-2 translocates to the nucleus and binds to Sterol Regulatory Elements (SREs) in the promoter regions of target genes. This activates the transcription of genes encoding HMGCR, this compound synthase, and other enzymes in the pathway, thereby increasing cholesterol synthesis.
-
High Sterol Conditions: When cellular sterol levels are high, sterols bind to SCAP, causing a conformational change that retains the SREBP-2/SCAP complex in the ER, preventing its activation and halting the transcription of biosynthetic genes.
3.2. Post-Translational Regulation of HMGCR
-
Sterol-Induced Degradation: High levels of sterols, particularly lanosterol (a cholesterol precursor), trigger the rapid ubiquitination and subsequent proteasomal degradation of the HMGCR protein. This process is mediated by ER-resident proteins called Insigs.
-
Phosphorylation: HMGCR activity is also regulated by phosphorylation. AMP-activated protein kinase (AMPK), an energy sensor, phosphorylates and inactivates HMGCR when cellular ATP is low, thus conserving energy by halting the anabolic process of cholesterol synthesis. Hormones like glucagon can also inhibit the enzyme via phosphorylation, while insulin promotes its activity.
3.3. Feedback Inhibition
Downstream products of the pathway allosterically inhibit key enzymes.
-
Cholesterol and other sterols provide feedback to inhibit HMGCR activity.
-
The isoprenoid intermediates FPP and geranylgeranyl pyrophosphate (GGPP) can inhibit both HMGCR and mevalonate kinase, providing a finer level of control over the pathway's flux.
Quantitative Data Summary
The following table summarizes key quantitative data related to the mevalonate pathway and this compound synthesis.
| Parameter | Analyte/Enzyme | Value | Tissue/Organism | Citation |
| Tissue Concentration | This compound | ~500 µg/g | Human Skin | |
| This compound | ~300 µg/g | Human Adipose Tissue | ||
| This compound | ~75 µg/g | Human Liver | ||
| This compound | ~42 µg/g | Human Small Intestine | ||
| Plasma Concentration | This compound | ~0.026 µg/mL | Human Plasma | |
| Feedback Inhibition (Ki) | Mevalonate Kinase | 0.4 µM (for FPP) | S. cerevisiae | |
| Mevalonate Kinase | 0.6 µM (for GPP) | S. cerevisiae | ||
| Mevalonate Kinase | 7.9 µM (for DMAPP) | S. cerevisiae | ||
| Engineered Production | This compound | 502.7 mg/L | Yarrowia lipolytica | |
| This compound | 230 mg/L | Escherichia coli |
Experimental Protocols
Studying the mevalonate pathway requires robust methods for measuring enzyme activity and quantifying key metabolites.
5.1. Protocol: HMG-CoA Reductase Activity Assay
This protocol measures the rate of conversion of HMG-CoA to mevalonate.
Materials:
-
Cell or tissue lysates
-
Assay Buffer: 100 mM potassium phosphate (pH 7.4), 1 mM EDTA, 10 mM DTT
-
[14C]HMG-CoA (radiolabeled substrate)
-
NADPH solution (cofactor)
-
Mevalonolactone (for standard curve)
-
Scintillation fluid and vials
-
HPLC system with a radiodetector or a scintillation counter
Procedure:
-
Lysate Preparation: Prepare cell or tissue homogenates in a suitable lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant containing the cytosolic and microsomal fractions. Determine the total protein concentration using a standard method (e.g., Bradford assay).
-
Reaction Setup: In a microcentrifuge tube, combine a specific amount of protein lysate (e.g., 50-100 µg) with the assay buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate Reaction: Start the reaction by adding a mixture of NADPH (final concentration ~200 µM) and [14C]HMG-CoA (final concentration ~50 µM, with known specific activity).
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is within the linear range.
-
Stop Reaction: Terminate the reaction by adding a strong acid, such as HCl, which also facilitates the lactonization of the mevalonate product to mevalonolactone.
-
Product Separation: Separate the radiolabeled mevalonolactone product from the unreacted [14C]HMG-CoA substrate. This is typically achieved using HPLC with an appropriate column (e.g., C18 reverse-phase).
-
Quantification: Quantify the amount of [14C]mevalonolactone using a flow-through radiodetector connected to the HPLC or by collecting fractions and analyzing them with a liquid scintillation counter.
-
Calculate Activity: Calculate the enzyme activity based on the amount of product formed per unit time per milligram of protein (e.g., in pmol/min/mg).
5.2. Protocol: Quantification of this compound by GC-MS
This protocol describes the extraction and quantification of this compound from biological samples.
Materials:
-
Tissue or plasma sample
-
Internal Standard (e.g., deuterated this compound or an odd-chain alkane)
-
Ethanolic potassium hydroxide (KOH) for saponification
-
Hexane or other non-polar organic solvent for extraction
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., HP-5ms)
Procedure:
-
Sample Preparation: Homogenize a known weight of tissue or volume of plasma. Add a known amount of the internal standard.
-
Saponification: Add ethanolic KOH to the homogenate. Heat the mixture (e.g., at 60-80°C for 1-2 hours) to hydrolyze triglycerides and cholesterol esters, which liberates this compound from the lipid matrix. This step is crucial for accurate quantification.
-
Liquid-Liquid Extraction: After cooling, add water and extract the non-saponifiable lipids (including this compound) into an organic solvent like hexane. Repeat the extraction 2-3 times to ensure complete recovery.
-
Washing and Drying: Pool the organic phases and wash with water to remove residual KOH and glycerol. Dry the organic extract over anhydrous sodium sulfate.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization (Optional): While this compound is volatile and can be analyzed directly, some protocols may include a silylation step if other sterols are being analyzed simultaneously.
-
GC-MS Analysis: Reconstitute the dried extract in a known volume of hexane. Inject an aliquot into the GC-MS. The gas chromatograph separates the components of the mixture, and the mass spectrometer detects and quantifies this compound based on its characteristic mass-to-charge ratio (m/z) and retention time relative to the internal standard.
-
Data Analysis: Construct a standard curve using known concentrations of a this compound standard. Quantify the this compound in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.
Conclusion
The endogenous synthesis of this compound is a sophisticated and highly regulated metabolic pathway central to cellular physiology. Its product, this compound, is the committed precursor for the entire family of steroids. The pathway's rate-limiting enzyme, HMG-CoA reductase, serves as a critical control point, integrating signals related to cellular energy status and sterol levels through a combination of transcriptional, translational, and post-translational mechanisms. This intricate regulation makes the mevalonate pathway a prime target for pharmacological intervention in a variety of human diseases. A thorough understanding of its biochemistry and the application of precise analytical techniques are indispensable for researchers and drug development professionals seeking to modulate its activity for therapeutic benefit.
References
- 1. The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms - MetwareBio [metwarebio.com]
- 2. Frontiers | The Mevalonate Pathway, a Metabolic Target in Cancer Therapy [frontiersin.org]
- 3. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 4. ENZYMES OF THE MEVALONATE PATHWAY OF ISOPRENOID BIOSYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
Squalene: A Comprehensive Technical Guide to its Role in Mitigating Free Radical Oxidative Damage
For Researchers, Scientists, and Drug Development Professionals
Abstract
Squalene, a naturally occurring triterpenoid, is a pivotal intermediate in the biosynthesis of sterols in both plants and animals. Beyond its metabolic role, this compound has garnered significant attention for its potent antioxidant properties, which contribute to the reduction of free radical-induced oxidative damage. This technical guide provides an in-depth analysis of this compound's mechanisms of action, supported by quantitative data from various experimental studies. Detailed protocols for key assays and visualizations of the implicated signaling pathways are presented to facilitate further research and development in this field.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to the pathophysiology of numerous diseases. This compound, with its unique chemical structure featuring six non-conjugated double bonds, exhibits remarkable efficacy in neutralizing free radicals and protecting cellular components from oxidative damage.[1][2] This document elucidates the multifaceted functions of this compound as an antioxidant, focusing on its direct scavenging activities and its influence on endogenous antioxidant defense systems.
Mechanisms of Antioxidant Action
This compound's protective effects against oxidative stress are mediated through several key mechanisms:
-
Direct Free Radical Scavenging: this compound acts as a potent scavenger of various free radicals, including singlet oxygen, thereby preventing the initiation and propagation of lipid peroxidation chains.[3] Its lipophilic nature allows it to readily incorporate into cell membranes, providing on-site protection against oxidative insults.[2]
-
Inhibition of Lipid Peroxidation: By quenching free radicals, this compound effectively inhibits the peroxidation of lipids within cellular membranes, a critical process in the pathogenesis of oxidative damage.[4] This protective effect helps maintain membrane integrity and function.
-
Enhancement of Endogenous Antioxidant Enzymes: this compound has been shown to upregulate the activity of key antioxidant enzymes, including Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx). This enhancement of the cellular antioxidant arsenal provides a more robust and sustained defense against oxidative stress.
Quantitative Data on Antioxidant Activity
The antioxidant capacity of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings:
Table 1: In Vitro Antioxidant Activity of this compound
| Assay Type | Concentration/Dose | Result | Reference |
| DPPH Radical Scavenging | 1% | 32% scavenging activity | |
| Lipid Peroxidation Inhibition | Not Specified | IC50: Not Specified |
Table 2: In Vivo Effects of this compound on Antioxidant Enzyme Activity in Rats
| Enzyme | This compound Dose | Tissue | Result | Reference |
| Superoxide Dismutase (SOD) | 160 mg/kg bw/day (14 days) | Pancreas | Increased activity (22.42 ± 0.27 U/mL vs. 21.88 ± 0.97 U/mL in diabetic control) | |
| Superoxide Dismutase (SOD) | 600 mg (84 days, in humans) | Not Specified | Significant increase in activity | |
| Catalase (CAT) | 2% in feed | Not Specified | Significant increase in activity | |
| Catalase (CAT) | 600 mg (84 days, in humans) | Not Specified | Significant increase in activity | |
| Glutathione Peroxidase (GPx) | 2% in feed (45 days) | Heart | Maintained near-normal activity in isoproterenol-induced myocardial infarction | |
| Glutathione Peroxidase (GPx) | 0.4 mL/rat/day (7 days) | Cardiac Tissue | Improved activity |
Key Signaling Pathways Modulated by this compound
This compound's influence on cellular antioxidant defenses extends to the modulation of critical signaling pathways.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of antioxidant and detoxification genes, including those for SOD, CAT, and GPx. This compound has been shown to activate the Nrf2 pathway, thereby bolstering the cell's intrinsic antioxidant capacity.
Caption: this compound-mediated activation of the Nrf2 signaling pathway.
AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell survival, growth, and proliferation. Oxidative stress can dysregulate this pathway, leading to apoptosis. This compound has been demonstrated to activate AKT, a key protein kinase in this pathway, thereby promoting cell survival and mitigating oxidative stress-induced damage.
Caption: Modulation of the AKT/mTOR pathway by this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable DPPH free radical.
-
Reagents:
-
DPPH solution (0.1 mM in methanol or ethanol)
-
This compound standards (various concentrations)
-
Methanol or ethanol (as solvent)
-
Ascorbic acid or Trolox (as a positive control)
-
-
Procedure:
-
Prepare a working solution of DPPH in methanol or ethanol.
-
Add a defined volume of this compound solution (at various concentrations) to a cuvette or microplate well.
-
Add an equal volume of the DPPH working solution to initiate the reaction.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
A blank containing only the solvent and DPPH solution is also measured.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the this compound sample.
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This assay quantifies malondialdehyde (MDA), a major end-product of lipid peroxidation.
-
Reagents:
-
Thiobarbituric acid (TBA) solution
-
Trichloroacetic acid (TCA) solution
-
Tissue homogenate or cell lysate
-
MDA standard for calibration curve
-
-
Procedure:
-
Homogenize tissue samples or lyse cells in an appropriate buffer on ice.
-
Precipitate proteins in the sample by adding TCA and centrifuge to collect the supernatant.
-
Add TBA solution to the supernatant and heat at 95°C for 60 minutes to form the MDA-TBA adduct.
-
Cool the samples and measure the absorbance of the pink-colored adduct at 532 nm.
-
Quantify the MDA concentration using a standard curve prepared with known concentrations of MDA.
-
Results are typically expressed as nmol of MDA per mg of protein.
-
Superoxide Dismutase (SOD) Activity Assay
This assay measures the inhibition of the reduction of a chromogen by superoxide radicals.
-
Reagents:
-
Assay buffer (e.g., potassium phosphate buffer with EDTA)
-
Xanthine solution (substrate for xanthine oxidase)
-
Xanthine oxidase solution (generates superoxide radicals)
-
A chromogen that reacts with superoxide (e.g., WST-1, cytochrome c, or nitroblue tetrazolium)
-
Tissue homogenate or cell lysate
-
-
Procedure:
-
Prepare tissue homogenate or cell lysate in a suitable buffer.
-
In a microplate, add the sample, xanthine solution, and the chromogen solution.
-
Initiate the reaction by adding xanthine oxidase.
-
The superoxide radicals generated will reduce the chromogen, leading to a color change.
-
SOD in the sample will compete for the superoxide radicals, thus inhibiting the color change.
-
Measure the rate of color change at the appropriate wavelength using a microplate reader.
-
The SOD activity is calculated based on the percentage of inhibition of the chromogen reduction and is expressed as units of SOD per mg of protein.
-
Catalase (CAT) Activity Assay
This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.
-
Reagents:
-
Assay buffer (e.g., potassium phosphate buffer)
-
Hydrogen peroxide (H₂O₂) solution
-
Tissue homogenate or cell lysate
-
-
Procedure:
-
Prepare tissue homogenate or cell lysate in a suitable buffer.
-
Add the sample to a cuvette or microplate well containing the assay buffer.
-
Initiate the reaction by adding a known concentration of H₂O₂.
-
Monitor the decrease in absorbance at 240 nm as H₂O₂ is consumed by catalase.
-
The catalase activity is calculated from the rate of H₂O₂ decomposition and is expressed as units of CAT per mg of protein.
-
Glutathione Peroxidase (GPx) Activity Assay
This assay measures the reduction of an organic hydroperoxide by GPx, coupled to the oxidation of NADPH.
-
Reagents:
-
Assay buffer (e.g., potassium phosphate buffer with EDTA and sodium azide)
-
Reduced glutathione (GSH)
-
Glutathione reductase
-
NADPH
-
An organic hydroperoxide substrate (e.g., tert-butyl hydroperoxide or cumene hydroperoxide)
-
Tissue homogenate or cell lysate
-
-
Procedure:
-
Prepare tissue homogenate or cell lysate in a suitable buffer.
-
In a cuvette or microplate well, combine the sample, assay buffer, GSH, glutathione reductase, and NADPH.
-
Initiate the reaction by adding the hydroperoxide substrate.
-
GPx in the sample will reduce the hydroperoxide, oxidizing GSH to GSSG.
-
Glutathione reductase will then reduce GSSG back to GSH, consuming NADPH in the process.
-
Monitor the decrease in absorbance at 340 nm due to NADPH oxidation.
-
The GPx activity is calculated from the rate of NADPH consumption and is expressed as units of GPx per mg of protein.
-
HPLC Analysis of this compound and this compound Peroxides in Skin Lipids
This method allows for the quantification of this compound and its primary oxidation products in biological samples.
-
Sample Preparation:
-
Collect skin surface lipids using a suitable method (e.g., solvent wash or Sebutape®).
-
Extract the lipids from the collection medium using an organic solvent mixture (e.g., chloroform:methanol).
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the lipid residue in the HPLC mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and isopropanol is commonly used. For example, a mobile phase of 70% ethanol and 30% acetonitrile has been reported.
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV detection at 210-220 nm for this compound and its hydroperoxides. Mass spectrometry (MS) can be coupled for more specific identification and quantification.
-
-
Quantification:
-
Prepare a calibration curve using standards of pure this compound and, if available, this compound monohydroperoxides.
-
Calculate the concentration of this compound and its peroxides in the sample based on the peak areas from the chromatogram and the calibration curve.
-
Experimental Workflows
The following diagrams illustrate typical experimental workflows for assessing the antioxidant properties of this compound.
Caption: Workflow for in vitro antioxidant capacity assessment.
Caption: Workflow for in vivo evaluation of this compound's antioxidant effects.
Conclusion
This compound demonstrates significant potential in mitigating free radical oxidative damage through a combination of direct scavenging mechanisms and the upregulation of endogenous antioxidant defenses. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound in combating oxidative stress-related pathologies. Future research should focus on elucidating the precise molecular targets of this compound and conducting well-designed clinical trials to validate its efficacy in human populations.
References
- 1. This compound attenuates the oxidative stress and activates AKT/mTOR pathway against cisplatin-induced kidney damage in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biological and Pharmacological Activities of this compound and Related Compounds: Potential Uses in Cosmetic Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardioprotective effect of this compound on lipid profile in isoprenaline-induced myocardial infarction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of Squalene Synthase: A Technical Guide for Drug Discovery
November 25, 2025
Abstract
Squalene synthase (SQS), or farnesyl-diphosphate farnesyltransferase 1 (FDFT1), represents a critical enzymatic checkpoint in the cholesterol biosynthesis pathway. Positioned at the first committed step towards sterol synthesis, it catalyzes the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form this compound. This unique position makes SQS an attractive therapeutic target for a range of pathologies, from hypercholesterolemia to cancer and certain infectious diseases. Unlike statins, which act upstream and can affect the synthesis of other essential non-sterol isoprenoids, inhibiting SQS offers a more targeted approach to modulating cholesterol levels. This technical guide provides an in-depth overview of the therapeutic potential of this compound synthase, detailing its biochemical role, involvement in disease, and the current landscape of inhibitory molecules. We present quantitative data on key inhibitors, detailed experimental protocols for their evaluation, and visual representations of relevant signaling pathways and experimental workflows to aid researchers and drug development professionals in this promising field.
Introduction: this compound Synthase in the Landscape of Cholesterol Biosynthesis
The mevalonate pathway is a complex and vital metabolic cascade responsible for the synthesis of cholesterol and a variety of non-sterol isoprenoids crucial for cellular function. This compound synthase (SQS) is a key enzyme that directs the flow of FPP, a central intermediate, towards the sterol branch of this pathway.[1] By catalyzing the formation of this compound, SQS commits the cell to cholesterol production. This enzymatic step is a point of significant regulatory control and, consequently, a compelling target for therapeutic intervention.
Inhibition of SQS has been shown to be effective in lowering plasma levels of total cholesterol and LDL-C.[1] Beyond its role in cardiovascular disease, emerging evidence highlights the involvement of SQS in cancer cell proliferation and metastasis, as well as the survival of certain parasites, broadening its therapeutic relevance.[2][3]
The Biochemical Role and Regulation of this compound Synthase
SQS is an endoplasmic reticulum-resident enzyme that performs a two-step reductive dimerization of FPP. The reaction is NADPH-dependent and results in the formation of the C30 isoprenoid, this compound. The activity of SQS is tightly regulated by cellular sterol levels, primarily through the sterol regulatory element-binding protein 2 (SREBP-2) signaling pathway. Low intracellular cholesterol levels activate SREBP-2, which in turn upregulates the transcription of genes involved in cholesterol biosynthesis, including FDFT1 (the gene encoding SQS).
Caption: Role of this compound synthase in promoting cancer cell proliferation and metastasis.
Infectious Diseases
Certain pathogens, including parasites like Trypanosoma cruzi (the causative agent of Chagas disease) and viruses such as Hepatitis C, rely on the host's or their own sterol biosynthesis machinery for survival and replication. [4]SQS inhibitors have shown promise in targeting these pathogens by disrupting their ability to produce or acquire essential sterols.
Quantitative Data on this compound Synthase Inhibitors
A number of potent and selective SQS inhibitors have been developed and characterized. The following table summarizes the in vitro potency of some key examples.
| Inhibitor | Target Organism | IC50 (nM) | Ki (nM) | Reference(s) |
| Zaragozic Acid A (Squalestatin 1) | Rat Liver | 5 | 0.078 (app) | |
| Amauroascus niger | 100 | - | ||
| Lapaquistat (TAK-475) | - | 45, 260 | - | |
| BMS-187745 | - | - | - | |
| YM-53601 | - | - | - | |
| 3-(biphenyl-4-yl)quinuclidine (BPQ) | Rat Liver | - | 4.5 (app) |
Detailed Experimental Protocols
In Vitro this compound Synthase Inhibition Assay
This protocol describes a common method to determine the inhibitory activity of a compound against SQS.
Materials:
-
Rat liver microsomes (source of SQS)
-
[³H]Farnesyl pyrophosphate (substrate)
-
NADPH
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4, containing MgCl₂ and KCl)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, and rat liver microsomes.
-
Add the test compound at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding [³H]FPP.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform and methanol).
-
Extract the lipid-soluble product, [³H]this compound, by vortexing and centrifugation.
-
Transfer the organic phase to a scintillation vial, evaporate the solvent, and add scintillation cocktail.
-
Quantify the amount of [³H]this compound formed using a liquid scintillation counter.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
dot
Caption: Experimental workflow for an in vitro this compound synthase inhibition assay.
Cellular Cholesterol Synthesis Assay
This protocol outlines a method to measure the effect of SQS inhibitors on de novo cholesterol synthesis in cultured cells.
Materials:
-
Cultured cells (e.g., HepG2 human hepatoma cells)
-
Cell culture medium and supplements
-
[¹⁴C]Acetate (precursor for cholesterol synthesis)
-
Test compounds
-
Lipid extraction solvents (e.g., hexane:isopropanol)
-
Thin-layer chromatography (TLC) plates and developing solvent
-
Phosphorimager or scintillation counter
Procedure:
-
Plate cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle control for a specified period (e.g., 24 hours).
-
Add [¹⁴C]acetate to the culture medium and incubate for a further period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized lipids.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Extract total lipids from the cells using a suitable solvent system.
-
Separate the lipid extracts by TLC to resolve cholesterol from other lipids.
-
Visualize and quantify the amount of [¹⁴C]cholesterol using a phosphorimager or by scraping the corresponding band and using a scintillation counter.
-
Normalize the [¹⁴C]cholesterol counts to the total protein content of the cell lysate.
-
Calculate the inhibition of cholesterol synthesis at each compound concentration and determine the IC50 value.
Conclusion and Future Directions
This compound synthase stands out as a highly promising target for the development of novel therapeutics. Its strategic position in the cholesterol biosynthesis pathway allows for a targeted approach to lowering cholesterol with a potentially more favorable side-effect profile compared to statins. The expanding role of SQS in oncology and infectious diseases further underscores its therapeutic potential. Future research should focus on the development of next-generation SQS inhibitors with improved pharmacokinetic and pharmacodynamic properties. Furthermore, a deeper understanding of the downstream consequences of SQS inhibition in different cellular contexts will be crucial for fully realizing the therapeutic promise of targeting this key enzyme. This guide provides a foundational resource for researchers dedicated to advancing this exciting area of drug discovery.
References
- 1. Targeting the key cholesterol biosynthesis enzyme this compound monooxygenasefor cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting the key cholesterol biosynthesis enzyme this compound monooxygenasefor cancer therapy [frontiersin.org]
- 3. Unveiling the Therapeutic Potential of this compound Synthase: Deciphering Its Biochemical Mechanism, Disease Implications, and Intriguing Ties to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Synthase As a Target for Chagas Disease Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
The Fork in the Road: An In-depth Technical Guide to the Evolutionary Origins of Squalene Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Squalene, a 30-carbon isoprenoid, is a pivotal molecule in the biochemistry of all domains of life, serving as the metabolic precursor to a vast array of sterols and hopanoids that are essential for membrane structure and function. The evolutionary journey of this compound biosynthesis is a compelling narrative of ancient metabolic pathways, gene duplication, horizontal gene transfer, and functional diversification. This technical guide delves into the core of this evolutionary history, providing a detailed examination of the key enzymes, their catalytic parameters, the distribution of biosynthetic routes, and the experimental methodologies used to unravel this complex story. Understanding the evolutionary origins and divergence of these pathways is not merely an academic exercise; it offers profound insights for the development of novel therapeutics targeting essential metabolic routes in pathogens and for synthetic biology applications aimed at producing high-value isoprenoids.
Two Paths to a Universal Precursor: The MVA and MEP Pathways
The biosynthesis of this compound begins with the synthesis of the fundamental five-carbon building block, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). Life on Earth has evolved two distinct and independent pathways for the production of IPP: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway, also known as the deoxyxylulose 5-phosphate (DXP) pathway.[1][2] The evolutionary history and distribution of these two pathways across the domains of life are starkly different, reflecting fundamental divergences in the early evolution of cellular life.
The MVA pathway , first elucidated in yeast and animals, is considered the ancestral route in Archaea and Eukaryotes .[3][4] In contrast, the MEP pathway is predominantly found in Bacteria .[1] This distinct distribution suggests that the MVA pathway was likely present in the last common ancestor of archaea and eukaryotes, while the MEP pathway was the primordial route in the bacterial domain.
Plants and other plastid-bearing eukaryotes present a fascinating mosaic, possessing both pathways. The MVA pathway operates in the cytosol and is responsible for the synthesis of sterols and sesquiterpenes, while the MEP pathway is localized to the plastids and produces precursors for monoterpenes, diterpenes, carotenoids, and the side chain of chlorophyll. It is widely accepted that the MEP pathway in these eukaryotes was acquired through endosymbiosis, inherited from the cyanobacterial ancestor of plastids.
Horizontal gene transfer (HGT) has played a significant role in the distribution of these pathways, particularly in prokaryotes. Some bacteria, for instance, possess the MVA pathway, which is thought to have been acquired through HGT from archaeal or eukaryotic donors.
Data Presentation: Distribution of Isoprenoid Biosynthesis Pathways
The following table summarizes the general distribution of the MVA and MEP pathways across the three domains of life and in key eukaryotic lineages.
| Domain/Lineage | Mevalonate (MVA) Pathway | Methylerythritol Phosphate (MEP) Pathway | Representative Organisms |
| Archaea | ✔ | ❌ | Sulfolobus solfataricus, Haloferax volcanii |
| Bacteria | ✔ (some) | ✔ (most) | Escherichia coli (MEP), Staphylococcus aureus (MVA) |
| Eukaryota | |||
| - Fungi | ✔ | ❌ | Saccharomyces cerevisiae |
| - Animals | ✔ | ❌ | Homo sapiens |
| - Plants | ✔ (cytosol) | ✔ (plastids) | Arabidopsis thaliana |
| - Apicomplexa | ❌ | ✔ | Plasmodium falciparum |
The Core Pathway: From IPP to this compound
Once IPP and DMAPP are synthesized, a series of condensation reactions catalyzed by prenyltransferases leads to the formation of farnesyl diphosphate (FPP), a 15-carbon isoprenoid. The first committed step in this compound biosynthesis is the head-to-head condensation of two molecules of FPP, a reaction catalyzed by This compound synthase (SQS) . This enzyme is a key regulatory point in the pathway and is found in all three domains of life.
In some bacteria, an alternative, three-enzyme pathway (HpnC, HpnD, and HpnE) exists for the synthesis of this compound from FPP. The HpnC and HpnD proteins are homologous to SQS and are believed to have evolved independently from a phytoene synthase-like ancestor.
The final step in the formation of cyclic triterpenoids is the cyclization of this compound or its epoxide. In bacteria and some eukaryotes, This compound-hopene cyclase (SHC) catalyzes the direct cyclization of this compound to hopene, a pentacyclic triterpenoid that functions as a membrane rigidifier, analogous to sterols in eukaryotes. In most eukaryotes, this compound is first epoxidized to 2,3-oxidothis compound by this compound epoxidase. This intermediate is then cyclized by oxidothis compound cyclase (OSC) to produce either lanosterol (in animals and fungi) or cycloartenol (in plants), which are the precursors to all other sterols.
The evolution of OSCs, particularly in plants, is a remarkable example of gene duplication and functional diversification. While lower plants possess a single OSC gene for sterol biosynthesis, higher plants have a family of OSC genes that have evolved to produce a vast array of triterpenoid skeletons with diverse biological functions.
Mandatory Visualization: Core this compound Biosynthesis Pathway
Mandatory Visualization: Evolutionary Divergence of this compound Biosynthesis
Quantitative Insights: A Comparative Look at Key Enzyme Kinetics
The efficiency and substrate specificity of the enzymes involved in this compound biosynthesis provide crucial insights into the evolutionary adaptation of this pathway in different organisms. The Michaelis constant (Km) and the catalytic rate constant (kcat) are key parameters for this comparison.
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| This compound Synthase (SQS) | Saccharomyces cerevisiae (truncated) | Farnesyl Pyrophosphate | 2.5 | 0.53 | 2.1 x 105 | |
| Trypanosoma cruzi (truncated) | Farnesyl Diphosphate | 5.25 | - | - | ||
| Botryococcus braunii (SQS-like, LOS) | Geranylgeranyl PP | 70 | 0.0114 | 1.63 x 102 | ||
| Botryococcus braunii (SQS-like, LOS) | Farnesyl PP | 130 | 0.0205 | 1.58 x 102 | ||
| HMG-CoA Reductase | Sulfolobus solfataricus | HMG-CoA | 17 | - | - | |
| Sulfolobus solfataricus | NADPH | 23 | - | - | ||
| DXS | Rhodobacter capsulatus (DXS A) | Pyruvate | 610 | - | - | |
| Rhodobacter capsulatus (DXS A) | D-Glyceraldehyde 3-phosphate | 150 | - | - | ||
| Rhodobacter capsulatus (DXS B) | Pyruvate | 3000 | - | - | ||
| Rhodobacter capsulatus (DXS B) | D-Glyceraldehyde 3-phosphate | 120 | - | - |
Note: '-' indicates data not available in the cited source. Kinetic parameters can vary significantly based on assay conditions.
Experimental Protocols: Methodologies for Studying this compound Biosynthesis
The elucidation of the evolutionary history of this compound biosynthesis has been made possible through a combination of biochemical, genetic, and bioinformatic approaches. Below are detailed methodologies for key experiments.
This compound Synthase Activity Assay
Principle: The activity of this compound synthase is determined by measuring the conversion of radiolabeled farnesyl diphosphate (FPP) to this compound.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), MgCl2, DTT, NADPH, and the enzyme preparation (e.g., purified recombinant protein or microsomal fraction).
-
Substrate: Add radiolabeled [14C]FPP to initiate the reaction.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C for mammalian enzymes).
-
Extraction: Stop the reaction by adding a strong base (e.g., KOH) and extract the lipids with an organic solvent (e.g., hexane or petroleum ether).
-
Analysis: Separate the lipids by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of radioactive this compound produced using a scintillation counter or by gas chromatography-mass spectrometry (GC-MS).
Heterologous Expression and Purification of this compound-Hopene Cyclase (SHC)
Principle: To obtain large quantities of active SHC for biochemical characterization, the gene is expressed in a heterologous host, typically Escherichia coli.
Protocol:
-
Gene Cloning: Amplify the shc gene from the source organism's genomic DNA by PCR and clone it into an appropriate expression vector (e.g., pET vector with a His-tag).
-
Transformation: Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Expression: Grow the transformed E. coli cells to a suitable optical density and induce protein expression with IPTG.
-
Cell Lysis: Harvest the cells by centrifugation and lyse them by sonication or French press in a suitable buffer.
-
Purification: Since SHC is often a membrane-associated protein, the membrane fraction is typically isolated by ultracentrifugation. The protein is then solubilized using detergents (e.g., Triton X-100) and purified by affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
Phylogenetic Analysis of Oxidothis compound Cyclases (OSCs)
Principle: Phylogenetic analysis is used to infer the evolutionary relationships between OSCs from different organisms based on their amino acid sequences.
Protocol:
-
Sequence Retrieval: Obtain OSC amino acid sequences from public databases such as NCBI GenBank.
-
Multiple Sequence Alignment: Align the sequences using a program like ClustalW or MAFFT to identify conserved regions and evolutionary relationships.
-
Phylogenetic Tree Construction: Construct a phylogenetic tree using methods such as Neighbor-Joining, Maximum Likelihood, or Bayesian inference with software like MEGA or PhyML.
-
Statistical Support: Assess the statistical reliability of the tree topology using bootstrap analysis or Bayesian posterior probabilities.
Mandatory Visualization: Experimental Workflow for Evolutionary Analysis
Conclusion and Future Directions
The study of the evolutionary origins of this compound biosynthesis reveals a fascinating interplay of vertical descent, endosymbiosis, and horizontal gene transfer in shaping the metabolic landscape of life. The clear dichotomy between the MVA and MEP pathways for IPP synthesis provides a powerful tool for phylogenetic studies and for the development of targeted antimicrobial and antiparasitic drugs. The functional diversification of downstream enzymes, such as the oxidothis compound cyclases in plants, highlights the evolutionary plasticity of this pathway in generating chemical diversity.
Future research in this field will likely focus on several key areas:
-
Discovery of Novel Enzymes and Pathways: The increasing availability of genomic and metagenomic data will undoubtedly lead to the discovery of novel enzymes and variations of the this compound biosynthesis pathway in diverse and uncultured organisms.
-
Structural and Mechanistic Studies: High-resolution structural studies of key enzymes from different evolutionary lineages will provide deeper insights into their catalytic mechanisms and the molecular basis of their substrate specificity.
-
Synthetic Biology and Metabolic Engineering: A deeper understanding of the evolution and regulation of this compound biosynthesis will fuel efforts to engineer microorganisms for the sustainable production of this compound and other high-value triterpenoids for use in pharmaceuticals, nutraceuticals, and biofuels.
-
Drug Development: The essential nature of the MEP pathway in many pathogens, and its absence in humans, makes it an attractive target for the development of new antibiotics and antimalarials. Further characterization of the enzymes in this pathway will be crucial for the design of potent and specific inhibitors.
By continuing to explore the evolutionary tapestry of this compound biosynthesis, researchers will not only unravel fundamental questions about the history of life but also unlock new opportunities for biotechnological innovation and the development of life-saving medicines.
References
- 1. 1-deoxy-D-xylulose-5-phosphate synthase from Pseudomonas aeruginosa and Klebsiella pneumoniae reveals conformational changes upon cofactor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. Measuring the activity of 1-deoxy-D-xylulose 5-phosphate synthase, the first enzyme in the MEP pathway, in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. content.abcam.com [content.abcam.com]
The Multifaceted Role of Squalene: A Deep Dive into its Molecular Properties and Biological Significance
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Squalene, a naturally occurring triterpene, is a pivotal molecule in the biochemical landscape of most plants, fungi, and animals.[1] Its unique molecular structure not only makes it a critical intermediate in the biosynthesis of sterols, including cholesterol, but also endows it with a range of biological activities that are of significant interest to the fields of medicine and biotechnology. This in-depth technical guide explores the core molecular properties of this compound and its profound biological importance, providing a comprehensive resource for researchers, scientists, and professionals in drug development. The guide details its role as a metabolic precursor, its function as a natural emollient and antioxidant, and its applications in advanced drug delivery systems and as a potent vaccine adjuvant. Quantitative data are systematically presented, and detailed experimental protocols for key analyses are provided to facilitate further research and application.
Molecular Properties of this compound
This compound is a 30-carbon isoprenoid compound, a linear triterpene, characterized by its highly unsaturated nature, containing six non-conjugated double bonds.[2][3] This structural feature is central to many of its chemical and biological properties.
1.1. Chemical and Physical Characteristics
This compound is a colorless and odorless oily liquid, although impure samples may appear light yellow.[1][2] It is practically insoluble in water but soluble in various organic solvents. Upon exposure to oxygen, it can become more viscous, behaving similarly to linseed oil.
| Property | Value | References |
| Chemical Formula | C₃₀H₅₀ | |
| Molecular Weight | 410.72 g/mol | |
| IUPAC Name | (6E,10E,14E,18E)-2,6,10,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaene | |
| CAS Number | 111-02-4 | |
| Appearance | Colorless to light yellow oil | |
| Density | 0.858 g/cm³ at 25 °C | |
| Melting Point | -75 °C to -5 °C | |
| Boiling Point | 285 °C at 25 mmHg | |
| Solubility | Practically insoluble in water | |
| Refractive Index | n20/D 1.494 |
Biological Importance of this compound
This compound's biological significance is multifaceted, extending from its fundamental role in cellular metabolism to its application in cutting-edge biomedical technologies.
2.1. Precursor to Sterol Biosynthesis
The most fundamental role of this compound is as the metabolic precursor to all steroids in animals, plants, and fungi. In humans, it is a key intermediate in the cholesterol biosynthesis pathway. The enzyme this compound monooxygenase catalyzes the oxidation of this compound to 2,3-oxidothis compound, which then undergoes cyclization to form lanosterol. Lanosterol is subsequently converted to cholesterol through a series of enzymatic reactions.
Caption: Cholesterol Biosynthesis Pathway Highlighting this compound's Role.
2.2. Skin Protection and Emollient Properties
This compound is a major component of human sebum, constituting approximately 12-13% of its lipid content. In this capacity, it functions as a natural emollient, hydrating the skin and enhancing its softness and smoothness. Its presence on the skin's surface helps to maintain the lipid barrier, preventing moisture loss. This compound also possesses antioxidant properties that protect the skin from damage induced by environmental stressors such as UV radiation and pollution.
2.3. Antioxidant Activity
The multiple unsaturated bonds in the this compound molecule make it an effective scavenger of free radicals and singlet oxygen. This antioxidant activity helps to protect cells and tissues from oxidative damage, which is implicated in a variety of diseases and the aging process. Studies have shown that this compound can inhibit lipid peroxidation.
| Assay | IC₅₀ Value | Reference |
| Lipid Peroxidation of Liposomes | 0.023 mg/mL |
2.4. Vaccine Adjuvant
This compound-based oil-in-water emulsions are utilized as potent adjuvants in several human vaccines to enhance the immune response to antigens. The most well-known of these are MF59 and AS03. These adjuvants work by creating a localized depot of antigen and stimulating an innate immune response, leading to a more robust and long-lasting adaptive immunity.
| Adjuvant | Composition | References |
| MF59 | This compound (4-5% v/v), Polysorbate 80 (Tween 80), Sorbitan trioleate (Span 85) | |
| AS03 | This compound, DL-α-tocopherol (Vitamin E), Polysorbate 80 (Tween 80) |
2.5. Drug Delivery Systems
The lipophilic nature of this compound makes it an attractive component for the development of novel drug delivery systems, particularly for hydrophobic drugs. This compound can be formulated into nanoparticles, nanoemulsions, and other lipid-based carriers to improve the solubility, stability, and bioavailability of therapeutic agents. The "squalenoylation" approach, which involves covalently linking a drug molecule to this compound, has shown promise in creating self-assembling nanoparticles for targeted drug delivery.
2.6. Anticancer Potential
Several studies have suggested that this compound may possess anticancer properties. It has been shown to potentiate the cytotoxicity of some anticancer drugs. One proposed mechanism for its antitumor activity is the inhibition of HMG-CoA reductase, which could reduce the availability of farnesyl pyrophosphate required for the activation of certain oncogenes like Ras. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells.
| Cell Line | IC₅₀ Value (72h) | Reference |
| Caco-2 (Colon Carcinoma) | ~140 µg/mL (in PLGA nanoparticles) | |
| AGS (Gastric Cancer) | 30-50 µg/mL |
Natural Sources of this compound
Historically, the richest source of this compound has been the liver oil of deep-sea sharks, from which it derives its name (Squalus is a genus of sharks). Due to concerns about overfishing and marine ecosystem conservation, there has been a significant shift towards plant-based and microbial sources.
| Source | This compound Content | References |
| Shark Liver Oil | 40-70% (of liver oil) | |
| Olive Oil | up to 13 g/kg | |
| Amaranth Oil | ~6-8% | |
| Wheat Germ Oil | Significant amounts | |
| Rice Bran Oil | Significant amounts | |
| Palm Oil | 250–540 mg/L |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the analysis and application of this compound.
4.1. Extraction of this compound from Olive Oil
This protocol describes a common method for the extraction and purification of this compound from olive oil.
Caption: Workflow for this compound Extraction from Olive Oil.
Methodology:
-
Saponification: Weigh a known amount of olive oil into a round-bottom flask. Add a solution of potassium hydroxide in ethanol. Reflux the mixture for 1-2 hours to saponify the triglycerides.
-
Extraction: After cooling, transfer the saponified mixture to a separatory funnel. Extract the unsaponifiable matter, which contains this compound, by shaking with several portions of n-hexane.
-
Washing and Drying: Combine the hexane extracts and wash them with distilled water to remove any remaining soap and alkali. Dry the hexane extract over anhydrous sodium sulfate.
-
Solvent Evaporation: Remove the hexane under reduced pressure using a rotary evaporator to obtain the crude unsaponifiable fraction.
-
Purification: The crude extract can be further purified by column chromatography on silica gel, eluting with a non-polar solvent like hexane.
-
Quantification: The purified this compound is then quantified using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
4.2. Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the quantification of this compound in a prepared sample extract.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: Start at an initial temperature (e.g., 150 °C), ramp up to a final temperature (e.g., 300 °C) at a specific rate (e.g., 10 °C/min), and hold for a few minutes.
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Mode: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity, monitoring characteristic ions of this compound (e.g., m/z 69, 81, 410).
Procedure:
-
Sample Preparation: Dissolve the extracted and purified this compound sample in a suitable solvent (e.g., hexane or isooctane). If necessary, perform derivatization, although it is not typically required for this compound.
-
Internal Standard: Add a known concentration of an internal standard (e.g., squalane) to both the standard solutions and the samples for accurate quantification.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations.
-
Injection: Inject a small volume (e.g., 1 µL) of the standard solutions and the sample solutions into the GC-MS.
-
Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard and using the calibration curve.
4.3. In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay
This protocol describes a common method to evaluate the antioxidant capacity of this compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.
-
This compound solutions of various concentrations in a suitable solvent (e.g., methanol or ethanol).
-
A positive control (e.g., ascorbic acid or Trolox).
-
Spectrophotometer.
Procedure:
-
Reaction Mixture: In a microplate or cuvette, add a specific volume of the DPPH solution to different concentrations of the this compound solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm).
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the this compound sample.
-
IC₅₀ Determination: The IC₅₀ value (the concentration of this compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the this compound concentration.
4.4. Synthesis of this compound-Based Nanoparticles for Drug Delivery
This section provides a general overview of the squalenoylation method for preparing drug-loaded nanoparticles.
Caption: General Workflow for Squalenoylation.
Methodology:
-
Bioconjugate Synthesis: A drug molecule with a suitable functional group (e.g., hydroxyl, amino, or carboxyl) is covalently linked to a this compound derivative through a chemical reaction. This often involves esterification, amidation, or other coupling reactions.
-
Purification of the Bioconjugate: The resulting this compound-drug bioconjugate is purified using techniques like column chromatography to remove unreacted starting materials and byproducts.
-
Nanoparticle Formation: The purified bioconjugate is dissolved in a water-miscible organic solvent (e.g., ethanol or acetone). This solution is then added dropwise to an aqueous solution under constant stirring. The hydrophobic this compound moiety drives the self-assembly of the bioconjugates into nanoparticles.
-
Solvent Removal: The organic solvent is removed by evaporation under reduced pressure.
-
Characterization: The resulting nanoparticles are characterized for their size, size distribution (polydispersity index), zeta potential (surface charge), and drug loading efficiency.
Conclusion
This compound is a remarkable natural compound with a diverse and critical range of biological functions. Its fundamental role as a precursor in sterol biosynthesis is well-established, and its importance in skin health as a natural emollient and antioxidant is increasingly recognized. Furthermore, the unique properties of this compound are being harnessed in advanced biomedical applications, including the development of potent vaccine adjuvants and innovative drug delivery systems. The continued exploration of this compound's molecular properties and biological activities holds significant promise for future advancements in medicine, cosmetology, and biotechnology. This guide provides a solid foundation for researchers and professionals seeking to understand and utilize the vast potential of this versatile molecule.
References
Squalene's Role in Cholesterol Metabolism and Cardiovascular Health: An In-depth Technical Guide
Abstract
Squalene, a naturally occurring triterpene and a key intermediate in cholesterol biosynthesis, has garnered significant attention for its potential role in modulating cholesterol metabolism and influencing cardiovascular health. This technical guide provides a comprehensive overview of the intricate mechanisms by which this compound interacts with the cholesterol synthesis pathway, its impact on lipoprotein profiles, and the underlying signaling pathways that mediate its effects. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of quantitative data from pertinent studies, in-depth experimental protocols, and visual representations of key biological processes.
Introduction
Cardiovascular diseases (CVDs) remain a leading cause of mortality worldwide, with dyslipidemia, characterized by elevated low-density lipoprotein (LDL) cholesterol and reduced high-density lipoprotein (HDL) cholesterol, being a major risk factor. This compound, an endogenous lipid, is the immediate precursor to lanosterol, the first sterol in the cholesterol synthesis pathway.[1][2][3] Its position in this critical metabolic route makes it a molecule of interest for potential therapeutic interventions aimed at managing cholesterol levels. This guide delves into the dual role of this compound, exploring its function as a precursor and a signaling molecule that influences cardiovascular health.
This compound and the Cholesterol Biosynthesis Pathway
The synthesis of cholesterol is a complex, multi-step process, with 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase being the primary rate-limiting enzyme and the target of statin drugs. This compound is synthesized further down the pathway from two molecules of farnesyl pyrophosphate by the enzyme this compound synthase.[2] It is then converted to 2,3-oxidothis compound by this compound monooxygenase, which is subsequently cyclized to form lanosterol.
Regulation of Key Enzymes
This compound and its metabolites can influence the activity of key enzymes in the cholesterol biosynthesis pathway through feedback mechanisms. While statins target HMG-CoA reductase, there is evidence that this compound may also play a role in its regulation. Some studies suggest that an accumulation of this compound-derived cholesterol can lead to a feedback inhibition of HMG-CoA reductase. Furthermore, this compound monooxygenase has been identified as another important control point in the pathway, with its degradation being regulated by cholesterol levels.
Quantitative Data on this compound's Effect on Lipid Profiles
The impact of this compound supplementation on plasma lipid profiles has been investigated in both human and animal studies, with some conflicting results. The tables below summarize the quantitative data from several key studies.
Human Clinical Trials
| Study (Year) | Dosage | Duration | Study Population | Change in Total Cholesterol (TC) | Change in LDL-C | Change in HDL-C | Change in Triglycerides (TG) | Citation(s) |
| Chan et al. (1996) | 860 mg/day | 20 weeks | Primary hypercholesterolemia patients | Significant decrease | Significant decrease | +1.8% | -5.3% | |
| Gylling & Miettinen (1994) | 500 mg/day | 6 weeks | Hypercholesterolemic patients | No significant change | - | - | Significant decrease | |
| Gylling & Miettinen (1994) | 1000 mg/day | 9 weeks | Hypercholesterolemic patients | Significant increase | - | - | - | |
| Mirmiranpour et al. (2022) | Various doses | 84 days | Type 2 diabetes patients | Significant decrease | Significant decrease | Significant increase | - |
Animal Studies
| Study (Year) | Animal Model | This compound Dosage | Duration | Change in Total Cholesterol (TC) | Change in LDL-C | Change in HDL-C | Change in Triglycerides (TG) | Citation(s) |
| Khor & Chieng (1997) | Hamsters | 0.1% of diet | 45 days | Significant decrease | - | - | - | |
| Liu et al. (2018) | KK-Ay mice | 1% and 2% of diet | - | No significant difference | No significant difference | Significant increase | - | |
| Gabás-Rivera et al. (2014) | WT, Apoa1-, and Apoe-deficient mice | 1 g/kg | 11 weeks | No significant difference | - | Significant increase | No significant difference | |
| Suseela et al. | Albino rats | 2% of diet | - | Significant increase | - | Ratio of HDL/TC significantly low | - | |
| Khor et al. | Hamsters | 0.05%, 0.1%, 0.5% of diet | - | Elevated by 19-35% | - | - | Elevated |
Signaling Pathways Modulated by this compound
This compound exerts its effects on cholesterol metabolism and cardiovascular health not only through its role as a biosynthetic intermediate but also by modulating key signaling pathways.
Liver X Receptor (LXR) Pathway
Liver X receptors (LXRα and LXRβ) are nuclear receptors that play a crucial role in cholesterol homeostasis. This compound has been shown to activate both LXRα and LXRβ. This activation leads to the upregulation of LXR target genes such as ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1), which are involved in reverse cholesterol transport, the process of removing excess cholesterol from peripheral tissues and transporting it back to the liver for excretion.
Farnesoid X Receptor (FXR) Pathway
The Farnesoid X Receptor (FXR) is another nuclear receptor primarily known for its role in bile acid metabolism. While direct activation by this compound is less characterized, FXR activation indirectly influences cholesterol homeostasis by regulating genes involved in bile acid synthesis and transport.
SREBP-1c and Insig-2a Regulation
Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) is a key transcription factor that promotes lipogenesis. Some LXR agonists can paradoxically increase hepatic triglycerides by activating SREBP-1c. However, studies have shown that this compound does not significantly increase SREBP-1c expression. This is partly attributed to its ability to upregulate Insulin-induced gene 2a (Insig-2a), a protein that retains the SREBP-cleavage activating protein (SCAP)-SREBP complex in the endoplasmic reticulum, thereby preventing the activation of SREBP-1c and subsequent lipogenesis.
Peroxisome Proliferator-Activated Receptor Alpha (PPARα)
In hepatocytes, this compound has been identified as an agonist for Peroxisome Proliferator-Activated Receptor Alpha (PPARα). Activation of PPARα upregulates genes involved in fatty acid uptake and oxidation, contributing to a reduction in hepatic lipid accumulation.
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of this compound's effects on cholesterol metabolism.
HMG-CoA Reductase Activity Assay
This assay measures the activity of HMG-CoA reductase by monitoring the oxidation of NADPH to NADP+, which results in a decrease in absorbance at 340 nm.
Materials:
-
HMG-CoA Reductase Assay Buffer
-
HMG-CoA Reductase enzyme
-
HMG-CoA (substrate)
-
NADPH
-
96-well clear flat-bottom plate
-
Multi-well spectrophotometer
Procedure:
-
Prepare a reaction mix containing assay buffer and NADPH.
-
Add the test sample (e.g., purified enzyme, cell lysate) or positive control (recombinant HMG-CoA reductase) to the wells. For inhibitor screening, add the potential inhibitor.
-
Initiate the reaction by adding HMG-CoA.
-
Immediately measure the absorbance at 340 nm in a kinetic mode at 37°C for a set period (e.g., 10-30 minutes).
-
Calculate the rate of NADPH consumption from the linear portion of the absorbance curve.
Cholesterol Efflux Assay
This assay quantifies the movement of cholesterol from cultured cells (e.g., macrophages) to an extracellular acceptor (e.g., HDL or ApoA1).
Materials:
-
Macrophage cell line (e.g., J774, THP-1)
-
Culture medium (e.g., RPMI 1640 with FBS)
-
Labeling reagent (e.g., [3H]-cholesterol or a fluorescent cholesterol analog)
-
Equilibration buffer
-
Cholesterol acceptors (e.g., HDL, ApoA1)
-
Cell lysis buffer
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Seed macrophages in a 96-well plate and grow to confluency.
-
Label the cells with the cholesterol probe overnight.
-
Wash the cells and equilibrate with serum-free medium.
-
Incubate the cells with the cholesterol acceptors for a defined period (e.g., 4-6 hours).
-
Collect the supernatant (containing effluxed cholesterol).
-
Lyse the cells to determine the amount of cholesterol remaining.
-
Measure the radioactivity or fluorescence in both the supernatant and the cell lysate.
-
Calculate the percentage of cholesterol efflux.
In Vivo Cholesterol Synthesis Measurement
The rate of cholesterol synthesis in a whole organism can be measured using stable isotope-labeled water (Deuterium oxide, 2H2O).
Materials:
-
2H2O
-
Experimental animals
-
Blood collection supplies
-
Gas chromatography-mass spectrometry (GC-MS)
Procedure:
-
Administer 2H2O to the animals (e.g., via intraperitoneal injection or in drinking water).
-
Collect blood samples at various time points.
-
Isolate cholesterol from plasma or red blood cells.
-
Derivatize the cholesterol for GC-MS analysis.
-
Measure the deuterium enrichment in the cholesterol molecule using GC-MS.
-
Calculate the fractional synthesis rate of cholesterol based on the rate of deuterium incorporation.
LXR/FXR Transactivation Assay
This is a cell-based reporter gene assay used to determine if a compound can activate LXR or FXR.
Materials:
-
Host cell line (e.g., HEK293T)
-
Expression plasmids for LXR/FXR and RXR
-
Reporter plasmid containing a luciferase gene under the control of LXR/FXR response elements
-
Transfection reagent
-
Test compound (this compound)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect the host cells with the expression and reporter plasmids.
-
Treat the transfected cells with the test compound or a known agonist (positive control).
-
Incubate for 24-48 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
An increase in luciferase activity indicates activation of the receptor by the test compound.
Quantitative Analysis of this compound in Biological Samples
Gas chromatography-mass spectrometry (GC-MS) is a common method for the accurate quantification of this compound in plasma, tissues, and other biological matrices.
Materials:
-
Biological sample
-
Internal standard (e.g., squalane)
-
Solvents for extraction (e.g., hexane)
-
Saponification reagent (e.g., KOH in ethanol)
-
GC-MS system
Procedure:
-
Homogenize the tissue or take an aliquot of the plasma sample.
-
Add the internal standard.
-
Perform saponification to release this compound from any esters.
-
Extract the unsaponifiable lipids with an organic solvent.
-
Concentrate the extract and inject it into the GC-MS.
-
Quantify this compound based on the peak area relative to the internal standard, using a calibration curve.
Conclusion
This compound's role in cholesterol metabolism and cardiovascular health is multifaceted and complex. As a direct precursor in cholesterol synthesis, its levels are intricately linked to the regulation of this vital pathway. The evidence presented in this guide suggests that this compound is not merely a passive intermediate but an active signaling molecule that can modulate lipid metabolism through various pathways, including the activation of LXR and PPARα, and the regulation of SREBP-1c. While human and animal studies have shown potential for this compound to beneficially alter lipid profiles, the results are not always consistent and appear to be dose-dependent. Further research is warranted to fully elucidate the therapeutic potential of this compound and its derivatives in the management of dyslipidemia and the prevention of cardiovascular disease. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers in this field.
References
- 1. abcam.com [abcam.com]
- 2. Measurement of in vivo cholesterol synthesis from 2H2O: a rapid procedure for the isolation, combustion, and isotopic assay of erythrocyte cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantifying cholesterol synthesis in vivo using 2H2O: enabling back-to-back studies in the same subject - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the anti-inflammatory properties of Squalene
An In-depth Technical Guide to the Anti-inflammatory Properties of Squalene For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a naturally occurring triterpene and an intermediate in cholesterol biosynthesis, has demonstrated significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, focusing on its modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Nuclear factor erythroid 2-related factor 2 (Nrf2). This document summarizes quantitative data from key in vitro and in vivo studies, presents detailed experimental protocols for reproducing these findings, and visualizes the core biological pathways and experimental workflows using Graphviz diagrams. The information is intended to support further research and drug development efforts leveraging the therapeutic potential of this compound in inflammatory diseases.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a critical component of the innate immune system, chronic inflammation is implicated in a wide range of pathologies, including cardiovascular disease, arthritis, and neurodegenerative disorders. This compound (C₃₀H₅₀), a lipid ubiquitously found in plants and animals and notably abundant in shark liver oil and olive oil, has been identified as a potent anti-inflammatory agent.[1] Its mechanism of action involves the modulation of multiple cellular targets, making it a compound of significant interest for therapeutic applications. This guide synthesizes the current technical understanding of its bioactivity.
Mechanisms of Anti-inflammatory Action
This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by:
-
Suppressing Pro-inflammatory Mediators: this compound significantly reduces the expression and production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interferon-gamma (IFN-γ).[2][3][4] It also inhibits the activity of pro-inflammatory enzymes like inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).
-
Enhancing Anti-inflammatory Signals: In certain models, this compound has been shown to increase the synthesis of anti-inflammatory cytokines, including IL-4, IL-10, and IL-13, which are crucial for the resolution of inflammation.
-
Modulating Key Signaling Pathways: The anti-inflammatory activity of this compound is intrinsically linked to its ability to interfere with intracellular signaling cascades. It notably inhibits the canonical NF-κB pathway, modulates components of the MAPK pathway, and activates the cytoprotective Nrf2 pathway.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory gene expression. In resting cells, NF-κB dimers are held inactive in the cytoplasm by Inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as Lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and degradation of IκB, allowing NF-κB (commonly the p50/p65 heterodimer) to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
This compound has been demonstrated to inhibit this pathway by preventing the phosphorylation of the p65 subunit of NF-κB and increasing the levels of its inhibitor, IκBα. This effectively traps NF-κB in the cytoplasm, preventing the upregulation of target genes like TNF-α, IL-1β, iNOS, and COX-2. The process begins upstream with the binding of LPS to the Toll-like receptor 4 (TLR4) complex.
Modulation of the MAPK Pathway
The MAPK family of kinases (including ERK, JNK, and p38) regulates a wide array of cellular processes, including inflammation. Studies show that this compound can selectively modulate this pathway. Specifically, in LPS-stimulated murine macrophages, this compound markedly attenuated the phosphorylation of c-Jun-NH2-terminal kinase (JNK) but did not affect p38 MAPK expression. The inhibition of JNK signaling contributes to the overall reduction in the inflammatory response.
Activation of the Nrf2/HO-1 Antioxidant Pathway
The Nrf2 pathway is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 is released, translocates to the nucleus, and activates the transcription of antioxidant genes, including Heme Oxygenase-1 (HO-1). HO-1 has potent anti-inflammatory properties. This compound has been shown to upregulate the expression of both Nrf2 and its downstream target HO-1. This activation enhances the cell's ability to counteract oxidative stress, which is closely linked with inflammation, thereby contributing to this compound's overall anti-inflammatory effect.
Quantitative Data Summary
The anti-inflammatory effects of this compound have been quantified in various experimental models. The tables below summarize key findings.
Table 1: In Vitro Effects of this compound on Inflammatory Markers
| Cell Model | Stimulus | This compound Conc. | Target Measured | Result | Reference |
| Murine Peritoneal Macrophages | LPS | 25 & 50 µM | iNOS, COX-2 Protein Expression | Significant reduction | Cárdeno et al., 2015 |
| Murine Peritoneal Macrophages | LPS | 25 & 50 µM | Phosphorylated p65-NF-κB | Significant reduction | Cárdeno et al., 2015 |
| Murine Peritoneal Macrophages | LPS | 25 & 50 µM | Phosphorylated JNK | Significant attenuation | Cárdeno et al., 2015 |
| Murine Peritoneal Macrophages | LPS | 25 & 50 µM | Phosphorylated p38 MAPK | No significant change | Cárdeno et al., 2015 |
| Human Monocytes/Neutrophils | LPS | 50 µM | TLR-4 Gene Expression | Significant downregulation | Cárdeno et al., 2015 |
| Human Monocytes/Neutrophils | LPS | 50 µM | HO-1 Gene Expression | Significant upregulation | Cárdeno et al., 2015 |
| THP-1 Macrophages (M1) | N/A | 1 µM | IL-10, IL-4, IL-13 Synthesis | Significant increase | Sotodosos et al., 2018 |
| THP-1 Macrophages (M1) | N/A | 1 µM | TNF-α, NF-κB Production | Decrease | Sotodosos et al., 2018 |
Table 2: In Vivo Effects of this compound on Inflammatory Markers
| Animal Model | Stimulus | This compound Treatment | Target Measured | Result | Reference |
| Zebrafish | 10 µM CuSO₄ | 1% this compound | tnfa Gene Expression | Significant downregulation (over 2.5-fold increase with CuSO₄ alone was inhibited) | Liu et al., 2023 |
| Zebrafish | 10 µM CuSO₄ | 1% this compound | cox2 Gene Expression | Significant downregulation (over 2.5-fold increase with CuSO₄ alone was inhibited) | Liu et al., 2023 |
| Zebrafish | 10 µM CuSO₄ | 1% this compound | Neutrophil Migration | Significant reduction | Liu et al., 2023 |
| Zebrafish | 10 µM CuSO₄ | 1% this compound | sod Gene Expression | 2.5-fold upregulation | Liu et al., 2023 |
| Zebrafish | 10 µM CuSO₄ | 1% this compound | gpx4b Gene Expression | 1.3-fold upregulation | Liu et al., 2023 |
Experimental Protocols
Detailed methodologies are provided for key experiments to facilitate reproducibility.
In Vitro Anti-inflammatory Assay in Macrophages
This protocol describes the induction of an inflammatory response in macrophage-like cells and the assessment of this compound's inhibitory effects.
References
Methodological & Application
Application Notes and Protocols for Supercritical CO2 Extraction of Squalene from Olive By-products
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction of squalene from various olive by-products using supercritical carbon dioxide (SC-CO2). This compound, a triterpene with significant health benefits, is found in considerable quantities in olive by-products, making its recovery a valuable process for the pharmaceutical, cosmetic, and nutraceutical industries.[1][2] Supercritical CO2 extraction offers an environmentally friendly and efficient method for obtaining high-purity this compound.[1]
Introduction to Supercritical CO2 Extraction
Supercritical fluid extraction (SFE) is a green technology that utilizes a supercritical fluid, most commonly carbon dioxide, as the extraction solvent.[3] A substance becomes a supercritical fluid when it is heated and pressurized above its critical point, where it exhibits properties of both a liquid and a gas. This state allows for efficient penetration into the solid matrix and effective dissolution of target compounds.[3] For CO2, the critical point is at a temperature of 31.1 °C and a pressure of 73.8 bar. By manipulating temperature and pressure, the solvent properties of supercritical CO2 can be tuned to selectively extract specific compounds like this compound.
Olive By-products as a Source of this compound
Several by-products from the olive oil industry are rich sources of this compound:
-
Olive Pomace: The solid residue remaining after the initial extraction of olive oil, consisting of olive skins, pulp, seeds, and stems. It contains valuable bioactive compounds, including this compound.
-
Olive Oil Deodorizer Distillate (OODD): A by-product of the olive oil refining process, particularly from the deodorization step. It is one of the most concentrated natural sources of this compound, with concentrations varying from 10% to 30%.
-
Olive Leaves: Generated in large quantities during pruning and harvesting, olive leaves contain a range of bioactive compounds, including this compound. This compound content in leaves can range from 38 to 152 mg/kg of dry matter, depending on the cultivar.
Quantitative Data on this compound Extraction
The following tables summarize quantitative data from various studies on the supercritical CO2 extraction of this compound from different olive by-products.
Table 1: Supercritical CO2 Extraction of this compound from Olive Pomace
| Pressure (bar) | Temperature (°C) | CO2 Flow Rate ( g/min ) | This compound Yield/Recovery | Reference |
| 175 | 33 | 5.4 | Highest this compound Recovery | |
| 438 | 40.2 | - | 14.5 g oil/100 g dw (~65% total oil) | |
| 90 | 40 | 1 LPM | High this compound Recovery | |
| 120-300 | 40 | ~8.3 | Total this compound in extracts: 16.8 g/kg |
Table 2: Supercritical CO2 Extraction of this compound from Olive Oil Deodorizer Distillate (OODD)
| Pressure (bar) | Temperature (°C) | Extraction Time (min) | This compound Content/Purity | Reference |
| 104.8 | 52.05 | 180 | Up to 75% in raffinate | |
| 88.2-121.8 | 41.6-58.4 | 129.6-230.4 | Optimized for highest this compound content | |
| - | - | - | Concentrated from 24.10% to 66.57% | |
| - | - | - | Yields of 642 g/kg with 89.4% purity | |
| - | - | - | Yields up to 750 g/kg or even 900 g/kg |
Table 3: this compound Content in Various Olive By-products
| Olive By-product | This compound Content | Reference |
| Olive Pomace | 0.0023% | |
| Olive Leaves (dry matter) | 38 - 152 mg/kg | |
| Olive Oil Deodorizer Distillate | 10% - 30% | |
| Olive Oil Deodorizer Distillate | 224 - 452 g/kg |
Experimental Protocols
The following are detailed protocols for the supercritical CO2 extraction of this compound from olive pomace and olive oil deodorizer distillate, synthesized from multiple research sources.
This protocol is designed for laboratory-scale extraction and can be scaled up.
1. Sample Preparation:
- Obtain fresh olive pomace from a two-phase or three-phase decanter system.
- Dry the pomace to a moisture content below 10% to improve extraction efficiency. This can be achieved by hot-air drying (e.g., at 50°C for 4 days) or freeze-drying.
- Grind the dried pomace to a uniform particle size (e.g., 0.5-1.0 mm) to increase the surface area for extraction.
2. Supercritical CO2 Extraction Procedure:
- Load the ground olive pomace into the extraction vessel of the SFE system.
- Pressurize the system with CO2 to the desired pressure (e.g., 175 bar).
- Heat the extraction vessel to the set temperature (e.g., 33°C).
- Set the CO2 flow rate (e.g., 5.4 g/min ).
- The extraction can be performed in dynamic mode, where supercritical CO2 continuously flows through the sample.
- The extract, containing this compound and other lipids, is collected in a separator by depressurizing the CO2, causing the extracted compounds to precipitate.
- The extraction is typically run for a predetermined time (e.g., 1-3 hours) until the desired yield is achieved.
3. This compound Quantification:
- The collected extract can be analyzed to determine the this compound content using chromatographic methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
This protocol involves a pre-treatment step to improve the selectivity of this compound extraction.
1. Pre-treatment: Esterification of Free Fatty Acids:
- OODD contains a high percentage of free fatty acids (FFAs). To separate this compound more effectively, the FFAs can be esterified.
- One method is esterification in supercritical methanol.
- Alternatively, the OODD can be heated with an acidic catalyst and methanol to convert FFAs to fatty acid methyl esters (FAMEs).
2. Supercritical CO2 Extraction Procedure:
- Load the pre-treated OODD (now rich in FAMEs and this compound) into the extraction vessel.
- Pressurize the system with CO2 to a pressure range of 88.2-121.8 bar.
- Set the temperature between 41.6-58.4°C.
- The extraction is run for a period of 129.6-230.4 minutes.
- Under these conditions, the FAMEs are more soluble in supercritical CO2 and are extracted, leaving a raffinate enriched in this compound.
- The this compound-rich raffinate is collected from the bottom of the extraction vessel.
3. This compound Purity Analysis:
- The purity of the this compound in the raffinate can be determined using GC or HPLC.
Visualizations
Caption: Workflow for Supercritical CO2 Extraction of this compound from Olive Pomace.
Caption: Influence of Key Parameters on this compound Extraction Efficiency.
References
Application Note: Quantification of Squalene using Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Squalene, a naturally occurring triterpenoid, is a key intermediate in the biosynthesis of cholesterol and other steroids. It is widely found in various biological matrices and is of significant interest in the pharmaceutical, cosmetic, and food industries due to its antioxidant and emollient properties. Accurate and robust quantification of this compound is crucial for quality control, formulation development, and biological research. This application note provides a detailed protocol for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and selective analytical technique.
Principle
This method utilizes the high separation efficiency of gas chromatography to isolate this compound from other matrix components, followed by selective detection and quantification using mass spectrometry. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and specificity by monitoring characteristic fragment ions of this compound. An internal standard is recommended for accurate quantification to compensate for variations in sample preparation and instrument response.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for sample preparation and GC-MS analysis.
Materials and Reagents
-
This compound standard (≥98% purity)
-
Squalane (internal standard, ≥99% purity)
-
Hexane (HPLC grade)
-
Methanol (HPLC grade)
-
Acetone (HPLC grade)
-
Potassium Hydroxide (KOH)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (for derivatization, if required)
-
Pyridine (for derivatization, if required)
-
Anhydrous Sodium Sulfate
-
Nitrogen gas, high purity
-
Sample-specific extraction solvents (e.g., t-butyl methyl ether)
Equipment
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Autosampler
-
Capillary GC column (e.g., HP-5MS UI, DB-23, or equivalent)
-
Centrifuge
-
Vortex mixer
-
Heating block or water bath
-
Evaporation system (e.g., nitrogen evaporator)
-
Volumetric flasks, pipettes, and vials
Sample Preparation
The appropriate sample preparation protocol depends on the matrix. Below are examples for different sample types.
Protocol 1: Liquid-Liquid Extraction for Biological Fluids (e.g., Bronchoalveolar Lavage Fluid) [1][2]
-
Thaw 0.500 mL of the biological fluid sample to room temperature.
-
Vortex the sample to ensure homogeneity.
-
Spike the sample with a known amount of internal standard (e.g., 25 µL of a squalane solution).
-
Add 2 mL of hexane to the sample tube.
-
Extract by rotating the tube for 30 minutes.
-
Allow the phases to separate.
-
Carefully transfer the upper hexane layer to a clean tube.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of hexane for GC-MS analysis.
Protocol 2: Saponification and Extraction for Food and Oil Samples [3][4]
-
Accurately weigh a known amount of the homogenized sample into a screw-cap tube.
-
Add a known amount of internal standard.
-
Add a solution of potassium hydroxide in methanol (e.g., 2 M KOH in methanol).
-
Incubate at an elevated temperature (e.g., 60-80°C) for 1-2 hours to facilitate saponification.
-
After cooling, add distilled water and an extraction solvent (e.g., hexane or diethyl ether).
-
Vortex vigorously and centrifuge to separate the phases.
-
Transfer the organic layer to a new tube.
-
Repeat the extraction step on the aqueous layer to improve recovery.
-
Combine the organic extracts and wash with distilled water to remove residual alkali.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent and reconstitute in hexane for analysis.
Derivatization (Optional):
For certain applications, derivatization can improve the chromatographic properties of this compound and related compounds. Silylation is a common approach.[3]
-
To the dried extract, add pyridine and BSTFA with 1% TMCS.
-
Incubate at 60-80°C for 30-60 minutes.
-
After cooling, the sample is ready for injection.
GC-MS Analysis
The following are typical GC-MS parameters. Optimization may be required based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5MS UI (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Split (e.g., 20:1) or Splitless |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temp 150°C, ramp at 40°C/min to 250°C (hold 2 min), then ramp at 5°C/min to 300°C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 280°C |
| Transfer Line Temperature | 280°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | This compound: 69 (quantifier), 81, 137, 410 (qualifiers) |
| Squalane (ISTD): 71 (quantifier), 57, 85, 113 (qualifiers) |
Data Presentation
Quantitative data from various studies are summarized below for easy comparison.
Table 1: Method Validation Parameters for this compound Quantification by GC-MS
| Matrix | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Recovery (%) | Reference |
| Bronchoalveolar Lavage Fluid | 0.50 - 30.0 | 0.50 | 0.50 | 81 - 106 | |
| Olive Oil | 1.0 - 10 g/kg | 0.003 g/kg | 0.008 g/kg | 98 ± 3 | |
| Food of Animal Origin | Not Specified | 0.08 ng/µL (instrumental) | 0.25 ng/µL (instrumental) | >85 | |
| Lung Tissue | 0.5 - 10 | 0.05 | 0.5 | 88 - 106 |
Table 2: this compound Content in Various Samples Determined by GC-MS
| Sample Type | This compound Concentration | Reference |
| Food of Animal Origin | 2 - 57 mg/kg | |
| Olive Oil | 0.2 - 16.2 g/kg |
Visualizations
Caption: Experimental workflow for this compound quantification by GC-MS.
Caption: this compound fragmentation pathway in EI-MS.
References
- 1. Frontiers | The Quantitation of this compound and Squalane in Bronchoalveolar Lavage Fluid Using Gas Chromatography Mass Spectrometry [frontiersin.org]
- 2. frontiersin.org [frontiersin.org]
- 3. A Novel Method for the Determination of this compound, Cholesterol and Their Oxidation Products in Food of Animal Origin by GC-TOF/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of this compound in edible oils by transmethylation and GC analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Squalene Analysis using High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of squalene using High-Performance Liquid Chromatography (HPLC). This compound, a triterpene and a key intermediate in the biosynthesis of cholesterol, is of significant interest in the pharmaceutical, cosmetic, and food industries for its antioxidant and emollient properties. Accurate and robust analytical methods are therefore essential for quality control and research and development.
Introduction to this compound Analysis by HPLC
High-Performance Liquid Chromatography is a powerful technique for the separation, identification, and quantification of this compound in various matrices, including oils, tissues, and pharmaceutical formulations.[1] Both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) methods have been successfully employed for this compound analysis. The choice of method often depends on the sample matrix and the presence of interfering compounds. RP-HPLC, particularly with a C18 column, is a commonly used and robust method for this compound quantification.[2][3][4]
Quantitative Data Summary
The following table summarizes the quantitative data from various validated HPLC methods for this compound analysis, providing a comparative overview of their performance characteristics.
| HPLC Method | Column | Mobile Phase | Detector | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Reference |
| RP-HPLC | C18 (150 x 3.9 mm, 5 µm) | 100% Acetonitrile | DAD (195 nm) | 0.1 - 40 | 0.005 | 0.0165 | N/A | [2] |
| RP-HPLC | C18 (150 x 3.9 mm, 5 µm) | Acetonitrile | DAD | 100 - 40000 µg/L | 40 µg/L | N/A | 89.6 - 100.5 | |
| NP-HPLC | Silica | n-hexane/tetrahydrofuran/2-propanol | DAD (210 nm) | N/A | up to 307.07 | up to 326.23 | N/A | |
| RP-HPLC | C18 | Acetone/Acetonitrile (70:30, v/v) | RID | N/A | N/A | N/A | N/A | |
| RP-HPLC | C18 (4.6 x 250 mm, 5 µm) | Acetonitrile | DAD | N/A | ng range | ng range | N/A | |
| UHPLC | C18 (3 x 50 mm, 1.8 µm) | Acetonitrile | DAD | N/A | ~3x better than HPLC | ~3x better than HPLC | N/A |
DAD: Diode Array Detector, RID: Refractive Index Detector, LOD: Limit of Detection, LOQ: Limit of Quantification, N/A: Not Available in the provided search results.
Experimental Protocols
This section provides a detailed protocol for a representative Reversed-Phase HPLC method for the quantification of this compound.
Protocol: Reversed-Phase HPLC for this compound Quantification in Oil Samples
This protocol is based on a simple and rapid isocratic RP-HPLC method.
1. Materials and Reagents
-
This compound standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Absolute Ethanol
-
Chloroform (analytical grade)
-
Methanol (analytical grade)
-
Sample containing this compound (e.g., fish oil, olive oil)
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
C18 analytical column (e.g., 150 x 3.9 mm, 5 µm particle size)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
3. Standard Solution Preparation
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to achieve concentrations within the expected range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4. Sample Preparation (Fractional Crystallization)
This sample preparation method is suitable for oil samples to reduce interference from triglycerides.
-
Dissolve a known amount of the oil sample (e.g., 500 µL) in 2 mL of absolute ethanol.
-
Vortex the mixture for 1 minute to ensure proper homogenization.
-
Allow the mixture to stand at room temperature for 6 hours for gravity separation.
-
Carefully collect the supernatant.
-
Dilute an aliquot of the supernatant with the mobile phase (100% acetonitrile) before injection (e.g., 20 µL of extract in 500 µL of mobile phase).
5. Chromatographic Conditions
-
Column: C18, 150 x 3.9 mm, 5 µm
-
Mobile Phase: 100% Acetonitrile
-
Flow Rate: 1.5 mL/min
-
Injection Volume: 30 µL
-
Column Temperature: Ambient
-
Detector Wavelength: 195 nm
6. Data Analysis
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound standard.
-
Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Calculate the final concentration of this compound in the original sample, taking into account the dilution factors used during sample preparation.
Method Validation
For reliable and accurate results, the HPLC method should be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. A signal-to-noise ratio of 3:1 is commonly used.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. A signal-to-noise ratio of 10:1 is often used.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
The following diagrams illustrate the experimental workflow and key relationships in the HPLC analysis of this compound.
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Factors influencing this compound separation in HPLC.
References
- 1. Methods for Obtaining and Determination of this compound from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved RP-HPLC method for simultaneous analyses of this compound and cholesterol especially in aquatic foods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of this compound Using High-Performance Liquid Chromatography with Diode Array Detection | Semantic Scholar [semanticscholar.org]
- 4. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
Application Notes and Protocols: Squalene-Based Nanoemulsions for Parenteral Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Squalene, a naturally occurring triterpene, is a key component in the formulation of stable and biocompatible oil-in-water (o/w) nanoemulsions for parenteral drug delivery.[1][2][3] These nanoemulsions are particularly recognized for their role as potent vaccine adjuvants, enhancing the immune response to antigens.[4][5] The small droplet size of these formulations facilitates cell uptake, controlled release, and improved solubilization of poorly water-soluble drugs. This document provides detailed application notes and protocols for the preparation, characterization, and application of this compound-based nanoemulsions in parenteral drug delivery.
Applications
This compound-based nanoemulsions have a range of applications in parenteral drug delivery, primarily centered around their use as vaccine adjuvants and as delivery vehicles for therapeutic agents.
-
Vaccine Adjuvants: this compound is a principal component in several commercially available vaccine adjuvants, such as MF59 and AS03. These adjuvants work by creating an immunostimulatory environment at the injection site, leading to the recruitment of immune cells and enhanced antigen presentation. This results in a more robust and sustained immune response, including increased antibody production and T-cell activation. They have been successfully used in vaccines against influenza and other infectious diseases.
-
Drug Delivery: The hydrophobic core of this compound nanoemulsions makes them excellent carriers for lipophilic drugs, improving their solubility and bioavailability. They can be used to deliver a variety of therapeutic agents, including:
-
Anticancer Drugs: this compound nanoemulsions can encapsulate hydrophobic anticancer drugs like camptothecin, potentially reducing toxicity and improving therapeutic efficacy.
-
Immunomodulators: They are effective in delivering immunomodulatory agents, such as Toll-like receptor (TLR) agonists (e.g., resiquimod), to immune cells, thereby stimulating a targeted anti-tumor immune response.
-
Data Presentation
The following tables summarize key quantitative data for representative this compound-based nanoemulsion formulations.
Table 1: Composition and Physicochemical Properties of this compound-Based Adjuvant Formulations
| Adjuvant | This compound Content | Other Components | Particle Size (nm) | Reference |
| MF59® | 4.3% (v/v) | 0.5% (w/v) Tween® 80, 0.5% (w/v) Span® 85, 10 mM Citrate Buffer | ~165 | |
| AS03 | 5% (v/v) | 5% (v/v) α-tocopherol, 1.8% (v/v) Tween® 80, PBS pH 6.8 | ~150-155 | |
| AF03 | 2.5% (w/v) | ~0.48% (w/v) Ceteareth-12, ~0.37% (w/v) Span® 80, PBS or Citrate Buffer | <100 | |
| SNA | Not specified (Squalane-based) | Span85, Tween60 | 95 |
Table 2: Characterization of Drug-Loaded this compound-Based Nanoemulsions
| Drug | Formulation Components | Lipid-to-Drug Ratio (w/w) | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Resiquimod (R848) | This compound, DOPC, Tween 80 (1:1:1 molar ratio) | 10:1 | 50-100 | Not specified | 35.9 ± 0.53 | |
| Ovalbumin (OVA) | This compound, Tannic Acid (TA), Mn2+ | Not applicable | 305.67 | -41.17 | Not specified | |
| Bovine Serum Albumin (BSA) | Cremophor EL-35, propylene glycol, isopropyl myristate, normal saline | Not applicable | ~21.8 | Not specified | >90 |
Experimental Protocols
Protocol 1: Preparation of a this compound-Based Nanoemulsion using High-Pressure Homogenization
This protocol is a general guideline for preparing a this compound-based nanoemulsion. Optimization of parameters may be required for specific formulations.
Materials:
-
This compound
-
Surfactant (e.g., Polysorbate 80/Tween 80)
-
Co-surfactant (e.g., Sorbitan oleate/Span 80)
-
Aqueous phase (e.g., Phosphate-buffered saline (PBS) or citrate buffer)
-
Active Pharmaceutical Ingredient (API) - optional, if preparing a drug-loaded formulation.
Equipment:
-
High-shear mixer (e.g., Ultra-Turrax)
-
High-pressure homogenizer (e.g., Microfluidizer)
-
Magnetic stirrer
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of the Oil Phase: a. Weigh the required amounts of this compound and the co-surfactant (e.g., Span 80) into a beaker. b. If preparing a drug-loaded nanoemulsion, dissolve the lipophilic API in this oil phase. c. Gently mix using a magnetic stirrer until a homogenous solution is formed.
-
Preparation of the Aqueous Phase: a. Weigh the required amount of the surfactant (e.g., Tween 80) and dissolve it in the aqueous phase (e.g., PBS). b. Stir until the surfactant is completely dissolved.
-
Formation of the Coarse Emulsion: a. While stirring the aqueous phase with a high-shear mixer, slowly add the oil phase. b. Continue mixing at high speed for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Nanoemulsification using High-Pressure Homogenization: a. Pass the coarse emulsion through a high-pressure homogenizer. b. The operating pressure and number of passes will need to be optimized for the specific formulation to achieve the desired particle size and polydispersity index (PDI). Typical pressures range from 10,000 to 30,000 psi, with 3 to 10 passes. c. Collect the resulting nanoemulsion.
-
Sterilization: a. For parenteral applications, the nanoemulsion must be sterilized. Filtration through a 0.22 µm sterile filter is a common method, provided the nanoemulsion droplet size is sufficiently small.
Protocol 2: Characterization of this compound-Based Nanoemulsions
1. Particle Size and Zeta Potential Analysis:
-
Technique: Dynamic Light Scattering (DLS) for particle size and Polydispersity Index (PDI), and Electrophoretic Light Scattering (ELS) for zeta potential.
-
Sample Preparation: Dilute the nanoemulsion with the same aqueous phase used in its preparation to an appropriate concentration to avoid multiple scattering effects.
-
Measurement: Perform the measurement at a constant temperature (e.g., 25°C). For particle size, the Z-average diameter and the PDI are typically reported. For zeta potential, the electrophoretic mobility is measured and converted to zeta potential using the Smoluchowski or Huckel equation.
2. Drug Loading and Encapsulation Efficiency:
-
Purpose: To determine the amount of drug successfully incorporated into the nanoemulsion.
-
Procedure: a. Separation of Free Drug: Separate the unencapsulated drug from the nanoemulsion. This can be achieved by methods such as ultracentrifugation, size exclusion chromatography, or dialysis. b. Quantification of Drug: i. Total Drug: Disrupt the nanoemulsion (e.g., using a suitable solvent like ethanol) to release the encapsulated drug. Quantify the total amount of drug in the formulation using a suitable analytical technique (e.g., HPLC, UV-Vis spectrophotometry). ii. Free Drug: Quantify the amount of unencapsulated drug in the aqueous phase obtained after the separation step. c. Calculations:
- Drug Loading (%) = (Mass of drug in nanoemulsion / Total mass of nanoemulsion) x 100
- Encapsulation Efficiency (%) = ((Total drug - Free drug) / Total drug) x 100
3. Morphological Characterization:
-
Technique: Transmission Electron Microscopy (TEM).
-
Sample Preparation: Place a drop of the diluted nanoemulsion on a carbon-coated copper grid. The sample may need to be negatively stained (e.g., with phosphotungstic acid) to enhance contrast.
-
Imaging: Observe the sample under the TEM to visualize the morphology and size distribution of the nanoemulsion droplets.
4. Stability Studies:
-
Purpose: To assess the physical and chemical stability of the nanoemulsion over time.
-
Procedure: Store the nanoemulsion at different temperature conditions (e.g., 4°C, 25°C, 40°C) for a defined period.
-
Analysis: At predetermined time points, evaluate the nanoemulsion for any changes in particle size, PDI, zeta potential, and drug content. Visual inspection for signs of phase separation, creaming, or aggregation should also be performed.
Visualizations
References
- 1. This compound Emulsions for Parenteral Vaccine and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound emulsions for parenteral vaccine and drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Immunology and efficacy of MF59-adjuvanted vaccines - PMC [pmc.ncbi.nlm.nih.gov]
Formulation of Squalene as an Adjuvant in Influenza Vaccines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation of squalene-based oil-in-water emulsions as adjuvants for influenza vaccines. This compound-based adjuvants, such as MF59®, AS03™, and AF03™, are crucial components in enhancing the immunogenicity of seasonal and pandemic influenza vaccines.[1][2][3] They function by creating an "immunocompetent environment" at the injection site, which leads to robust innate and adaptive immune responses.[4][5]
Data Presentation: Physicochemical Characteristics of this compound Emulsions
The physical properties of this compound-based emulsions are critical for their stability and adjuvant activity. Key parameters include droplet size, zeta potential, polydispersity index (PDI), and viscosity. The following tables summarize quantitative data from various studies on this compound adjuvant formulations.
Table 1: Physicochemical Properties of this compound-Based Emulsion Formulations
| Formulation ID | This compound Content (%) | Surfactants | Droplet Size (nm) | Zeta Potential (mV) | PDI | Viscosity (mPa·s) | Reference |
| F1-F15 (Range) | 4, 8, 12 | Span® 85, Kolliphor® RH40 | 322 - 812 | -30 to -10 | - | - | |
| F15 | 12 | Span® 85, Kolliphor® RH40 | - | - | - | 24.63 | |
| SQ1-15 (Range) | 3, 5, 10 | Span 80, Cremophor ELP | Submicron range | -40 to 0 | - | - | |
| IB160 | 4.88 (48.8 mg/ml) | - | 157 ± 2 | - | 0.085 ± 0.024 | - |
Table 2: Composition of Licensed this compound-Based Adjuvants
| Adjuvant | This compound Content | Surfactants | Other Components |
| MF59® | 9.75 mg/dose | Polysorbate 80 (1.175 mg), Sorbitan trioleate (1.175 mg) | Sodium citrate dihydrate (0.66 mg), Citric acid monohydrate (0.04 mg) |
| AS03™ | This compound | α-tocopherol | Polysorbate 80 |
| AF03™ | This compound | - | - |
Experimental Protocols
Protocol 1: Preparation of a this compound-Based Oil-in-Water Emulsion
This protocol describes a general method for preparing a this compound-based oil-in-water emulsion using a self-emulsifying drug delivery system (SEDDS) technique, adapted from methodologies described in the literature.
Materials:
-
This compound oil
-
Surfactant 1 (e.g., Span® 85 or Span 80)
-
Surfactant 2 (e.g., Kolliphor® RH40 or Cremophor ELP)
-
Aqueous phase (e.g., deionized water, carboxymethyl cellulose (CMC) solution, or citrate buffer)
-
Glass vials
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare the Surfactant Mixture (Smix):
-
Determine the desired ratio of the two surfactants (e.g., 1:1 w/w).
-
Weigh the required amounts of Surfactant 1 and Surfactant 2 and mix them in a beaker.
-
Stir the mixture at room temperature (200 rpm) for 20 minutes to ensure homogeneity.
-
-
Prepare the Oil Phase:
-
Determine the desired final concentration of this compound in the emulsion (e.g., 4%, 8%, or 12%).
-
Weigh the appropriate amount of this compound oil.
-
-
Form the Emulsion:
-
In a glass vial, combine the prepared Smix and this compound oil.
-
Slowly add the aqueous phase to the oil/surfactant mixture while continuously stirring at a moderate speed.
-
Continue stirring until a homogenous, milky-white emulsion is formed. For formulations with CMC, the CMC is dissolved in the aqueous phase prior to emulsification.
-
-
Homogenization (Optional but Recommended):
-
For a more uniform and smaller droplet size, the emulsion can be further processed using a high-pressure homogenizer or a microfluidizer.
-
Protocol 2: Physicochemical Characterization of the this compound Emulsion
1. Droplet Size and Polydispersity Index (PDI) Measurement:
-
Use dynamic light scattering (DLS) to determine the average droplet size (Z-average) and PDI.
-
Dilute the emulsion with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Perform measurements at a fixed angle (e.g., 90°) and temperature (e.g., 25°C).
2. Zeta Potential Measurement:
-
Use electrophoretic light scattering to determine the zeta potential, which indicates the surface charge of the emulsion droplets and predicts its stability.
-
Dilute the emulsion in deionized water or a specific buffer.
-
The measurement will provide the electrophoretic mobility, which is then converted to zeta potential.
3. Viscosity Measurement:
-
Use a viscometer (e.g., a cone and plate or a rotational viscometer) to measure the viscosity of the undiluted emulsion at a controlled temperature.
4. This compound Quantification:
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) or evaporative light scattering detection (ELSD) can be used to quantify the amount of this compound in the formulation.
Protocol 3: In Vivo Evaluation of this compound-Adjuvanted Influenza Vaccine in a Mouse Model
This protocol outlines a general procedure for assessing the immunogenicity of a this compound-adjuvanted influenza vaccine in mice.
Materials:
-
BALB/c mice (or other appropriate strain)
-
This compound-adjuvanted influenza vaccine formulation
-
Non-adjuvanted influenza vaccine (as a control)
-
Phosphate-buffered saline (PBS) (as a negative control)
-
Syringes and needles for injection
-
Equipment for blood collection (e.g., retro-orbital or tail vein)
-
ELISA plates and reagents for antibody titer determination
-
Hemagglutination inhibition (HI) assay reagents
Procedure:
-
Animal Grouping and Immunization:
-
Divide mice into experimental groups (e.g., adjuvanted vaccine, non-adjuvanted vaccine, PBS).
-
On day 0, immunize each mouse intramuscularly or intraperitoneally with the respective formulation (e.g., 100 µL total volume, often a 1:1 v/v ratio of antigen to adjuvant).
-
A booster immunization is typically given at a later time point (e.g., day 14 or 21).
-
-
Sample Collection:
-
Collect blood samples at various time points (e.g., pre-immunization, and post-prime and post-boost, for instance, day 7 post-boost).
-
Process the blood to separate the serum and store it at -20°C or -80°C until analysis.
-
-
Assessment of Humoral Immune Response:
-
Antigen-Specific Antibody Titer Measurement (ELISA):
-
Coat ELISA plates with the influenza antigen.
-
Serially dilute the collected mouse sera and add to the wells.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG) to detect bound antibodies.
-
Add a substrate to produce a colorimetric reaction and measure the absorbance.
-
Determine the antibody titer as the highest dilution that gives a positive signal above the background.
-
-
Hemagglutination Inhibition (HI) Assay:
-
The HI assay measures functional antibodies that can block the agglutination of red blood cells by the influenza virus.
-
Serially dilute the sera and mix with a standardized amount of influenza virus.
-
Add a suspension of red blood cells (e.g., turkey or chicken).
-
The HI titer is the highest dilution of serum that completely inhibits hemagglutination. A titer of ≥1:40 is generally considered protective.
-
-
-
Data Analysis:
-
Analyze the data using appropriate statistical tests (e.g., t-test or ANOVA) to compare the immune responses between the different groups.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action for this compound-based adjuvants.
Caption: Experimental workflow for this compound adjuvant evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. From Sharks to Yeasts: this compound in the Development of Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Emulsion Manufacturing Process Scale-Up for Enhanced Global Pandemic Response | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound-Based Influenza Vaccine Adjuvants and Their Impact on the Hemagglutinin-Specific B Cell Response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Squalene Extraction from Fish Oil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Squalene (C₃₀H₅₀) is a natural triterpenoid hydrocarbon and a key intermediate in the biosynthesis of cholesterol, steroid hormones, and vitamin D in animals and plants. It is widely valued in the pharmaceutical, cosmetic, and nutraceutical industries for its emollient, antioxidant, and potential chemo-preventive properties. Historically, deep-sea shark liver oil has been the primary commercial source of this compound due to its high concentration, often ranging from 49% to 89% of the liver oil.[1] This document provides a comprehensive protocol for the saponification of fish oil to extract and quantify this compound, aimed at ensuring high purity and yield for research and development applications.
Data Presentation
The following tables summarize quantitative data related to this compound content in various fish liver oils and the typical parameters for its analytical quantification.
Table 1: this compound Content in Liver Oil of Various Shark Species
| Shark Species | Liver as % of Body Weight | Oil as % of Liver Weight | This compound as % of Oil | Reference |
| Centrophorus spp. | 15 - 29% | 63 - 89% | 49 - 89% | [1] |
| Centrophorus squamosus | 18.1% | 77.2% | 79.6% | [2] |
| Centroscymnus crepidater | N/A | N/A | Similar to C. squamosus | [2] |
| Deep-Sea Sharks (Tasmanian waters) | N/A | N/A | 31.6 - 78.8% |
Table 2: Typical Parameters for this compound Quantification by Gas Chromatography (GC)
| Parameter | Specification | Reference |
| Instrument | Gas Chromatograph with Flame Ionization Detector (GC-FID) | [3] |
| Column | DB-23 ((50% cyanopropyl)-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | |
| or HP-1 (cross-linked methyl siloxane), 30 m x 0.25 mm ID | ||
| Carrier Gas | Helium | |
| Flow Rate | 0.8 mL/min | |
| Injector Temperature | 250 °C | |
| Detector Temperature | 270 °C | |
| Oven Program | Initial 150°C, ramp at 2.5°C/min to 220°C, hold for 5 min | |
| Internal Standard | Squalane or Tricosanoic acid methyl ester (23:0) |
Experimental Workflow Diagram
Caption: Figure 1. Experimental Workflow for this compound Extraction.
Experimental Protocols
This section details the methodologies for the saponification and extraction of this compound from fish oil.
Oil Extraction from Fish Liver (Initial Step)
For researchers starting with raw fish tissue, the initial extraction of oil is a prerequisite.
-
Homogenization: Homogenize fish liver samples in a blender.
-
Solvent Extraction: Extract the homogenized tissue overnight with a chloroform:methanol (2:1 v/v) solvent mixture.
-
Filtration and Concentration: Filter the extract through Whatman filter paper. The residue can be re-extracted to improve yield. Dry the combined filtrate over anhydrous sodium sulfate and concentrate using a rotary evaporator to obtain the crude fish oil.
Saponification of Fish Oil
This protocol is for the hydrolysis of triglycerides to separate the unsaponifiable matter, which contains this compound.
-
Reagent Preparation: Prepare a 1.0 M solution of potassium hydroxide (KOH) in 95% ethanol.
-
Procedure:
-
Weigh approximately 1 g of fish oil into a round-bottom flask.
-
Add 15 mL of 1.0 M ethanolic KOH solution.
-
Reflux the mixture for 30-40 minutes with gentle heating and stirring, until all oil droplets have disappeared, indicating complete saponification.
-
Allow the soap solution to cool to room temperature.
-
Liquid-Liquid Extraction of Unsaponifiable Matter
This step isolates the this compound-containing fraction from the saponified mixture.
-
Procedure:
-
Transfer the cooled soap solution to a separatory funnel.
-
Add an equal volume of distilled water to the funnel.
-
Extract the aqueous-ethanolic soap solution three times with 50 mL portions of n-hexane. Shake the funnel vigorously for 1-2 minutes during each extraction, venting frequently to release pressure.
-
Allow the layers to separate completely. The upper organic layer contains the unsaponifiable matter, including this compound.
-
Pool the n-hexane extracts.
-
Wash the combined hexane extracts with 50 mL portions of distilled water until the washings are neutral to pH paper. This removes any remaining soap and alkali.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Evaporate the solvent using a rotary evaporator to yield the crude unsaponifiable fraction containing this compound.
-
Purification by Silica Gel Column Chromatography
This protocol is for the purification of this compound from the crude unsaponifiable fraction.
-
Materials:
-
Silica gel (60-120 mesh) for column chromatography.
-
n-Hexane (HPLC grade) as the mobile phase.
-
Glass chromatography column.
-
-
Procedure:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the chromatography column. Allow the silica to settle into a packed bed, and drain the excess solvent to the top of the silica bed.
-
Sample Loading: Dissolve the crude unsaponifiable fraction in a minimal amount of n-hexane and load it onto the top of the silica gel column.
-
Elution: Elute the column with n-hexane. This compound, being a non-polar hydrocarbon, will elute relatively quickly.
-
Fraction Collection: Collect the eluate in fractions.
-
Analysis: Analyze the collected fractions for the presence of this compound using Thin Layer Chromatography (TLC) or GC-FID. A common mobile phase for TLC analysis of this compound is n-hexane:diethyl ether:acetic acid (85:15:1 v/v/v).
-
Pooling and Concentration: Combine the this compound-rich fractions and evaporate the solvent to obtain purified this compound.
-
Quantitative Analysis by Gas Chromatography (GC-FID)
This method is for the quantification of this compound in the purified fractions.
-
Sample Preparation:
-
Accurately weigh a known amount of the purified this compound fraction and dissolve it in hexane to a known volume (e.g., in a 10 mL volumetric flask).
-
Add a known concentration of an internal standard, such as squalane, to the sample solution.
-
-
Standard Preparation: Prepare a series of standard solutions of pure this compound in hexane with known concentrations, each containing the same concentration of the internal standard as the sample.
-
GC Analysis:
-
Inject 1 µL of each standard solution into the GC-FID system to generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Inject 1 µL of the sample solution into the GC-FID system.
-
Determine the peak area ratio of this compound to the internal standard in the sample chromatogram.
-
Calculate the concentration of this compound in the sample using the calibration curve. The this compound content can then be expressed as a percentage of the initial fish oil weight.
-
References
- 1. Fatty acid and this compound compositions of Mediterranean Centrophorus SPP egg and liver oils in relation to age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods for Obtaining and Determination of this compound from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of this compound in edible oils by transmethylation and GC analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Squalene-Based Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing squalene as a versatile drug delivery system for insoluble compounds. This compound, a natural and biocompatible lipid, offers two primary strategies for enhancing the delivery of hydrophobic drugs: nanoemulsions that encapsulate the drug and bioconjugates that self-assemble into nanoparticles. This document outlines the principles, experimental procedures, and expected outcomes for both approaches.
Application Note 1: this compound-Drug Bioconjugates (Squalenoylation)
The "squalenoylation" technique involves the covalent conjugation of a drug molecule to this compound.[1] This process transforms the drug into an amphiphilic prodrug that can self-assemble into nanoparticles (NPs) in an aqueous medium.[2] This approach offers several advantages, including high drug loading capacity, improved drug stability, and the potential for targeted delivery.[3] The self-assembly is driven by the unique, dynamically folded conformation of the this compound moiety.[1]
A notable example is the squalenoylation of the anticancer drug gemcitabine (SQGem). These nanoparticles have demonstrated enhanced pharmacological activity and reduced toxicity compared to the free drug.[3] The mechanism of action for SQGem NPs involves interaction with endogenous lipoproteins, which can facilitate targeted delivery to cancer cells with high lipoprotein receptor expression.
Key Advantages of Squalenoylation:
-
High Drug Loading: The drug is an integral part of the nanoparticle structure, leading to high loading capacities.
-
Enhanced Stability: Covalent linkage can protect the drug from premature degradation.
-
Self-Assembly: The bioconjugates spontaneously form nanoparticles in aqueous solutions, simplifying the formulation process.
-
Biocompatibility: this compound is an endogenous lipid, minimizing potential toxicity.
-
Controlled Release: The release of the drug is dependent on the cleavage of the linker connecting it to this compound.
Application Note 2: this compound-Based Nanoemulsions
This compound can serve as the oil phase in oil-in-water nanoemulsions to effectively encapsulate and deliver hydrophobic drugs. These nanoemulsions are thermodynamically stable systems composed of an oil core, stabilized by surfactants, dispersed in an aqueous phase. The small droplet size of nanoemulsions provides a large surface area for drug absorption and can improve the oral bioavailability of poorly soluble compounds.
This compound-based nanoemulsions have been successfully used to deliver various therapeutic agents, including the immunomodulator resiquimod and the analgesic nalbuphine. The formulation parameters, such as the oil-to-surfactant ratio and the manufacturing process, can be optimized to control particle size, stability, and drug release characteristics.
Key Advantages of this compound-Based Nanoemulsions:
-
Improved Solubility: Enables the formulation of poorly water-soluble drugs for parenteral and other routes of administration.
-
Enhanced Bioavailability: The small droplet size and large surface area can lead to improved drug absorption.
-
Stability: this compound's high hydrophobicity contributes to the formation of stable nanoemulsions.
-
Versatility: Can be used to deliver a wide range of hydrophobic compounds.
Quantitative Data Summary
The following tables summarize the physicochemical properties of various this compound-based nanoparticle and nanoemulsion formulations.
Table 1: Physicochemical Properties of this compound-Drug Bioconjugate Nanoparticles
| Drug Conjugate | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Reference(s) |
| This compound-Adenosine (SQAd) | 92.8 ± 1.03 | 0.094 ± 0.017 | Negative | 37 | |
| Squalenoyl Doxorubicin (SQ-Dox) | 130 | < 0.2 | Not Reported | ~50 | |
| Squalenoyl Paclitaxel | 100-300 | Not Reported | Negative | Not Reported | |
| Squalenoyl Gemcitabine (SQGem) | 110 ± 3 | < 0.2 | Not Reported | ~40 |
Table 2: Physicochemical Properties of this compound-Based Nanoemulsions
| Encapsulated Drug | Oil:Surfactant:Co-surfactant Ratio | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference(s) |
| Resiquimod (R848) | This compound:DOPC:Tween 80 (1:1:1 molar ratio) | 50-100 | Not Reported | Not Reported | >90 (at 10:1 lipid:drug ratio) | |
| Nalbuphine | This compound as oil phase | < 200 | Not Reported | Not Reported | Not Reported | |
| Mebendazole | Compritol:Squalane (70:30 w/w) | 300-600 | Not Reported | Not Reported | ~70 |
Experimental Protocols
Protocol 1: Synthesis of Squalenoyl-Paclitaxel Bioconjugate
This protocol describes the synthesis of a squalenoyl-paclitaxel derivative.
Materials:
-
Paclitaxel
-
1,1',2-trisnorsqualenoic acid
-
N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Silica gel for chromatography
-
Ethyl acetate
Procedure:
-
Dissolve paclitaxel (1.4 mmol) in 30 mL of DCM.
-
Add EDC (0.6 equivalents), DMAP (0.2 equivalents), and 1,1',2-trisnorsqualenoic acid (0.6 equivalents) previously dissolved in DCM at room temperature.
-
Stir the reaction mixture for 3 hours at room temperature.
-
Stop the reaction by adding water and extract the aqueous phase with brine.
-
Purify the crude product by silica gel chromatography using a gradient of DCM/ethyl acetate (from 95:5 to 80:20).
-
The purity of the final product, squalenoyl-paclitaxel, can be confirmed by HPLC.
Protocol 2: Preparation of this compound-Based Nanoemulsion by Rapid Ethanol Injection
This protocol describes the preparation of a this compound-based nanoemulsion for encapsulating a hydrophobic drug like Resiquimod (R848).
Materials:
-
This compound
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
Polysorbate 80 (Tween 80)
-
Ethanol
-
Phosphate-buffered saline (PBS)
-
Hydrophobic drug (e.g., Resiquimod)
Procedure:
-
Prepare a solution of this compound, DOPC, and Tween 80 in ethanol at a molar ratio of 1:1:1.
-
Dissolve the hydrophobic drug (e.g., Resiquimod) in the ethanol-lipid mixture. A lipid-to-drug weight ratio of 10:1 is a good starting point.
-
Rapidly inject the ethanol solution into PBS with vigorous stirring. The final total lipid concentration should be around 8 mg/mL.
-
The resulting nanoemulsion can be characterized for particle size, polydispersity index (PDI), and drug encapsulation efficiency.
Protocol 3: Nanoparticle Formation by Nanoprecipitation
This protocol is for the self-assembly of this compound-drug bioconjugates into nanoparticles.
Materials:
-
This compound-drug bioconjugate (e.g., this compound-Adenosine)
-
Absolute ethanol
-
5% (w/v) Dextrose solution
-
Rotary evaporator
Procedure:
-
Dissolve the this compound-drug bioconjugate in absolute ethanol (e.g., at a concentration of 6 mg/mL).
-
Add the ethanolic solution dropwise into a 5% (w/v) dextrose solution under strong stirring.
-
Completely evaporate the ethanol using a rotary evaporator (e.g., at 40°C, 90 rpm, 42 mbar).
-
The final product is an aqueous suspension of the this compound-drug nanoparticles (e.g., at a concentration of 2 mg/mL).
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is to assess the cytotoxicity of this compound-based nanoparticles on a cell line.
Materials:
-
Cell line of interest (e.g., HL-1 cardiac cells)
-
96-well plates
-
Culture medium
-
This compound-based nanoparticles
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in medium)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Procedure:
-
Seed the cells in 96-well plates at a density of 8,000-10,000 cells per well and incubate for 24 hours.
-
Wash the cells with PBS and then incubate them with various concentrations of the this compound-based nanoparticles for desired time points (e.g., 2, 6, or 24 hours).
-
After incubation, wash the cells with PBS.
-
Add 100 µL of MTT solution to each well and incubate for 2 hours.
-
Remove the MTT solution and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control cells.
Protocol 5: Cellular Uptake Analysis
This protocol describes how to qualitatively assess the cellular uptake of fluorescently labeled this compound-based nanoparticles.
Materials:
-
Fluorescently labeled this compound-based nanoparticles (e.g., SQAd-BP NPs)
-
Cell line of interest (e.g., H9c2 cells)
-
6-well plates with glass coverslips or 8-well Ibidi plates
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) for fixation
-
50 mM Ammonium chloride (NH4Cl) solution
-
Fluorescence microscope
Procedure:
-
Seed the cells on coverslips in 6-well plates or in 8-well Ibidi plates and allow them to adhere for 24 hours.
-
Incubate the cells with the fluorescently labeled this compound-based nanoparticles (e.g., at 50 µg/mL) for the desired time points (up to 24 hours).
-
Wash the cells with PBS and fix them with 4% PFA for 15 minutes.
-
Neutralize the residual PFA by adding 50 mM NH4Cl solution for 15 minutes.
-
Mount the coverslips on microscope slides or directly image the Ibidi plates using a fluorescence microscope to visualize the cellular uptake of the nanoparticles.
Protocol 6: In Vitro Drug Release Assay
This protocol outlines a method to determine the in vitro release of a drug from this compound-based nanoparticles in serum.
Materials:
-
This compound-drug nanoparticles (e.g., SQAd/VitE NPs)
-
Fetal bovine serum (FBS)
-
Methanol (MeOH)
-
Centrifuge
-
HPLC system for drug quantification
Procedure:
-
Incubate the this compound-drug nanoparticles (e.g., 180 µL of a 2 mg/mL suspension) with an equal volume of FBS at 37°C.
-
At predetermined time intervals (e.g., 5 min, 30 min, 2 hours, 15 hours, 24 hours, 48 hours), collect aliquots (e.g., 100 µL).
-
Add 500 µL of methanol to the aliquot to precipitate the serum proteins.
-
Centrifuge the mixture (e.g., at 16,000g for 10 minutes) to pellet the precipitated proteins.
-
Analyze the supernatant for the concentration of the released drug using a validated HPLC method.
-
Calculate the percentage of drug released at each time point relative to the initial total drug content in the nanoparticles.
Protocol 7: In Vivo Biodistribution Study
This protocol describes a method to evaluate the in vivo biodistribution of fluorescently labeled this compound-based nanoparticles in an animal model.
Materials:
-
Animal model (e.g., mice)
-
Fluorescently labeled this compound-based nanoparticles (e.g., labeled with DiD)
-
Anesthesia
-
In vivo imaging system (e.g., IVIS)
Procedure:
-
Induce a relevant pathological condition in the animal model if required (e.g., local inflammation).
-
Intravenously inject the fluorescently labeled this compound-based nanoparticles into the animals.
-
At various time points post-injection (e.g., 0.5, 2, 4, and 24 hours), anesthetize the animals and acquire whole-body fluorescence images using an in vivo imaging system.
-
After the final imaging time point, euthanize the animals and harvest major organs (e.g., liver, spleen, kidneys, lungs, heart, and brain).
-
Image the explanted organs to quantify the fluorescence intensity in each organ.
-
Analyze the images to determine the biodistribution profile of the nanoparticles over time.
Visualizations
Caption: Workflow for this compound-Drug Bioconjugate Nanoparticles.
Caption: Workflow for this compound-Based Nanoemulsions.
References
Application of Molecular Distillation for High-Purity Squalene Production
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Squalene (C₃₀H₅₀) is a naturally occurring triterpene and a key intermediate in the biosynthesis of steroids in both plants and animals.[1][2] Valued for its antioxidant, emollient, and adjuvant properties, high-purity this compound is in significant demand across the pharmaceutical, cosmetic, and nutraceutical industries. Molecular distillation, also known as short-path distillation, is a superior purification technology for thermally sensitive compounds like this compound. This technique operates under high vacuum and low temperatures, which prevents the thermal degradation, oxidation, and polymerization that can occur with traditional distillation methods.[1] This document provides detailed protocols and application data for the purification of this compound from various natural sources using molecular distillation.
Principle of Molecular Distillation
Molecular distillation is a liquid-liquid separation process that occurs in a high vacuum environment (typically below 0.01 torr). This high vacuum reduces the boiling point of substances, allowing for the distillation of heat-sensitive and high molecular weight compounds at significantly lower temperatures. The "short path" refers to the minimal distance between the evaporator and the condenser, which is often in the line of sight. This short distance prevents the vapor from colliding with other molecules and being deflected, thus increasing distillation efficiency.
Advantages of Molecular Distillation for this compound Purification
-
Preservation of Bioactivity: The low operating temperatures prevent the thermal degradation of this compound, preserving its natural biological activity.[1]
-
High Purity: Multi-stage molecular distillation processes can achieve this compound purities of 98% or higher.[1]
-
Removal of Impurities: It effectively removes impurities such as free fatty acids, esters, and other lipids.
-
Solvent Recovery: Integrated systems can recover solvents used in upstream extraction processes with high purity (≥95%), enhancing economic and environmental sustainability.
General Workflow for this compound Purification
The purification of this compound is typically a multi-step process. The initial extraction of crude this compound from its source material is followed by several pre-treatment steps to remove bulk impurities before the final high-purity refinement by molecular distillation.
Caption: General workflow for this compound purification.
Experimental Protocols
Protocol 1: Purification of this compound from Virgin Olive Oil
This protocol details a comprehensive method for extracting and purifying this compound from virgin olive oil, involving degumming, transesterification, acetone precipitation, and molecular distillation.
1. Degumming:
-
Heat 100 ml of virgin olive oil to 60-70°C to reduce its viscosity.
-
Add 2-3% (v/v) of warm water to hydrate the phospholipids.
-
Introduce food-grade phosphoric acid to react with the hydrated phospholipids, leading to the formation of precipitates.
-
Stir the mixture for 20-30 minutes and then allow it to settle for another 20-30 minutes.
-
Separate the upper layer of degummed oil by decantation or centrifugation.
-
Wash the oil with warm water to adjust the pH.
2. Transesterification:
-
Mix the 100 ml of degummed virgin olive oil with 25% (w/w) methanol.
-
Add 0.5% (w/w) of a catalyst, such as sodium methoxide or p-toluenesulfonic acid (PTSA).
-
Heat the mixture to 80-90°C under reflux for 1-2 hours with continuous stirring.
3. Acetone Precipitation:
-
After transesterification, distill off the methanol.
-
Perform acetone precipitation by adding acetone to the mixture and then distilling it out. Repeat this process 2-3 times to remove the unsaponified matter.
-
Filter the remaining solution and evaporate the acetone to obtain a concentrated oil rich in this compound.
4. Molecular Distillation:
-
Subject the concentrated oil to molecular distillation.
-
Operating Conditions:
-
Temperature: 180°C
-
Pressure: 0.0033 bar
-
-
Collect the distillate, which is the purified this compound fraction.
Caption: Protocol for this compound purification from virgin olive oil.
Protocol 2: Purification of this compound from Amaranth Oil
This protocol focuses on the purification of this compound from amaranth oil, which has one of the highest concentrations of this compound in the plant kingdom.
1. Initial Extraction and Pre-treatment:
-
Extract crude oil from amaranth seeds using hexane.
-
Remove the solvent, followed by degumming and wax removal.
-
For higher purity in the final product, an alkali-refining step can be introduced to reduce the free fatty acid content.
2. Molecular Distillation:
-
Fractionate the pre-treated amaranth oil using a short-path distillation unit.
-
Operating Conditions:
-
Temperature: 180°C
-
Pressure: 3 mtorr (for degummed oil) or 10-100 mtorr (for alkali-refined oil)
-
-
Collect the distillate rich in this compound.
Protocol 3: Purification of this compound from Olive Oil Deodorizer Distillate (OODD)
OODD is a byproduct of olive oil refining and a rich source of this compound.
1. Esterification:
-
To reduce the volatility of free fatty acids (FFAs), esterify the OODD.
-
Reaction Conditions:
-
Temperature: 190°C
-
Time: 360 minutes
-
This step reduces the FFA content significantly.
-
2. Molecular Distillation:
-
Distill the esterified mixture using a molecular distillation unit.
-
Operating Conditions:
-
Temperature: 190-230°C
-
Pressure: 0.05-5 mmHg
-
-
The highest purity is achieved at the highest temperature and lowest pressure.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on this compound purification using molecular distillation.
Table 1: Molecular Distillation Parameters and Results for this compound Purification from Various Sources
| Raw Material | Pre-treatment | Distillation Temperature (°C) | Distillation Pressure | Final Purity (%) | Overall Recovery/Yield (%) | Reference |
| Virgin Olive Oil | Degumming, Transesterification, Acetone Precipitation | 180 | 0.0033 bar | 67 | 69.8 | |
| Amaranth Oil (Degummed) | Degumming | 180 | 3 mtorr | ~55.9 | 76 | |
| Amaranth Oil (Alkali-Refined) | Alkali-Refining | 180 | 100 mtorr | - | 67.8 | |
| Olive Oil Deodorizer Distillate | Esterification | 230 | 0.05 mmHg | 98.1 | 68 | |
| Olive Pomace Oil | - | 240 | 0.02 mbar | - | 99.49% reduction of initial this compound | |
| Shark Liver Oil | Saponification | >200 | - | >95 | - |
Table 2: Comparison of this compound Concentration Before and After Molecular Distillation
| Raw Material | Initial this compound Concentration (%) | Final this compound Concentration in Distillate (%) | Fold Increase | Reference |
| Amaranth Oil (Degummed) | 8.9 | 55.9 | ~7 | |
| Amaranth Oil (Alkali-Refined) | ~7 | - | 9.2 | |
| Olive Oil Deodorizer Distillate | 40 | 98.1 | ~2.5 |
Quality Control and Analytical Methods
The purity and concentration of this compound in the final product are critical. The following analytical techniques are commonly employed for quantitative analysis:
-
Gas Chromatography (GC): Often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), GC is a robust method for quantifying this compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a Diode Array Detector (DAD) is another widely used technique for the separation and quantification of this compound.
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a reliable method for the quantitative analysis of this compound purity.
Conclusion
Molecular distillation is an effective and gentle method for the purification of this compound from a variety of natural sources. By optimizing pre-treatment steps and molecular distillation parameters, it is possible to achieve high-purity this compound suitable for pharmaceutical, cosmetic, and nutraceutical applications. The protocols and data presented in this application note provide a comprehensive guide for researchers and professionals in the field of drug development and natural product purification.
References
Development of Squalene-Based Adjuvants for SARS-CoV-2 Vaccines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The global effort to develop effective vaccines against SARS-CoV-2 has highlighted the critical role of adjuvants in enhancing vaccine immunogenicity and efficacy. Squalene-based oil-in-water emulsions, such as MF59 and AS03, have emerged as key components in several successful SARS-CoV-2 vaccine candidates, particularly for protein subunit vaccines. These adjuvants have a well-established safety profile from their use in seasonal and pandemic influenza vaccines and have been shown to significantly boost both humoral and cellular immune responses to viral antigens.[1][2][3]
This document provides detailed application notes and protocols for researchers and drug development professionals working with this compound-based adjuvants for SARS-CoV-2 vaccines. It covers the composition and preparation of these adjuvants, methodologies for key immunological assays, and an overview of the signaling pathways involved in their mechanism of action.
This compound-Based Adjuvants: Composition and Preparation
This compound-based adjuvants are oil-in-water emulsions that typically consist of this compound oil, a natural organic compound, stabilized by surfactants. The two most prominent examples used in SARS-CoV-2 vaccines are MF59 and AS03.
Table 1: Composition of MF59 and AS03 Adjuvants
| Component | MF59 | AS03 |
| This compound | ~4.3% (w/v) | ~10.69 mg per 0.5 mL dose |
| Surfactants | Polysorbate 80 (Tween 80) (~0.5% w/v), Sorbitan trioleate (Span 85) (~0.5% w/v) | Polysorbate 80 (Tween 80) (~4.86 mg per 0.5 mL dose) |
| Immunomodulator | Not applicable | DL-α-tocopherol (Vitamin E) (~11.86 mg per 0.5 mL dose) |
| Aqueous Phase | Citrate buffer | Phosphate buffered saline (PBS) |
Protocol 1: Laboratory-Scale Preparation of a this compound-Based Oil-in-Water Emulsion Adjuvant
This protocol provides a general method for preparing a this compound-based emulsion similar to MF59 or AS03 for preclinical research.
Materials:
-
This compound oil (pharmaceutical grade)
-
Polysorbate 80 (Tween 80)
-
Sorbitan trioleate (Span 85)
-
DL-α-tocopherol (for AS03-like emulsions)
-
Citrate buffer or Phosphate Buffered Saline (PBS)
-
High-shear homogenizer or microfluidizer
-
Sterile, depyrogenated glassware
-
0.22 µm sterile filters
Procedure:
-
Preparation of the Oil Phase:
-
In a sterile glass beaker, combine the required amounts of this compound, polysorbate 80, and sorbitan trioleate (for MF59-like). For an AS03-like emulsion, combine this compound, DL-α-tocopherol, and polysorbate 80.
-
Mix the components thoroughly using a sterile magnetic stirrer until a homogenous oil phase is achieved.
-
-
Preparation of the Aqueous Phase:
-
Prepare the appropriate buffer (citrate buffer for MF59-like, PBS for AS03-like) and sterilize by autoclaving or filtration.
-
-
Emulsification:
-
Slowly add the aqueous phase to the oil phase while continuously mixing with a high-shear homogenizer.
-
Continue homogenization until a coarse emulsion is formed.
-
For a fine, stable nanoemulsion, process the coarse emulsion through a high-pressure microfluidizer for a specified number of passes until the desired particle size (typically 160-180 nm) is achieved.[4]
-
-
Sterile Filtration:
-
Sterilize the final emulsion by passing it through a 0.22 µm sterile filter into a sterile, depyrogenated container.[4]
-
-
Quality Control:
-
Particle Size Analysis: Measure the mean particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Zeta Potential: Determine the zeta potential to assess the stability of the emulsion.
-
Sterility Testing: Perform sterility tests to ensure the absence of microbial contamination.
-
Endotoxin Testing: Quantify endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay.
-
Immunogenicity Assessment: Experimental Protocols
The evaluation of a vaccine's immunogenicity is crucial. The following are detailed protocols for key assays used to assess the humoral and cellular immune responses induced by this compound-adjuvanted SARS-CoV-2 vaccines.
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for SARS-CoV-2 Spike-Specific IgG
This protocol describes a method for the quantitative detection of IgG antibodies against the SARS-CoV-2 spike protein in serum samples.
Materials:
-
Recombinant SARS-CoV-2 Spike (S) protein or Receptor Binding Domain (RBD)
-
High-binding 96-well ELISA plates
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Blocking Buffer (e.g., PBS with 1% BSA or 5% non-fat dry milk)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Serum samples from immunized and control animals/humans
-
Standard antibody (e.g., a monoclonal antibody against SARS-CoV-2 S protein with a known concentration)
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP or anti-human IgG-HRP)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating:
-
Dilute the SARS-CoV-2 S protein or RBD to a final concentration of 1-2 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted antigen to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with Wash Buffer.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature (RT).
-
-
Sample and Standard Incubation:
-
Wash the plate three times with Wash Buffer.
-
Prepare serial dilutions of the serum samples and the standard antibody in Blocking Buffer.
-
Add 100 µL of the diluted samples and standards to the respective wells.
-
Incubate for 1-2 hours at RT.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at RT.
-
-
Detection:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark for 15-30 minutes at RT.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of SARS-CoV-2 specific IgG in the samples by interpolating their absorbance values from the standard curve.
-
Protocol 3: SARS-CoV-2 Pseudovirus Neutralization Assay
This assay measures the ability of antibodies in a serum sample to inhibit the entry of a pseudovirus expressing the SARS-CoV-2 spike protein into target cells.
Materials:
-
SARS-CoV-2 pseudovirus (e.g., lentiviral or VSV-based) expressing the spike protein and a reporter gene (e.g., luciferase or GFP)
-
Target cells expressing ACE2 and TMPRSS2 (e.g., HEK293T-ACE2/TMPRSS2 or Vero E6 cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Heat-inactivated serum samples
-
96-well cell culture plates (white, clear-bottom for luciferase assay)
-
Luciferase substrate (if using a luciferase reporter)
-
Luminometer or fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed the target cells in a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of infection.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Serum Dilution and Virus Incubation:
-
On a separate 96-well plate, prepare serial dilutions of the heat-inactivated serum samples in cell culture medium.
-
Dilute the SARS-CoV-2 pseudovirus to a predetermined concentration (that gives a high signal-to-background ratio).
-
Mix equal volumes of the diluted serum and the diluted pseudovirus.
-
Incubate the serum-virus mixture for 1 hour at 37°C.
-
-
Infection:
-
Remove the medium from the seeded target cells.
-
Transfer the serum-virus mixture to the corresponding wells of the cell plate.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
Reporter Gene Assay:
-
For luciferase reporter: Lyse the cells and add the luciferase substrate according to the manufacturer's instructions. Measure the luminescence using a luminometer.
-
For GFP reporter: Visualize and quantify the GFP-positive cells using a fluorescence microscope or flow cytometer.
-
-
Data Analysis:
-
Calculate the percentage of neutralization for each serum dilution relative to the virus-only control wells.
-
Determine the 50% neutralization titer (NT50), which is the reciprocal of the serum dilution that causes a 50% reduction in reporter gene expression.
-
Protocol 4: Intracellular Cytokine Staining (ICS) for T-Cell Responses
This protocol allows for the detection of cytokine-producing T cells in response to stimulation with SARS-CoV-2 antigens.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from immunized individuals
-
RPMI 1640 medium with 10% FBS
-
SARS-CoV-2 peptide pools (e.g., overlapping peptides spanning the spike protein)
-
Co-stimulatory antibodies (e.g., anti-CD28 and anti-CD49d)
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Fluorescently labeled antibodies against surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)
-
Fixation/Permeabilization buffer
-
Flow cytometer
Procedure:
-
Cell Stimulation:
-
Add PBMCs to a 96-well round-bottom plate.
-
Add the SARS-CoV-2 peptide pool, co-stimulatory antibodies, and protein transport inhibitors to the appropriate wells. Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin).
-
Incubate for 6-12 hours at 37°C, 5% CO₂.
-
-
Surface Staining:
-
Wash the cells with PBS.
-
Stain the cells with a cocktail of fluorescently labeled antibodies against surface markers for 30 minutes at 4°C.
-
-
Fixation and Permeabilization:
-
Wash the cells.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
-
Intracellular Staining:
-
Stain the cells with a cocktail of fluorescently labeled antibodies against intracellular cytokines for 30 minutes at 4°C.
-
-
Flow Cytometry Analysis:
-
Wash the cells and resuspend them in FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data to determine the frequency of cytokine-producing CD4+ and CD8+ T cells in response to SARS-CoV-2 antigen stimulation.
-
Quantitative Data on Immunogenicity
Clinical trials of SARS-CoV-2 vaccines adjuvanted with this compound-based emulsions have demonstrated robust immunogenicity. The following tables summarize key quantitative data from selected studies.
Table 2: Humoral Immune Responses to AS03-Adjuvanted SARS-CoV-2 Protein Subunit Vaccines
| Vaccine Candidate | Antigen Dose | Neutralizing Antibody Titer (GMT) - Post-Dose 2 | Fold Rise in Neutralizing Titer | Reference |
| Sanofi/GSK (D614) | 10 µg | ~1000-1200 | ~100-fold | |
| Sanofi/GSK (Beta variant) | 5 µg | ~1189 | 2-3 orders of magnitude higher than unadjuvanted | |
| CoVLP+AS03 | 3.75 µg | 1189 | 2-3 orders of magnitude higher than unadjuvanted |
Table 3: Humoral Immune Responses to MF59-Adjuvanted SARS-CoV-2 Protein Subunit Vaccines
| Vaccine Candidate | Antigen Dose | Neutralizing Antibody Titer (GMT) - Post-Dose 2 | Seroconversion Rate | Reference |
| Sclamp-Spike | 5 µg | 228 | 99% | |
| Sclamp-Spike | 15 µg | 230 | 99% | |
| Sclamp-Spike | 45 µg | 239 | 99% |
Mechanism of Action: Signaling Pathways
This compound-based adjuvants like MF59 and AS03 enhance the immune response by creating a local immunostimulatory environment at the injection site, leading to the recruitment and activation of innate immune cells. This process is largely independent of Toll-like receptor (TLR) activation but relies on the MyD88 signaling adaptor protein.
Key Signaling Events:
-
Innate Immune Cell Recruitment: The emulsion induces the local production of chemokines, attracting monocytes, neutrophils, and dendritic cells (DCs) to the injection site.
-
Antigen Uptake and Presentation: Recruited antigen-presenting cells (APCs) efficiently take up the antigen and the adjuvant and migrate to the draining lymph nodes.
-
APC Activation: The adjuvant promotes the maturation and activation of APCs, enhancing their ability to present antigens to T cells.
-
T-Cell and B-Cell Activation: Activated APCs in the lymph nodes prime naive CD4+ T cells, which in turn provide help to B cells, leading to the generation of high-affinity antibodies and memory B cells. The adjuvants also promote a balanced Th1/Th2 response.
Conclusion
This compound-based adjuvants, particularly MF59 and AS03, have proven to be invaluable tools in the rapid development of effective SARS-CoV-2 vaccines. Their ability to significantly enhance the immune response to recombinant protein antigens, coupled with a well-established safety profile, makes them a critical component of the vaccine development pipeline. The protocols and data presented in this document provide a comprehensive resource for researchers and developers working to create the next generation of adjuvanted vaccines to combat current and future viral threats.
References
Application Notes and Protocols for Metabolic Engineering of Microorganisms for Squalene Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Squalene, a 30-carbon isoprenoid, is a vital precursor for the synthesis of steroids, including cholesterol, in eukaryotes.[1] It is widely utilized in the pharmaceutical, cosmetic, and nutraceutical industries for its properties as a vaccine adjuvant, emollient, and antioxidant. Traditionally, this compound has been sourced from shark liver oil, which raises significant environmental and ethical concerns.[2] Metabolic engineering of microorganisms offers a sustainable and economically viable alternative for high-level this compound production.
These application notes provide a comprehensive overview of the strategies and protocols for the metabolic engineering of Saccharomyces cerevisiae and Escherichia coli to enhance this compound production.
Metabolic Engineering Strategies
The microbial production of this compound primarily relies on the engineering of the native mevalonate (MVA) pathway in eukaryotes like S. cerevisiae or the heterologous expression of the MVA pathway in prokaryotes like E. coli.[1][3] Key strategies to boost this compound titers include:
-
Upregulation of the Mevalonate (MVA) Pathway: This is a cornerstone strategy involving the overexpression of key enzymes in the MVA pathway to increase the metabolic flux towards this compound. In S. cerevisiae, this often involves the overexpression of a truncated version of HMG-CoA reductase (tHMG1), which is a key rate-limiting enzyme.[4] Other crucial genes in the pathway that are frequently overexpressed include IDI1 (isopentenyl diphosphate isomerase), ERG10 (acetoacetyl-CoA thiolase), ERG13 (HMG-CoA synthase), ERG12 (mevalonate kinase), ERG8 (phosphomevalonate kinase), and MVD1 (mevalonate pyrophosphate decarboxylase).
-
Downregulation of Competing Pathways: To channel more carbon flux towards this compound, competing pathways are often downregulated. In yeast, the primary competing pathway is ergosterol biosynthesis. This can be achieved by reducing the expression of the this compound epoxidase gene (ERG1), which catalyzes the conversion of this compound to 2,3-oxidothis compound, the first step in sterol synthesis.
-
Enhancement of Precursor Supply: Increasing the intracellular pool of the primary precursor, acetyl-CoA, is another effective strategy. This can be accomplished by introducing heterologous pathways, such as the ATP-citrate lyase (ACL) from Yarrowia lipolytica, which converts citrate into acetyl-CoA in the cytoplasm.
-
Cofactor Engineering: The biosynthesis of this compound is a redox-intensive process, with HMG-CoA reductase requiring NADPH as a cofactor. Engineering the cell's cofactor regeneration systems to increase the availability of NADPH can significantly improve this compound production. This can be done by overexpressing enzymes of the pentose phosphate pathway, such as glucose-6-phosphate dehydrogenase (ZWF1) and 6-phosphogluconate dehydrogenase (GND1), or by introducing an NADH-dependent HMG-CoA reductase to balance cofactor utilization.
-
Increasing this compound Storage Capacity: As a lipophilic molecule, this compound is stored in lipid droplets within the cell. Enhancing the cell's capacity to form these storage organelles can lead to higher accumulation of this compound. Overexpression of diacylglycerol acyltransferase (DGA1), an enzyme involved in triacylglycerol synthesis and lipid body formation, has been shown to increase this compound titers.
-
Organelle Engineering: Compartmentalizing the MVA pathway into specific organelles, such as peroxisomes or mitochondria, can isolate the pathway from competing reactions in the cytosol and take advantage of locally high concentrations of precursors and cofactors.
-
Host Cell Engineering: In E. coli, which lacks native lipid storage organelles like yeast, engineering the cell morphology to increase the cell membrane surface area can provide more space for the accumulation of hydrophobic molecules like this compound.
Quantitative Data Summary
The following tables summarize the this compound production titers achieved in various metabolically engineered microorganisms.
Table 1: this compound Production in Engineered Saccharomyces cerevisiae
| Strain Engineering Strategy | Host Strain | This compound Titer (mg/L) | Reference |
| Overexpression of tHMG1 and IDI1, introduction of ACL, enhancement of β-oxidation, and random mutagenesis. | S. cerevisiae CEN.PK2-1D derivative | 8200 | |
| Stepwise overexpression of MVA pathway enzymes, introduction of NADH-dependent HMGR, and overexpression of ethanol utilization genes. | S. cerevisiae BY4741 derivative | 9472 | |
| Overexpression of tHMG1 and DGA1. | S. cerevisiae | 445.6 | |
| Combined mitochondrial and cytoplasmic engineering of the MVA pathway. | S. cerevisiae | 21100 | |
| Peroxisomal and cytoplasmic engineering with lipid metabolism regulation. | Yarrowia lipolytica | 51200 |
Table 2: this compound Production in Engineered Escherichia coli
| Strain Engineering Strategy | Host Strain | This compound Titer (mg/L) | Reference |
| Hybrid HMGR system (NADPH-dependent and NADH-preferred), membrane morphology and lipid metabolism engineering, and in situ recovery. | E. coli | 1267.01 | |
| Introduction of MVA pathway and optimization of MEP pathway gene expression. | E. coli XL1-Blue | 1274 | |
| Engineering of cell membrane extension and metabolic engineering. | E. coli | 612 |
Signaling Pathways and Experimental Workflows
Mevalonate Pathway for this compound Biosynthesis
Caption: The Mevalonate (MVA) pathway for this compound biosynthesis in S. cerevisiae.
General Experimental Workflow for Strain Engineering
Caption: A general workflow for the metabolic engineering of microorganisms for this compound production.
Experimental Protocols
Protocol 1: Construction of a this compound-Overproducing S. cerevisiae Strain
This protocol describes the overexpression of a truncated HMG-CoA reductase (tHMG1) and isopentenyl diphosphate isomerase (IDI1), and the downregulation of this compound epoxidase (ERG1) using CRISPR-Cas9.
Materials:
-
S. cerevisiae host strain (e.g., CEN.PK2-1D)
-
Expression plasmids for tHMG1 and IDI1
-
CRISPR-Cas9 plasmid with a guide RNA targeting ERG1
-
Donor DNA for ERG1 promoter replacement (e.g., with a weaker, inducible promoter like PHXT1)
-
YPD medium (1% yeast extract, 2% peptone, 2% glucose)
-
Synthetic complete (SC) dropout medium for selection
-
Lithium acetate/PEG solution for transformation
-
PCR reagents
-
DNA purification kits
Procedure:
-
Gene Amplification: Amplify the coding sequences of tHMG1 and IDI1 from S. cerevisiae genomic DNA using PCR with primers containing appropriate restriction sites or homology arms for Gibson assembly.
-
Plasmid Construction: Clone the amplified tHMG1 and IDI1 fragments into suitable expression vectors under the control of strong constitutive promoters (e.g., PTEF1, PGPD1).
-
Yeast Transformation (Overexpression): Transform the constructed expression plasmids into the S. cerevisiae host strain using the lithium acetate/PEG method. Select for transformants on appropriate SC dropout medium.
-
CRISPR-Cas9 Mediated Promoter Replacement of ERG1:
-
Design a guide RNA (gRNA) targeting the promoter region of the ERG1 gene.
-
Clone the gRNA into a Cas9 expression plasmid.
-
Amplify the donor DNA fragment containing a weaker promoter (e.g., PHXT1) flanked by homology arms corresponding to the regions upstream and downstream of the ERG1 promoter.
-
Co-transform the Cas9-gRNA plasmid and the donor DNA fragment into the S. cerevisiae strain already overexpressing tHMG1 and IDI1.
-
Select for transformants and screen for successful promoter replacement by colony PCR and sequencing.
-
Protocol 2: Fed-Batch Fermentation for this compound Production
This protocol is adapted for high-density cultivation of engineered S. cerevisiae to achieve high this compound titers.
Materials:
-
Engineered S. cerevisiae strain
-
5 L bioreactor
-
YPD medium
-
Feeding medium (e.g., 400 g/L glucose, 50 g/L (NH4)2SO4, 18 g/L KH2PO4, and appropriate salts, vitamins, and trace metals)
-
Ammonia solution (for pH control)
Procedure:
-
Inoculum Preparation: Inoculate a single colony of the engineered yeast strain into 50 mL of YPD medium in a 250 mL shake flask. Grow overnight at 30°C with shaking at 220 rpm.
-
Bioreactor Setup: Prepare the 5 L bioreactor with 2.5 L of YPD medium. Autoclave and allow to cool.
-
Inoculation: Inoculate the bioreactor with the overnight seed culture to an initial OD600 of approximately 0.1-0.2.
-
Batch Phase: Maintain the temperature at 30°C and pH at 5.5 (controlled by automatic addition of ammonia solution). Maintain dissolved oxygen (DO) above 30% by adjusting the agitation speed (e.g., 300-800 rpm) and airflow rate.
-
Fed-Batch Phase: Once the initial glucose is depleted (indicated by a sharp increase in DO), start the feeding of the concentrated glucose medium at a controlled rate to maintain a low glucose concentration in the fermenter. A two-stage feeding strategy can be employed: a higher feed rate during the cell growth phase and a lower feed rate during the this compound production phase.
-
Sampling: Take samples periodically to monitor cell growth (OD600), glucose concentration, and this compound production.
-
Harvesting: After the desired fermentation time (e.g., 120-144 hours), harvest the cells by centrifugation for this compound extraction.
Protocol 3: this compound Extraction and Quantification
This protocol describes a common method for extracting this compound from yeast cells and quantifying it using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Yeast cell pellet
-
Acetone
-
Hexane
-
Lysing Matrix C or glass beads
-
Mechanical disruptor (e.g., FastPrep)
-
Centrifuge
-
HPLC system with a C18 column and a UV detector
-
This compound standard
Procedure:
-
Cell Lysis:
-
Transfer a known amount of wet cell pellet (e.g., 100 mg) to a 2 mL screw-cap tube containing lysing matrix or glass beads.
-
Add 1 mL of acetone.
-
Disrupt the cells using a mechanical beater for a specified time and intensity (e.g., 2-3 cycles of 40 seconds at 6.0 m/s).
-
-
Extraction:
-
After cell disruption, add 1 mL of hexane to the tube.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to separate the phases.
-
-
Sample Preparation for HPLC:
-
Carefully collect the upper hexane layer containing the this compound.
-
Filter the hexane extract through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Inject the sample into the HPLC system.
-
Use a C18 column and an isocratic mobile phase (e.g., acetonitrile/methanol mixture).
-
Detect this compound using a UV detector at an appropriate wavelength (e.g., 210 nm).
-
Quantify the this compound concentration by comparing the peak area to a standard curve prepared with a this compound standard of known concentrations.
-
Conclusion
The metabolic engineering of microorganisms, particularly S. cerevisiae and E. coli, presents a powerful and sustainable platform for the production of this compound. By implementing the strategies and protocols outlined in these application notes, researchers can develop robust and efficient microbial cell factories for the industrial-scale production of this high-value compound, thereby meeting the growing global demand while mitigating the environmental impact of traditional sourcing methods. Further optimization through systems biology approaches and advanced synthetic biology tools will continue to enhance the productivity and economic feasibility of microbial this compound production.
References
- 1. Recent advances in the microbial production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Engineering the microenvironment of P450s to enhance the production of diterpenoids in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Harnessing organelle engineering to facilitate biofuels and biochemicals production in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Qualitative Analysis of Squalene by Thin-Layer Chromatography
Introduction
Squalene is a naturally occurring triterpene and a key intermediate in the biosynthesis of sterols, including cholesterol, in both plants and animals.[1] It is widely utilized in the pharmaceutical, cosmetic, and nutraceutical industries for its emollient, antioxidant, and adjuvant properties.[2] Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative identification of this compound in various samples, including plant extracts, microbial cultures, and oils.[3][4] Its utility lies in its ability to separate this compound from other lipids based on differential partitioning between a stationary phase and a mobile phase.
Principle of Thin-Layer Chromatography
TLC separates compounds based on their differential affinity for the stationary phase (typically polar silica gel) and the mobile phase (a non-polar solvent or solvent mixture). A small spot of the sample is applied to the bottom of the TLC plate. As the mobile phase ascends the plate via capillary action, it passes over the sample spot.
This compound, being a non-polar hydrocarbon, has a low affinity for the polar silica gel and a high affinity for the non-polar mobile phase. Consequently, it travels further up the plate, resulting in a high Retention Factor (Rf) value. The Rf value is a key parameter for identification and is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.
Caption: Principle of this compound separation by TLC.
Experimental Protocols
Materials and Reagents
-
TLC Plates: Pre-coated Silica Gel 60 F254 plates (0.25 mm thickness for analytical purposes). The F254 indicator allows for visualization under UV light at 254 nm.
-
This compound Standard: High-purity this compound for use as a reference.
-
Solvents: HPLC or analytical grade solvents such as n-hexane, diethyl ether, chloroform, and acetic acid.
-
Sample Extraction Solvents: Chloroform, methanol, or other appropriate organic solvents for lipid extraction.
-
Developing Chamber: A glass tank with a tight-fitting lid.
-
Spotting Capillaries: 10 µL glass capillary tubes.
-
Visualization Reagents:
-
Anisaldehyde-sulfuric acid spray reagent.
-
10% Sulfuric acid in ethanol.
-
Iodine chamber.
-
-
Equipment: Fume hood, heating device (heat gun or hot plate), UV lamp (254 nm).
Sample Preparation (General Protocol for Plant Material)
-
Extraction: Extract the total lipids from the source material. A common method is the Bligh & Dyer technique, which uses a chloroform:methanol mixture.
-
Concentration: Evaporate the solvent from the lipid extract under reduced pressure (e.g., using a rotary evaporator) to obtain a concentrated oily residue.
-
Dilution: Dissolve a known amount of the crude extract in a minimal volume of a suitable solvent (e.g., chloroform or n-hexane) to prepare for spotting. The final concentration should be high enough for detection.
TLC Plate Preparation and Spotting
-
Activation: Activate the silica gel plate by heating it in an oven at 110°C for 30 minutes to remove adsorbed water.
-
Origin Line: Using a pencil, gently draw a faint line (the origin) approximately 1.5 cm from the bottom of the plate.
-
Spotting: Apply small spots of the dissolved sample extract and the this compound standard onto the origin line using a capillary tube. Keep the spots small and compact to ensure good separation. Allow the solvent to evaporate completely between applications.
Chromatographic Development
-
Chamber Saturation: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5-1.0 cm. Line the inside of the chamber with filter paper soaked in the mobile phase to ensure the atmosphere is saturated with solvent vapors. This prevents the solvent front from evaporating as it moves up the plate, which would affect Rf values.
-
Development: Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Cover the chamber with the lid and allow the solvent to ascend the plate undisturbed.
-
Completion: When the solvent front has reached about 0.5 cm from the top of the plate, remove the plate from the chamber.
-
Marking: Immediately mark the position of the solvent front with a pencil.
-
Drying: Allow the plate to dry completely in a fume hood.
Visualization Methods
Since this compound is a colorless compound, a visualization technique is required.
-
Non-Destructive Method (UV Light):
-
Place the dried plate under a UV lamp (254 nm).
-
This compound, being a UV-active compound, will appear as a dark spot against the green fluorescent background of the plate.
-
Circle the observed spots with a pencil, as they will disappear once the UV light is removed.
-
-
Destructive Methods (Chemical Stains):
-
Anisaldehyde-Sulfuric Acid: Spray the plate with the reagent. Heat the plate gently with a heat gun until colored spots appear. Triterpenes like this compound typically yield pink or purple spots.
-
10% Sulfuric Acid: Spray the plate and heat. Organic compounds will char and appear as brown or black spots.
-
Iodine Vapor: Place the dried plate in a sealed chamber containing iodine crystals. This compound and other unsaturated compounds will react with the iodine vapor to form temporary yellow-brown spots.
-
Data Analysis
-
Identification: The presence of this compound in the sample is confirmed if a spot in the sample lane has the same Rf value and color reaction as the this compound standard run on the same plate.
-
Rf Calculation: Calculate the Rf value for the standard and the corresponding spot in the sample using the following formula:
-
Rf = (Distance traveled by the spot from the origin) / (Distance traveled by the solvent front from the origin)
-
Data Presentation: TLC Systems for this compound Analysis
The choice of mobile phase is critical for achieving good separation. Below is a summary of reported TLC systems for this compound analysis.
| Stationary Phase | Mobile Phase (v/v/v) | Reported Rf of this compound | Visualization Method | Application Notes |
| Silica Gel 60 F254 | n-hexane : diethyl ether : acetic acid (85:15:1) | ~0.9 | Not specified; likely UV or charring | Good for separating this compound from more polar lipids like triacylglycerols and phospholipids. |
| Silica Gel 60 F254 | n-hexane | High (near solvent front) | Not specified; likely UV or charring | Used for the purification of this compound when it is the least polar component. |
| Silica Gel 60 F254 | hexane : chloroform (9:1) | 0.93 | 10% HCl solution | Effective for qualitative confirmation of this compound in olive oil extracts. |
| Silica Gel 60 F254 | Cyclohexane | Not specified | UV (254 nm & 366 nm) | Used in HPTLC for quantitative analysis but applicable for qualitative TLC. |
| Silica Gel | Not specified | Not specified | Anisaldehyde-sulfuric acid | Confirms the presence of triterpenes like this compound by forming characteristic pink spots. |
Experimental Workflow Visualization
Caption: Workflow for the qualitative analysis of this compound.
References
Application Note: Encapsulation of Squalene in Chitosan Nanoparticles for Targeted Hepatocyte Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction Squalene, a natural antioxidant found abundantly in olive oil, has shown significant potential in preventing the progression of nonalcoholic fatty liver disease by reducing hepatic fat content and mitigating endoplasmic reticulum (ER) stress and reactive oxygen species (ROS) levels.[1][2][3] However, its therapeutic application is hampered by its high hydrophobicity, which limits its bioavailability and cellular uptake.[1][4] To overcome this challenge, encapsulation within a nanocarrier system presents a viable solution. Chitosan, a biodegradable and biocompatible polymer, can be formulated into nanoparticles (NPs) that serve as effective drug delivery vehicles. These nanoparticles can enhance the solubility and stability of hydrophobic compounds like this compound, facilitate controlled release, and improve cellular uptake. This document provides detailed protocols for the synthesis, characterization, and in vitro evaluation of this compound-loaded chitosan nanoparticles (CS-SQ NPs) designed for hepatocyte delivery.
Data Presentation
The physicochemical characteristics and biological efficacy of nanoparticles are critical for their function as drug delivery systems. The following tables summarize quantitative data for this compound-loaded chitosan nanoparticles based on published findings.
Table 1: Physicochemical Properties of this compound-Loaded Nanoparticles
| Parameter | Chitosan-Squalene NPs (CS-SQ NPs) | PLGA-Squalene NPs (Control) | Reference |
|---|---|---|---|
| Mean Particle Size (nm) | 150 - 350 | 180 - 250 | |
| Zeta Potential (mV) | +20 to +40 | -15 to -30 | |
| Encapsulation Efficiency (%) | ~78% | ~78% |
| Drug Loading (µM) | Up to 8122 ± 735 | Up to 8122 ± 735 | |
Note: PLGA (poly(d,l-lactide-co-glycolic acid)) is another polymer used for nanoparticle formulation and is often used as a comparator to chitosan. The positive surface charge of CS-SQ NPs is attributed to the cationic nature of chitosan's protonated amine groups.
Table 2: In Vitro Performance in AML12 Hepatocyte Cell Line
| Assay | Condition | Result with CS-SQ NPs | Result with PLGA-SQ NPs | Result with Ethanol-SQ | Reference |
|---|---|---|---|---|---|
| Cellular Uptake | 150 µM this compound, 48h | Significant enhancement | Moderate uptake | Low uptake | |
| Cell Viability | Oxidative/ER Stress | Improved hepatocyte viability | Less improvement | Minimal improvement |
| ROS Levels | Oxidative/ER Stress | Significant reduction in ROS | Moderate reduction in ROS | Minimal reduction in ROS | |
Note: AML12 is a mouse hepatocyte cell line used as an effective model for investigating hepatotoxicity and cellular uptake.
Experimental Protocols & Methodologies
Protocol 1: Synthesis of this compound-Loaded Chitosan Nanoparticles (CS-SQ NPs)
This protocol details the preparation of CS-SQ NPs using the ionic gelation method, which involves the electrostatic interaction between the positively charged chitosan and a negatively charged cross-linking agent, sodium tripolyphosphate (TPP).
Materials:
-
Low molecular weight chitosan (50-190 kDa, 75-85% deacetylation)
-
Acetic acid (1% v/v)
-
Tween 80 (0.5% v/v)
-
Sodium hydroxide (NaOH) 1M
-
Sodium tripolyphosphate (TPP)
-
This compound (≥98%)
-
Double-distilled water
Procedure:
-
Chitosan Solution Preparation:
-
Dissolve chitosan at 1 mg/mL in 1% (v/v) aqueous acetic acid.
-
Stir the solution vigorously at room temperature for 48 hours until the chitosan is fully dissolved.
-
Add Tween 80 to a final concentration of 0.5% (v/v) to prevent aggregation.
-
Filter the solution through a 0.45 µm syringe filter.
-
Adjust the pH of the chitosan solution to 4.5 using 1M NaOH.
-
-
TPP Solution Preparation:
-
Prepare a 0.1% w/v TPP solution by dissolving TPP in double-distilled water.
-
Filter the solution through a 0.22 µm syringe filter.
-
-
Formation of Empty Chitosan Nanoparticles:
-
While stirring the chitosan solution at 600 rpm, add the TPP solution dropwise. The interaction between the positive amine groups of chitosan and the negative phosphate groups of TPP induces the formation of nanoparticles.
-
-
Encapsulation of this compound:
-
Disperse the desired volume of this compound (e.g., 50, 100, or 200 µL) into the freshly prepared chitosan-TPP nanoparticle solution under continuous stirring.
-
Sonicate the mixture for 25 seconds at 80% amplitude in an ice bath to create a nanoemulsion and facilitate encapsulation.
-
Continue stirring the mixture for 3 hours at room temperature to stabilize the nanoparticles.
-
-
Purification:
-
Centrifuge the nanoparticle suspension at 15,000 x g for 15 minutes at 10 °C to pellet the CS-SQ NPs and remove unreacted chemicals.
-
Discard the supernatant and resuspend the nanoparticle pellet in 2 mL of double-distilled water for subsequent experiments.
-
Store the final samples at 4 °C in the dark.
-
Protocol 2: Physicochemical Characterization of CS-SQ NPs
1. Particle Size and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS).
-
Procedure:
-
Dilute the purified nanoparticle suspension in double-distilled water.
-
Analyze the sample using a Zetasizer instrument at 25 °C with a 90° scattering angle.
-
The instrument measures the hydrodynamic diameter (particle size), polydispersity index (PDI), and surface charge (zeta potential).
-
2. Morphology:
-
Technique: Scanning Electron Microscopy (SEM).
-
Procedure:
-
Place a drop of the nanoparticle suspension on a clean silicon wafer and allow it to air-dry.
-
Coat the sample with a thin layer of gold or palladium using a sputter coater.
-
Image the sample under the SEM to observe the shape and surface morphology of the nanoparticles.
-
3. Encapsulation Confirmation:
-
Technique: Fourier Transform Infrared Spectroscopy (FTIR).
-
Procedure:
-
Lyophilize (freeze-dry) the nanoparticle suspension to obtain a dry powder.
-
Analyze the powder using an FTIR spectrometer.
-
Compare the spectra of pure chitosan, pure this compound, and the CS-SQ NPs to confirm the presence of this compound-specific peaks within the nanoparticle matrix, indicating successful encapsulation.
-
4. Encapsulation Efficiency (EE) and Loading Content (LC):
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
Lyophilize a known amount of CS-SQ NPs.
-
Extract the this compound from the nanoparticles using an appropriate organic solvent (e.g., ethyl acetate).
-
Quantify the amount of this compound in the extract using a calibrated GC-MS or HPLC method.
-
Calculate EE and LC using the following formulas:
-
EE (%) = (Mass of this compound in NPs / Initial Mass of this compound) x 100
-
LC (%) = (Mass of this compound in NPs / Total Mass of NPs) x 100
-
-
Protocol 3: In Vitro Evaluation in Hepatocyte Cell Lines (AML12)
1. Cell Culture:
-
Culture AML12 mouse hepatocytes in a complete growth medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS), insulin-transferrin-selenium, and dexamethasone in a humidified incubator at 37°C with 5% CO₂.
2. Cellular Uptake Assay:
-
Seed AML12 cells in 25 cm² flasks at a density of 5 x 10⁵ cells/cm².
-
Once cells reach ~90% confluency, treat them with CS-SQ NPs at different this compound concentrations (e.g., 30 µM and 150 µM) for various incubation times (e.g., 48 and 72 hours) in serum-free media.
-
After incubation, wash the cells three times with PBS, trypsinize, and collect the cell pellet by centrifugation.
-
Extract this compound from the cell pellet and quantify using GC-MS or HPLC to determine the amount of internalized this compound.
3. Cell Viability Assay (MTT):
-
Seed AML12 cells in 96-well plates.
-
Induce cellular stress using agents like tunicamycin (for ER stress) or a combination of L-buthionine sulfoximine and sorafenib (for oxidative stress).
-
Treat the stressed cells with different formulations: empty CSNPs, CS-SQ NPs, and this compound dissolved in ethanol (Eth-SQ) as controls.
-
After 48 hours, add MTT reagent to each well and incubate for 3-4 hours.
-
Dissolve the resulting formazan crystals in a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader. Higher absorbance corresponds to higher cell viability.
4. Reactive Oxygen Species (ROS) Assay:
-
Seed and treat cells as described for the viability assay.
-
After treatment, wash the cells with PBS and incubate them with a fluorescent ROS indicator dye (e.g., DCFH-DA) according to the manufacturer's protocol.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. A decrease in fluorescence indicates a reduction in intracellular ROS levels.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Supercritical Fluid Extraction of Squalene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Supercritical Fluid Extraction (SFE) parameters for maximizing squalene yield.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters influencing this compound yield in Supercritical Fluid Extraction (SFE)?
The primary variables that significantly influence the efficacy of this compound extraction using SFE are pressure, temperature, CO2 flow rate, and the use of co-solvents.[1][2][3][4] Sample pre-treatment, such as grinding to a smaller particle size, also dramatically increases the extraction rate and yield.[5]
Q2: Why is supercritical CO2 the most commonly used solvent for this compound extraction?
Supercritical CO2 (SC-CO2) is the preferred solvent due to its favorable characteristics: it is non-toxic, non-flammable, inexpensive, and readily available in high purity. Its low critical temperature (31.1°C) and pressure (73.8 bar) make it ideal for extracting thermally labile compounds like this compound without causing degradation. Furthermore, CO2 can be easily and completely removed from the extract, leaving no solvent residue.
Q3: What is the role of a co-solvent and when should it be used?
While neat SC-CO2 is effective for non-polar compounds like this compound, its solvating power can be enhanced by adding a small amount of a polar co-solvent, such as ethanol. A co-solvent increases the polarity of the supercritical fluid, which can improve the extraction of this compound and other moderately polar compounds from complex matrices. Using 10-15% ethanol as a co-solvent has been shown to increase extraction yield.
Q4: How do pressure and temperature interact to affect this compound yield?
The relationship between pressure and temperature is complex and crucial for optimizing this compound yield.
-
Effect of Pressure: At a constant temperature, increasing the pressure generally increases the density of the SC-CO2. This enhances its solvent strength and solvating power, leading to greater solubility of this compound and a higher extraction yield.
-
Effect of Temperature: At a constant pressure, increasing the temperature has a dual effect. It increases the vapor pressure of this compound, which can enhance its extraction, but it also decreases the density of the SC-CO2, which can reduce its solvating power.
-
Interaction: The optimal conditions often involve a trade-off. For amaranth grain, the highest this compound yield was achieved at 50°C and 200 bar, even though the total oil yield was lower under these conditions. This indicates that lower pressures can sometimes offer higher selectivity for this compound.
Q5: What sample pre-treatment is necessary before SFE?
Proper sample preparation is critical. For solid samples like amaranth grains, grinding to a smaller, uniform particle size is essential. This increases the surface area available for contact with the SC-CO2, thereby increasing the extraction rate and overall yield. For some biological samples, lyophilization (freeze-drying) prior to SFE has been shown to dramatically increase the this compound yield.
Troubleshooting Guide
Problem: Low this compound Yield
| Potential Cause | Recommended Solution |
| Sub-optimal Pressure/Temperature | The density of SC-CO2 is critical. At a constant temperature, increasing pressure increases fluid density and solvent power. However, the highest this compound concentration may be achieved at moderate pressures (e.g., 200 bar) where SC-CO2 is more selective for this compound over other lipids. Systematically vary pressure and temperature to find the optimal balance for your specific matrix. |
| Incorrect Particle Size | Very small amounts of oil and this compound are extracted from undisrupted grains. Grinding the raw material to a smaller particle size significantly increases the extraction rate and yield. Ensure your sample is adequately milled to a consistent particle size. |
| Insufficient CO2 Flow Rate | The extraction rate increases with the CO2 flow rate, up to a certain point. For amaranth grain, the rate increased linearly from 1 to 2 L/min, with only slight increases above that. If extraction seems slow, consider incrementally increasing the flow rate. |
| Channeling in the Extraction Vessel | Improperly packed sample material can lead to "channeling," where the SC-CO2 bypasses most of the sample. Ensure the extraction vessel is packed uniformly to promote even flow distribution. |
| Insufficient Extraction Time | SFE is a time-dependent process. If the extraction time is too short, the recovery will be incomplete. Perform a time-course study to determine the point at which the this compound yield plateaus. |
Problem: Low Purity of this compound Extract
| Potential Cause | Recommended Solution |
| Co-extraction of Other Lipids | High pressures and temperatures that maximize total oil yield may decrease the relative concentration of this compound in the extract. To increase purity, try operating at conditions more selective for this compound (e.g., 50°C and 200 bar for amaranth). |
| Need for Fractionation | For complex mixtures like shark liver oil or palm fatty acid distillate, a single extraction step may not be sufficient. Consider a two-step SFE process or implementing a counter-current fractionation column to separate this compound from other components like triglycerides. |
Data on Optimized SFE Parameters for this compound
The following tables summarize optimized conditions for this compound extraction from various sources as reported in scientific literature.
Table 1: SFE Parameters for this compound from Amaranth Grain
| Pressure | Temperature | CO2 Flow Rate | Resulting Oil Yield | Resulting this compound Yield & Concentration | Reference |
| 250 bar | 40°C | 2 L/min | 4.77 g / 100 g grain | - | |
| 200 bar | 50°C | 2 L/min | 2.07 g / 100 g grain | 0.31 g / 100 g grain (15.3% in extract) | |
| 550 bar | 100°C | 0.2 L/min | - | Optimized for best yield | |
| 20 MPa (200 bar) | 313 K (40°C) | 0.18 kg/h | - | Achieved high this compound extract |
Table 2: SFE Parameters for this compound from Other Sources
| Source Material | Pressure | Temperature | CO2 Flow Rate | Key Finding | Reference |
| Palm Oil Mesocarp | 16 MPa (160 bar) | 45.01°C | 2 mL/min | Optimal conditions for 0.506% this compound concentration. | |
| Cod Liver Oil | 29.9 MPa (299 bar) | 49°C | 4.97 mL/min | Optimized for highest this compound and vitamin content. | |
| Palm Fatty Acid Distillate | 200 bar | 50°C | - | Optimal for 418.31 ppm this compound concentration. | |
| Aquilaria malaccensis Leaves | 200 bar | 60°C | 8 g/min | Highest this compound percentage (3.97%) in extract. |
Visualized Workflows and Logic
Caption: A generalized workflow for the supercritical fluid extraction (SFE) of this compound.
Caption: A decision tree for troubleshooting low this compound yield in SFE experiments.
Detailed Experimental Protocol: SFE of this compound from Amaranth Grain
This protocol is a generalized methodology based on common practices reported in the literature.
1. Materials and Equipment
-
Amaranth grain
-
Grinder or mill
-
SFE system with extractor vessel, pumps, heater, and separator vessel
-
High-purity CO2 (SFE/SFC grade)
-
Optional: Co-solvent (e.g., ethanol) and co-solvent pump
-
Analytical balance
-
Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for this compound quantification
-
This compound standard for calibration
2. Sample Preparation
-
Grind the amaranth grain using a laboratory mill. The goal is to achieve a fine, uniform powder. A smaller particle size increases extraction efficiency.
-
Dry the ground material in an oven or by lyophilization to a moisture content of less than 10%, as moisture has been shown to have little influence on yield within the 0-10% range.
-
Accurately weigh the desired amount of dried, ground amaranth and record the mass.
3. SFE System Operation
-
Load the ground amaranth into the extraction vessel. Pack the material uniformly to prevent channeling.
-
Assemble the SFE system, ensuring all fittings are secure.
-
Set the desired extraction temperature (e.g., 50°C) for the heating jacket around the extraction vessel.
-
Pressurize the system with CO2 to the target pressure (e.g., 200 bar) using the high-pressure pump.
-
Allow the system to equilibrate under static conditions (no flow) for a short period (e.g., 15-30 minutes) to allow the SC-CO2 to penetrate the sample matrix.
-
Begin the dynamic extraction by opening the outlet valve and setting the CO2 pump to the desired flow rate (e.g., 2 L/min).
-
If using a co-solvent, introduce it at the desired percentage using the co-solvent pump.
-
The SC-CO2, now containing the dissolved extract, flows through a back-pressure regulator into a separator vessel at a lower pressure and temperature. This causes the CO2 to return to a gaseous state and the extract (oil and this compound) to precipitate.
-
Continue the dynamic extraction for the predetermined time (e.g., 2 hours).
4. Sample Collection and Analysis
-
After the extraction is complete, carefully and slowly depressurize the system.
-
Disconnect the separator vessel and collect the precipitated extract.
-
Weigh the total amount of extract collected to determine the overall oil yield.
-
Dissolve a known amount of the extract in an appropriate solvent (e.g., hexane).
-
Analyze the sample using GC or HPLC to quantify the this compound content. Compare the results against a calibration curve prepared with a pure this compound standard.
-
Calculate the final this compound yield (e.g., g of this compound per 100 g of grain) and the this compound concentration (% w/w) in the extract.
References
- 1. Supercritical Carbon Dioxide Extraction of this compound from Amaranthus paniculatus: Experiments and Process Characterization | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Supercritical carbon dioxide extraction of oil and this compound from amaranthus grain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of Squalene-Containing Emulsions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during the preparation and storage of squalene-containing emulsions.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My this compound emulsion is showing signs of phase separation (creaming or coalescence). What are the likely causes and how can I fix it?
A: Phase separation, visible as a distinct layer of oil or cream, is a common sign of emulsion instability. The primary causes include:
-
Inadequate Surfactant Concentration: Surfactants are crucial for stabilizing the oil droplets within the aqueous phase. An insufficient amount of surfactant will not adequately cover the surface of the oil droplets, leading to their coalescence and eventual phase separation.
-
Inappropriate Surfactant Type (HLB Value): The Hydrophilic-Lipophilic Balance (HLB) of a surfactant determines its suitability for a particular oil-in-water (o/w) or water-in-oil (w/o) emulsion. For this compound o/w emulsions, a surfactant or a blend of surfactants with an appropriate HLB value is necessary to ensure proper emulsification.[1]
-
Large Droplet Size: Larger droplets have a smaller surface area-to-volume ratio, making them more prone to coalescence. They are also more susceptible to creaming due to buoyancy. It is widely recognized that smaller droplet sizes often correspond to more stable emulsion systems.[2]
-
High Storage Temperature: Elevated temperatures can increase the kinetic energy of the droplets, leading to more frequent collisions and a higher likelihood of coalescence. Temperature-dependent phase separation is a common route of degradation for this compound emulsions, particularly those with larger particle sizes.[2][3][4]
Troubleshooting Steps:
-
Optimize Surfactant Concentration: Gradually increase the concentration of your surfactant and observe the impact on emulsion stability. A good starting point is to create a concentration gradient to identify the optimal level.
-
Evaluate Surfactant Blend: Consider using a combination of surfactants with different HLB values to achieve a more stable interfacial film. For instance, the well-known this compound emulsion MF59® utilizes a combination of Span® 85 (low HLB) and Tween® 80 (high HLB).
-
Reduce Droplet Size: Employ high-energy homogenization techniques, such as high-pressure homogenization or microfluidization, to reduce the average droplet size. Increasing the homogenization pressure or the number of passes can lead to smaller and more uniform droplets.
-
Control Storage Temperature: Store your emulsions at controlled, lower temperatures (e.g., 2-8°C) to minimize temperature-induced instability.
Q2: I am observing an increase in the particle size of my this compound emulsion over time. What is causing this and how can I prevent it?
A: An increase in particle size over time is a phenomenon known as Ostwald ripening or coalescence.
-
Ostwald Ripening: This process involves the diffusion of oil molecules from smaller droplets to larger ones through the continuous phase. However, due to the very low water solubility of this compound, Ostwald ripening is generally considered less of a concern for this compound-in-water emulsions.
-
Coalescence: This is the merging of two or more droplets to form a single, larger droplet. This is a more common cause of particle size increase in this compound emulsions and is often a precursor to phase separation.
Preventative Measures:
-
Ensure Adequate Surfactant Coverage: As with phase separation, a sufficient concentration of an appropriate surfactant is key to preventing coalescence by forming a stable protective layer around the oil droplets.
-
Optimize Zeta Potential: The zeta potential is a measure of the electrostatic repulsion between droplets. A higher absolute zeta potential value (typically > |30| mV) indicates greater electrostatic repulsion and a more stable emulsion. You can modify the zeta potential by adjusting the pH of the aqueous phase or by using charged surfactants.
-
Increase Viscosity of the Continuous Phase: Increasing the viscosity of the aqueous phase can slow down the movement of droplets, reducing the frequency of collisions and thus coalescence. This can be achieved by adding viscosity-enhancing agents like carboxymethyl cellulose (CMC).
Q3: The pH of my this compound emulsion is decreasing over time. What could be the reason?
A: A drop in pH over time can be an indicator of chemical instability, specifically the oxidation of this compound. This compound contains multiple double bonds in its structure, making it susceptible to oxidation, especially when exposed to oxygen, light, or high temperatures. This oxidation can lead to the formation of acidic byproducts, thereby lowering the pH of the emulsion.
Mitigation Strategies:
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Incorporate Antioxidants: The addition of an antioxidant, such as α-tocopherol (Vitamin E), can help to protect the this compound from oxidation.
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Protect from Light and Oxygen: Store the emulsion in airtight containers, protected from light, to minimize exposure to factors that promote oxidation. Purging the headspace of the container with an inert gas like nitrogen can also be beneficial.
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Use a Buffered Aqueous Phase: Employing a buffer system in the aqueous phase can help to maintain a stable pH even if some acidic byproducts are formed.
Frequently Asked Questions (FAQs)
Q: What is the ideal particle size for a stable this compound emulsion?
A: Generally, smaller particle sizes lead to more stable emulsions. Emulsions with particle sizes below 150 nm have been shown to maintain stability at 5°C and 25°C, with 80 nm emulsions showing no measurable changes in size even after one month at 40°C. Emulsions with smaller particles are less prone to creaming and have a larger surface area for surfactant stabilization.
Q: How does the Polydispersity Index (PDI) relate to emulsion stability?
A: The Polydispersity Index (PDI) is a measure of the heterogeneity of the particle sizes in the emulsion. A lower PDI value (typically below 0.3) indicates a more monodisperse or uniform particle size distribution, which is generally associated with better stability. Emulsions with a narrow size distribution are less prone to Ostwald ripening and tend to have more predictable and reproducible behavior.
Q: Can I freeze my this compound emulsion for long-term storage?
A: The ability of a this compound emulsion to withstand freezing and thawing depends on its specific formulation. Some this compound emulsions have been shown to be stable even at freezing temperatures. However, freezing can also induce phase separation in less stable formulations. It is recommended to perform freeze-thaw cycle studies to assess the stability of your specific emulsion under such conditions.
Q: What is a Self-Emulsifying Drug Delivery System (SEDDS) and how can it be used to prepare this compound emulsions?
A: A Self-Emulsifying Drug Delivery System (SEDDS) is an isotropic mixture of oil, surfactant, and sometimes a cosurfactant, that spontaneously forms a fine oil-in-water emulsion upon gentle agitation in an aqueous medium. This method offers a low-energy alternative to high-pressure homogenization for preparing this compound emulsions.
Data Presentation
Table 1: Effect of Surfactant (Polysorbate 80) Concentration on this compound Emulsion Particle Size
| Polysorbate 80 Concentration (%) | Average Particle Size (nm) |
| 0.5 | ~250 |
| 1.0 | ~200 |
| 2.0 | ~150 |
| 3.0 | ~100 |
| 5.0 | ~80 |
Data synthesized from studies showing the trend of decreasing particle size with increasing surfactant concentration.
Table 2: Effect of High-Pressure Homogenization on this compound Emulsion Particle Size
| Homogenization Pressure (MPa) | Average Particle Size (nm) |
| 10 | ~610 |
| 50 | ~350 |
| 100 | ~200 |
| 150 | ~118 |
Data based on a study investigating the impact of homogenization pressure on the particle size of this compound-in-water emulsions.
Table 3: Long-Term Stability of this compound Emulsions at Different Storage Temperatures
| Particle Size (nm) | Storage Temperature (°C) | Stability after 4 weeks |
| 250 | 5 | Stable |
| 250 | 25 | Stable |
| 250 | 40 | Signs of phase separation |
| 150 | 5 | Stable |
| 150 | 25 | Stable |
| 150 | 40 | Stable |
| 80 | 5 | Stable |
| 80 | 25 | Stable |
| 80 | 40 | Stable |
This table summarizes findings that smaller particle size emulsions exhibit greater stability at elevated temperatures.
Experimental Protocols
1. Preparation of this compound-in-Water Emulsion using High-Pressure Homogenization
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Objective: To prepare a stable this compound-in-water nanoemulsion with a controlled particle size.
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Materials:
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This compound oil
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Surfactant (e.g., Polysorbate 80, Span 85)
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Aqueous phase (e.g., deionized water, phosphate-buffered saline)
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Antioxidant (optional, e.g., α-tocopherol)
-
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Equipment:
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High-shear mixer (e.g., rotor-stator homogenizer)
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High-pressure homogenizer or microfluidizer
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Beakers and magnetic stirrer
-
-
Procedure:
-
Prepare the Oil Phase: Weigh the desired amount of this compound and any oil-soluble components (e.g., Span 85, α-tocopherol). Mix thoroughly.
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Prepare the Aqueous Phase: Weigh the desired amount of the aqueous vehicle and any water-soluble components (e.g., Polysorbate 80). Mix until fully dissolved.
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Create a Coarse Emulsion: While stirring the aqueous phase with a magnetic stirrer, slowly add the oil phase. Once all the oil has been added, homogenize the mixture using a high-shear mixer at a high speed (e.g., 5000 rpm) for 5-10 minutes to form a coarse pre-emulsion.
-
High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer. The pressure and number of passes will determine the final droplet size. A common starting point is to use pressures ranging from 100 to 150 MPa for one to five cycles.
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Cooling: After homogenization, cool the emulsion to room temperature.
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Characterization: Analyze the emulsion for particle size, PDI, and zeta potential.
-
2. Characterization of this compound Emulsion Stability
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Objective: To assess the physical stability of the prepared this compound emulsion.
-
Methods:
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Visual Observation: Visually inspect the emulsion for any signs of instability such as creaming, coalescence, or phase separation over a set period at different storage conditions (e.g., 4°C, 25°C, 40°C).
-
Particle Size and Polydispersity Index (PDI) Measurement (Dynamic Light Scattering - DLS):
-
Sample Preparation: Dilute a small aliquot of the emulsion with the continuous phase (e.g., deionized water) to a suitable concentration for DLS analysis. The sample should be visually clear to slightly turbid. Ensure the diluent is filtered to remove any dust particles.
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Instrument Setup: Set the instrument parameters, including the refractive index and viscosity of the dispersant and the measurement temperature.
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Measurement: Place the sample in a clean cuvette and perform the DLS measurement. The instrument will provide the average particle size (Z-average) and the PDI.
-
Monitoring: Repeat the measurement at regular intervals (e.g., weekly, monthly) to monitor any changes in particle size and PDI over time.
-
-
Zeta Potential Measurement:
-
Sample Preparation: Dilute the emulsion in an appropriate medium, typically deionized water or a buffer of known ionic strength.
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Measurement: Inject the diluted sample into the zeta potential cell, ensuring no air bubbles are present. The instrument applies an electric field and measures the electrophoretic mobility of the droplets to calculate the zeta potential. A higher absolute value generally indicates better stability.
-
-
Accelerated Stability Testing:
-
Centrifugation: Centrifuge the emulsion at a high speed (e.g., 3000 rpm for 30 minutes) and observe for any phase separation.
-
Freeze-Thaw Cycles: Subject the emulsion to several cycles of freezing (e.g., -20°C) and thawing (e.g., 25°C) and check for any changes in appearance, particle size, or PDI.
-
-
Mandatory Visualizations
Caption: Factors influencing the stability of this compound-containing emulsions.
Caption: General experimental workflow for preparing and evaluating this compound emulsions.
Caption: Troubleshooting decision tree for common this compound emulsion stability issues.
References
Technical Support Center: Industrial Scale-Up of Microbial Squalene Production
Welcome to the technical support center for the industrial scale-up of microbial squalene production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental and production phases. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the microbial production of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low this compound Titer | Suboptimal Gene Expression: Insufficient expression of key enzymes in the mevalonate (MVA) or methylerythritol 4-phosphate (MEP) pathway. | - Overexpress rate-limiting enzymes such as HMG-CoA reductase (HMGR) or a truncated version (tHMG1) to bypass feedback inhibition.[1] - Utilize strong, inducible promoters to control the expression of pathway genes. - Integrate multiple copies of expression cassettes into the host genome for stable and high-level expression.[1] |
| Precursor Limitation: Insufficient supply of acetyl-CoA, the primary precursor for the MVA pathway. | - Engineer central carbon metabolism to channel more flux towards acetyl-CoA. This can include overexpressing genes like acetaldehyde dehydrogenase and alcohol dehydrogenase when using ethanol as a carbon source.[1] - Explore cytoplasmic and peroxisomal engineering to enhance the supply of acetyl-CoA.[2] | |
| Cofactor Imbalance: The MVA pathway requires NADPH as a cofactor, and an imbalance can limit enzyme activity. | - Implement cofactor engineering strategies, such as overexpressing NADH kinase (POS5) to regenerate NADPH.[1] - Introduce an NADH-dependent HMGR to balance the redox state within the cell. | |
| Competing Metabolic Pathways: Carbon flux is diverted to other pathways, such as ergosterol biosynthesis. | - Downregulate or knockout genes in competing pathways. For example, using weaker promoters for the this compound monooxygenase gene (ERG1) can reduce the conversion of this compound to downstream sterols. - Use inhibitors like terbinafine to partially block this compound epoxidase, leading to this compound accumulation. | |
| Cellular Toxicity / Growth Inhibition | Metabolic Burden: Overexpression of pathway enzymes can impose a significant metabolic load on the host cells, leading to poor growth. | - Optimize the expression levels of heterologous genes to balance productivity and cell health. - Compartmentalize parts of the MVA pathway, for instance, into mitochondria, to leverage localized precursor pools, but be mindful of potential toxicity from phosphorylated intermediates. |
| Accumulation of Toxic Intermediates: High concentrations of certain MVA pathway intermediates can be toxic to the cells. | - Fine-tune the expression of pathway enzymes to prevent the buildup of any single intermediate. - A combinatorial approach of cytoplasmic and mitochondrial engineering can help alleviate the metabolic burden caused by compartmentalization. | |
| Poor this compound Storage/Recovery | Limited Intracellular Storage Capacity: As a lipophilic molecule, this compound needs to be stored in lipid droplets. Insufficient storage capacity can limit accumulation. | - Overexpress genes involved in lipid droplet formation, such as DGA1 (diacylglycerol acyltransferase), to increase the cell's capacity to store this compound. |
| Inefficient Downstream Processing: Difficulties in extracting and purifying this compound from the biomass. | - Optimize cell lysis methods to ensure complete release of intracellular this compound. - Employ multi-step purification processes such as saponification followed by solvent extraction, or advanced techniques like supercritical CO2 extraction and molecular distillation for high purity. | |
| Inconsistent Fermentation Performance at Scale | Suboptimal Fermentation Conditions: Factors like pH, temperature, dissolved oxygen, and nutrient feeding strategy are not optimized for large-scale bioreactors. | - Develop a robust fed-batch fermentation strategy to maintain optimal nutrient levels and control cell growth. - Implement a two-stage fermentation process: a growth phase followed by a this compound accumulation phase with adjusted feeding and aeration rates. |
| Poor Oxygen Supply: Inadequate oxygen transfer in large bioreactors can limit cell growth and this compound synthesis, which is an aerobic process. | - Optimize agitation speed and aeration rates to maintain dissolved oxygen (DO) levels, for example, at 30-50% during different phases of fermentation. Weaker oxygen supply has been noted as favorable for this compound production in some cases. |
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on microbial this compound production, providing a benchmark for comparison.
Table 1: this compound Production in Genetically Engineered Saccharomyces cerevisiae
| Strain Engineering Strategy | This compound Titer (mg/L) | Fold Increase | Reference |
| Co-overexpression of tHMG1 and POS5 | Not specified | 27.5 | |
| Promoter substitution (PERG1 to PHXT1) | Not specified | 1.94 | |
| Integration of tHMG1 and IDI1 into Ty2 multi-copy site | 703.7 | - | |
| Above strain with enhanced β-oxidation | 960.7 | - | |
| ARTP mutagenesis of engineered strain (shake flask) | 1470.9 | - | |
| ARTP mutagenesis of engineered strain (5L fed-batch) | 8200 | - | |
| Mitochondrial and cytoplasmic engineering (fed-batch) | 21100 | - | |
| Overexpression of tHMG1 and ispA (fed-batch) | 1026 | - | |
| Overexpression of tHMG1 and ispA with terbinafine (fed-batch) | 2011 | - |
Table 2: this compound Production in Other Engineered Microorganisms
| Microorganism | Engineering Strategy | This compound Titer (mg/L) | Reference |
| Yarrowia lipolytica | Peroxisomal and cytoplasmic engineering | 32800 - 51200 | |
| Escherichia coli | Co-expression of MVA pathway and this compound synthase | 230 | |
| Escherichia coli | Overexpression of dxs and idi genes | 11.8 | |
| Escherichia coli | Hybrid HMGRs system and membrane engineering (3L bioreactor) | 1267 | |
| Corynebacterium glutamicum | Pathway engineering and dodecane extraction (fed-batch) | 1500 | |
| Pseudozyma sp. P4-22 | Optimized fed-batch fermentation | 2060 | |
| Schizochytrium mangrovei PQ6 | Optimized fed-batch fermentation | 6900 |
Frequently Asked Questions (FAQs)
Q1: What are the main metabolic pathways for microbial this compound production?
A1: this compound is naturally produced via two primary pathways: the mevalonate (MVA) pathway, which is endogenous in eukaryotes like Saccharomyces cerevisiae, and the methylerythritol 4-phosphate (MEP) pathway found in bacteria and some archaea. Both pathways synthesize the precursor isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are then converted to this compound.
Q2: Why is HMG-CoA reductase (HMGR) a common target for genetic engineering?
A2: HMG-CoA reductase is a key rate-limiting enzyme in the MVA pathway. Its activity is often subject to feedback inhibition by downstream products like ergosterol. Overexpressing a truncated form of HMGR (tHMGR), which lacks the regulatory domain, can significantly increase the metabolic flux towards this compound synthesis.
Q3: How does cofactor engineering improve this compound yield?
A3: Several enzymes in the this compound biosynthesis pathway, including HMGR, are dependent on the cofactor NADPH. Ensuring a sufficient and balanced supply of NADPH is crucial for optimal enzyme activity. Strategies like overexpressing NADH kinase (encoded by POS5), which converts NADH to NADPH, have been shown to boost this compound production.
Q4: What is the role of fed-batch fermentation in scaling up this compound production?
A4: Fed-batch fermentation is a critical strategy for achieving high cell densities and high product titers in an industrial setting. It allows for the controlled feeding of nutrients, which prevents substrate inhibition and the accumulation of toxic byproducts that can occur in a simple batch culture. This leads to a more efficient and prolonged production phase.
Q5: Are there alternative microorganisms to S. cerevisiae for this compound production?
A5: Yes, while S. cerevisiae is a well-studied host, other microorganisms are also promising. The oleaginous yeast Yarrowia lipolytica has shown very high this compound accumulation, and bacteria like Escherichia coli and Corynebacterium glutamicum have been successfully engineered for this compound production. Thraustochytrids, a group of marine microalgae, are also natural producers and can achieve high yields.
Q6: What are the main challenges in downstream processing of this compound?
A6: The main challenges include efficiently extracting the lipophilic this compound from the aqueous fermentation broth and microbial biomass, and then purifying it to a high degree. This often requires multiple steps, such as cell disruption, solvent extraction, and chromatography or distillation, which can be costly and complex to scale up.
Experimental Protocols
Protocol 1: Fed-Batch Fermentation of Engineered S. cerevisiae for this compound Production
This protocol is a generalized procedure based on common practices described in the literature.
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Seed Culture Preparation:
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Inoculate a single colony of the engineered S. cerevisiae strain into 50 mL of YPD medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L dextrose).
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Incubate at 30°C with shaking at 200-250 rpm for 24-48 hours until the culture reaches the late exponential phase.
-
-
Bioreactor Setup:
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Prepare a 5 L bioreactor containing 3 L of YPD medium.
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Sterilize the bioreactor and medium.
-
Calibrate pH and dissolved oxygen (DO) probes.
-
-
Inoculation and Batch Phase:
-
Inoculate the bioreactor with the seed culture to an initial OD600 of approximately 0.1.
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Control the temperature at 30°C and maintain the pH at 5.5 using automated addition of ammonia solution.
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Maintain DO at 50% by adjusting the stirring rate (e.g., 250-800 rpm) and airflow.
-
-
Fed-Batch Phase (Growth):
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After the initial glucose is consumed (typically 12-14 hours), start feeding a concentrated glucose solution (e.g., 500 g/L).
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Maintain a low glucose concentration in the bioreactor to prevent ethanol formation.
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A typical feeding strategy might be 6 mL/h from 14-24 h, then increasing to 8 mL/h from 24-72 h.
-
-
Fed-Batch Phase (this compound Accumulation):
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After the initial growth phase (e.g., at 72 h), adjust the conditions to favor this compound production.
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This may involve reducing the DO setpoint to 30% and adjusting the feed rate (e.g., to 5 mL/h from 72-120 h).
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If using an inducible promoter, add the inducer at the beginning of this phase.
-
-
Harvesting:
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Harvest the cells by centrifugation when this compound production reaches its maximum (determined by periodic sampling).
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Wash the cell pellet with distilled water and store it at -80°C until extraction.
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Protocol 2: this compound Extraction and Quantification
This protocol outlines a standard method for extracting and quantifying this compound from yeast biomass.
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Cell Lysis and Saponification:
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Resuspend a known amount of lyophilized cell biomass in 2 M NaOH.
-
Incubate at 70-80°C for 1-2 hours to lyse the cells and saponify lipids.
-
-
Solvent Extraction:
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Cool the saponified mixture to room temperature.
-
Perform a liquid-liquid extraction using an equal volume of a non-polar solvent like n-hexane or petroleum ether.
-
Vortex vigorously and then centrifuge to separate the phases.
-
Carefully collect the upper organic phase containing this compound.
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Repeat the extraction process 2-3 times on the aqueous phase to maximize recovery.
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Pool the organic fractions.
-
-
Solvent Evaporation and Sample Preparation:
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Evaporate the solvent from the pooled organic fractions under a stream of nitrogen or using a rotary evaporator.
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Re-dissolve the dried lipid extract in a known volume of a suitable solvent (e.g., n-hexane, acetonitrile) for analysis.
-
-
Quantification by HPLC:
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Analyze the sample using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column.
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Use an isocratic mobile phase, for example, acetonitrile/methanol/isopropanol.
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Detect this compound using a UV detector at a wavelength of around 210-220 nm.
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Quantify the this compound concentration by comparing the peak area to a standard curve prepared with pure this compound.
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Visualizations
This compound Biosynthesis Pathway (MVA) in Yeast
Caption: Simplified Mevalonate (MVA) pathway for this compound biosynthesis in yeast with key enzymes.
Experimental Workflow for this compound Production
Caption: General experimental workflow from strain engineering to final product analysis.
Troubleshooting Logic Diagram for Low this compound Yield
Caption: A logical decision tree for troubleshooting low this compound yields in microbial production.
References
Overcoming low sensitivity in HPLC analysis of Squalene
Welcome to the technical support center for the HPLC analysis of Squalene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to low sensitivity in this compound quantification.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the HPLC analysis of this compound.
Question: Why am I observing a low signal-to-noise ratio or poor sensitivity for my this compound peak?
Answer:
Low sensitivity in this compound HPLC analysis is a frequent challenge, primarily because this compound lacks a strong chromophore, leading to low UV absorbance. Several factors in your methodology could be contributing to this issue. Here’s a step-by-step guide to troubleshoot and enhance your signal.
1. Wavelength Optimization:
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Problem: this compound's maximum absorbance is in the low UV range, where background noise from solvents can be high. Using a suboptimal wavelength will significantly decrease sensitivity.
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Solution: The optimal UV detection wavelength for this compound is between 195 nm and 210 nm.[1][2] It is recommended to use a diode array detector (DAD) to verify the UV spectrum of your this compound standard and select the wavelength with the best signal-to-noise ratio. Some studies have reported success at 195 nm[1][3][4], while others have used 208 nm or 210 nm.
2. Mobile Phase Selection:
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Problem: The mobile phase composition can affect both the chromatography and the background absorbance at low UV wavelengths. Solvents like acetone can have high background absorption at wavelengths around 208 nm, leading to lower sensitivity.
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Solution: Acetonitrile is a preferred mobile phase for this compound analysis as it generally has lower background absorption in the low UV range compared to methanol or acetone/acetonitrile mixtures. An isocratic elution with 100% acetonitrile has been shown to provide good results.
3. Sample Preparation and Matrix Effects:
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Problem: Complex sample matrices, such as oils or tissue extracts, can introduce interfering compounds that co-elute with this compound or cause high background, thus suppressing the signal. Triglycerides are a common interference.
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Solution: Implement a sample clean-up procedure to remove interfering substances.
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Fractional Crystallization: This is a simple and effective method to separate this compound from the bulk of triglycerides. The sample is dissolved in a solvent mixture like methanol:acetone, cooled to precipitate the less soluble components, and the this compound-rich supernatant is then analyzed.
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Saponification: This process involves hydrolyzing triglycerides with a base (e.g., ethanolic KOH) to release this compound from the lipid matrix. The unsaponifiable fraction containing this compound can then be extracted with a non-polar solvent like n-hexane.
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4. Column Choice and Efficiency:
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Problem: A column with poor efficiency will result in broader peaks, which are harder to distinguish from the baseline noise, effectively lowering sensitivity.
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Solution:
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Use a high-efficiency C18 column. Columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) can significantly improve peak sharpness and resolution, leading to better sensitivity.
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Ensure your column is properly conditioned and has not degraded.
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5. Injection Volume and Concentration:
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Problem: Injecting too little of a dilute sample will naturally lead to a small peak.
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Solution:
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If possible, increase the concentration of your sample.
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Increase the injection volume. However, be mindful that this can lead to peak broadening if the injection solvent is much stronger than the mobile phase.
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Below is a troubleshooting workflow to help you systematically address low sensitivity issues.
Caption: Troubleshooting workflow for low this compound sensitivity in HPLC.
Experimental Protocols
Protocol 1: Sample Preparation by Fractional Crystallization
This protocol is adapted for the extraction of this compound from oil-based samples.
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Weigh approximately 0.5 g of the oil sample into a test tube.
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Add 20 mL of a methanol:acetone (7:3 v/v) mixture.
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Vortex vigorously for 1.5 minutes to ensure thorough mixing.
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Store the mixture at -20°C for 24 hours to allow for the precipitation of triglycerides and other less soluble components.
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Rapidly filter the cold sample through a coarse filter paper to separate the supernatant from the precipitate.
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The supernatant, which contains the enriched this compound fraction, can be directly injected into the HPLC system or evaporated and reconstituted in the mobile phase.
Caption: Workflow for this compound enrichment using fractional crystallization.
Data Summary
| Parameter | HPLC Method 1 | HPLC Method 2 | UHPLC Method |
| Column | C18 (5 µm) | ZORBAX Eclipse Plus C18 (5 µm) | ZORBAX RRHD Eclipse Plus C18 (1.8 µm) |
| Mobile Phase | 100% Acetonitrile | Acetonitrile:Acetone (60:40) | Acetonitrile:Acetone (60:40) |
| Flow Rate | 1.5 mL/min | Not Specified | Not Specified |
| Detection Wavelength | 195 nm | Not Specified | Not Specified |
| Limit of Detection (LOD) | 5.0 ng/mL | In the one-digit ng range | ~3 times lower than HPLC |
| Limit of Quantification (LOQ) | 16.5 ng/mL | In the one-digit ng range | ~3 times lower than HPLC |
Frequently Asked Questions (FAQs)
Q1: Is derivatization necessary to improve this compound detection in HPLC?
A1: While derivatization is a common strategy to enhance the detection of compounds with poor chromophores, it is not typically required for this compound analysis by HPLC with UV detection. Optimizing the detection wavelength to the low UV range (195-210 nm) and using appropriate sample preparation techniques are usually sufficient to achieve adequate sensitivity. Derivatization is more commonly employed for Gas Chromatography (GC) analysis of this compound.
Q2: What type of detector is best for this compound analysis?
A2: A Diode Array Detector (DAD) or a Photodiode Array (PDA) detector is highly recommended. These detectors allow for the acquisition of the entire UV spectrum for the this compound peak, which is useful for confirming peak identity and for selecting the optimal detection wavelength to maximize sensitivity and minimize interferences. Other detectors that have been used include a standard UV detector and a Refractive Index Detector (RID), although RID generally offers lower sensitivity.
Q3: Can I use a gradient elution for this compound analysis?
A3: While isocratic elution with 100% acetonitrile is a simple and effective method for this compound analysis, a gradient elution can be beneficial, especially when dealing with complex samples containing compounds with a wide range of polarities. A gradient can help to resolve this compound from interfering peaks and reduce run times. However, it is crucial to ensure that the solvents used in the gradient have low absorbance at the chosen detection wavelength to avoid a drifting baseline.
Q4: My this compound peak is showing significant tailing. What could be the cause?
A4: Peak tailing for a non-polar compound like this compound on a C18 column can be due to several factors:
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Column Degradation: The stationary phase may be degrading, or there might be active sites on the silica backbone. Consider washing the column or replacing it if it's old.
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Contamination: The column or guard column may be contaminated with strongly retained sample components. Back-flushing the column or replacing the guard column can help.
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pH of Mobile Phase: Although less common for a non-polar compound like this compound, secondary interactions with the silica support can occur. Ensure the mobile phase is neutral.
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Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.
Q5: What are some alternative detection methods if UV sensitivity is still insufficient?
A5: If UV detection does not provide the required sensitivity, you can consider alternative detection methods:
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Mass Spectrometry (MS): HPLC-MS offers high selectivity and sensitivity and can be used for the definitive identification and quantification of this compound.
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Charged Aerosol Detector (CAD): CAD is a universal detector that can detect any non-volatile analyte and can be more sensitive than UV detection for compounds without a strong chromophore.
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Refractive Index Detector (RID): While generally less sensitive than UV, RID can be an option if a UV-absorbing mobile phase is necessary.
References
- 1. An improved RP-HPLC method for simultaneous analyses of this compound and cholesterol especially in aquatic foods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A simplified this compound epoxidase assay based on an HPLC separation and time-dependent UV/visible determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An improved RP-HPLC method for simultaneous analyses of this compound and cholesterol especially in aquatic foods - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing oxidation of Squalene during sample preparation and storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing squalene oxidation during sample preparation and storage.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound-containing samples.
| Issue | Potential Cause | Recommended Solution |
| New, unidentified peaks appear in chromatograms near the this compound peak after several injections. | Sample degradation due to exposure to air, light, or elevated temperatures in the autosampler. | Prepare fresh samples and keep them in amber vials. Use a cooled autosampler if available. Consider if the issue might be late-eluting compounds from previous injections by running a blank gradient.[1] |
| High variability in this compound concentration between replicate samples. | Inconsistent sample handling leading to varying degrees of oxidation. | Standardize all sample preparation steps, minimizing exposure to light and heat. Ensure consistent use of antioxidants if they are part of the protocol. Store all samples under identical conditions. |
| Low recovery of this compound from the sample matrix. | Inefficient extraction or degradation during the extraction process. | Optimize the extraction solvent and method. Soxhlet extraction with hexane is a common standard method.[2][3] For heat-sensitive samples, consider alternative methods like supercritical fluid extraction (SFE) with CO2.[2][3] Ensure all steps are performed quickly and at low temperatures where possible. |
| Detection of significant amounts of this compound hydroperoxides (SQOOH) or other oxidation products. | The sample has undergone significant oxidation. | Review and improve the entire sample handling and storage protocol. Implement stricter measures to exclude oxygen, light, and high temperatures. Consider adding an antioxidant at the earliest possible stage. |
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: What are the primary factors that cause this compound to oxidize during sample preparation?
A1: this compound is highly susceptible to oxidation due to its six unsaturated double bonds. The primary factors that promote oxidation are:
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Exposure to Oxygen: The presence of air is a key driver of oxidation.
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Exposure to Light: UV radiation, in particular, can initiate photooxidation.
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Elevated Temperatures: this compound shows significant degradation at temperatures of 100°C and above. It is relatively stable between -20°C and 60°C.
-
Presence of Pro-oxidants: Metal ions can catalyze oxidation reactions.
Q2: What solvents are recommended for extracting this compound?
A2: Hexane is a commonly used and efficient solvent for large-scale this compound extractions due to its low cost and high extraction efficiency. For analyses where triglyceride removal is necessary, a mixture of methanol and acetone can be used for fractional crystallization.
Q3: Should I use an antioxidant during sample preparation?
A3: Yes, adding an antioxidant is an effective way to inhibit this compound oxidation. Natural antioxidants like rosemary oil extract or synthetic antioxidants such as alpha-tocopherol can be used. The choice of antioxidant should be compatible with your downstream analytical methods.
Sample Storage
Q4: What are the ideal storage conditions for this compound-containing samples?
A4: To minimize oxidation, samples should be stored under the following conditions:
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Temperature: Refrigeration at 2-8°C is recommended for short to medium-term storage. For long-term storage, freezing at -20°C or -80°C is preferable. Avoid repeated freeze-thaw cycles.
-
Light: Store samples in amber-colored glass containers to protect them from light.
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Atmosphere: For highly sensitive samples, purge the headspace of the storage container with an inert gas like nitrogen or argon to displace oxygen.
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Container: Use tightly sealed glass containers.
Q5: How long can I store my this compound samples?
A5: The stability of this compound depends heavily on the storage conditions and the sample matrix. Under ideal conditions (refrigerated or frozen, protected from light and oxygen), this compound can be stable for several months. However, it is crucial to validate the stability for your specific sample type and storage duration. For instance, in one study, this compound content in refined olive oil decreased significantly after four months of storage at 20°C and 50°C.
Data Presentation
Table 1: Effect of Temperature on this compound Stability
| Temperature | Exposure Time (hours) | This compound Reduction (%) | Reference |
| -20°C to 60°C | 4 and 8 | No significant reduction | |
| 100°C | 4 | Noticeable reduction | |
| 100°C | 10 | 92.6% | |
| 100°C | 22 | 97.1% |
Experimental Protocols
Protocol 1: Extraction of this compound from an Oil Matrix
This protocol is a general guideline for extracting this compound for subsequent analysis.
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Sample Preparation: Homogenize the oil sample if necessary.
-
Solvent Extraction:
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To a known amount of the oil sample, add a suitable volume of hexane (e.g., a 1:10 sample to solvent ratio).
-
Vortex the mixture vigorously for 2-3 minutes.
-
Centrifuge the mixture to separate the layers.
-
Carefully collect the hexane supernatant containing the lipid fraction.
-
Repeat the extraction process on the residue to ensure complete recovery.
-
-
Solvent Evaporation:
-
Combine the hexane extracts.
-
Evaporate the solvent under a gentle stream of nitrogen at a low temperature to concentrate the lipid extract.
-
-
Reconstitution:
-
Reconstitute the dried extract in a known volume of a suitable solvent for your analytical method (e.g., hexane for GC-MS).
-
Protocol 2: Analysis of this compound and its Oxidation Products by GC-MS
This protocol outlines the general steps for analyzing this compound and its primary oxidation products.
-
Sample Preparation (including derivatization):
-
The sample preparation may involve saponification, extraction, and derivatization.
-
For the analysis of hydroxylated oxidation products, a silylation step is often necessary to improve volatility and chromatographic performance. This can be done using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
-
GC-MS Conditions:
-
Injector: Split/splitless injector, with an appropriate injection volume.
-
Column: A non-polar or medium-polarity column is typically used (e.g., a column suitable for lipid analysis).
-
Oven Program: A temperature gradient program is used to separate the compounds of interest.
-
Carrier Gas: Helium or hydrogen.
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
-
-
Data Analysis:
-
Identify this compound and its oxidation products based on their retention times and mass spectra by comparing them to analytical standards.
-
Quantify the compounds using an internal standard method. A deuterated this compound (this compound-D6) can be used as an internal standard.
-
Visualizations
Caption: Simplified pathway of this compound oxidation.
References
Technical Support Center: Troubleshooting Low Squalene Recovery from Plant Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the extraction and quantification of squalene from plant matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low this compound recovery from my plant samples?
Low recovery of this compound can be attributed to several factors throughout the experimental workflow. The most common issues include:
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Suboptimal Extraction Method: The chosen extraction technique may not be efficient for your specific plant matrix.
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Inadequate Sample Preparation: Improper grinding, drying, or storage of the plant material can significantly impact extraction efficiency.
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Inefficient Solvent Selection: The polarity and type of solvent used are critical for maximizing this compound yield.
-
This compound Degradation: this compound is susceptible to oxidation and degradation, particularly at high temperatures or during improper storage.[1]
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Incomplete Saponification: If saponification is used to remove interfering lipids, incomplete reaction can lead to co-extraction of these compounds and inaccurate quantification.
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Analytical Issues: Problems during chromatographic analysis, such as poor resolution or matrix effects, can lead to underestimation of this compound content.
Q2: Which plant sources are known for high this compound content?
While many plants contain this compound, some are known for particularly high concentrations. Amaranth species and olives are among the most commercially exploited sources.[2] The this compound content can vary significantly depending on the plant variety, growing conditions, and harvesting time.[3]
Q3: Is saponification always necessary for this compound analysis?
Saponification is a common step to remove the bulk of triglycerides, which can interfere with the quantification of this compound, a component of the unsaponifiable fraction.[4] For methods like GC-MS, direct analysis of the oil extract can be challenging due to the high concentration of triglycerides.[3] However, some modern analytical techniques, such as HPLC with specific detectors, may allow for the direct quantification of this compound in diluted oil samples without prior saponification.
Q4: How can I prevent the degradation of this compound during my experiment?
This compound is an unsaturated hydrocarbon and is prone to oxidation. To minimize degradation:
-
Work with fresh materials when possible.
-
Dry plant material at low temperatures.
-
Store samples and extracts in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).
-
Avoid prolonged exposure to high temperatures during extraction and solvent evaporation.
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Consider adding antioxidants, such as BHT, during sample preparation.
Q5: What is the most suitable analytical method for this compound quantification?
Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are widely used for the quantification of this compound.
-
GC-MS offers high sensitivity and selectivity, especially when using a suitable internal standard.
-
HPLC , often coupled with a UV or Diode Array Detector (DAD), is also effective and can sometimes be used for direct analysis of oil extracts without saponification.
Troubleshooting Guides
Problem 1: Low this compound Yield After Extraction
This guide will help you diagnose and resolve issues related to inefficient extraction of this compound from the plant matrix.
dot
Caption: Troubleshooting workflow for low this compound extraction yield.
Problem 2: Low this compound Recovery After Sample Cleanup and Analysis
This guide focuses on identifying and resolving issues that may arise during the saponification and analytical stages.
dot
References
- 1. The effect of consecutive steps of refining on this compound content of vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Methods for Obtaining and Determination of this compound from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction and purification of this compound from amaranthus grain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Modified Soxhlet Extraction for Squalene Recovery
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the modified Soxhlet extraction for recovering squalene. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in overcoming common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the modified Soxhlet extraction of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low this compound Yield | Incomplete Extraction: The extraction time may be too short, or the temperature may be too low for the solvent used. | Increase the extraction time in increments and ensure the heating mantle is set to a temperature that maintains a steady boil of the solvent. For instance, in the extraction from olive oil deodorizer distillate (OODD), an extraction time of 8 hours at 65°C was found to be optimal.[1][2] |
| Inappropriate Solvent: The solvent may not be suitable for efficiently dissolving this compound. | Hexane is a commonly used and effective non-polar solvent for this compound extraction due to its high extraction efficiency and relatively low cost.[3] Ensure the solvent is of high purity. | |
| Poor Sample Preparation: The raw material may not be properly prepared, limiting solvent access to the this compound. | If extracting from a solid matrix, ensure the material is finely ground to increase the surface area for extraction. For liquid samples like OODD, proper mixing with an adsorbent like silica gel is crucial. | |
| Channeling in the Thimble: The solvent may be passing through a single channel in the sample rather than evenly percolating through it. | Ensure the sample is packed uniformly in the thimble. Avoid packing too tightly, which can impede solvent flow, or too loosely, which can lead to channeling. | |
| Low Purity of this compound | Co-extraction of Impurities: The solvent may be extracting other compounds along with this compound. | A modified Soxhlet extraction using an adsorbent like silica gel can help in the selective extraction of non-polar compounds like this compound while retaining more polar impurities.[4][5] Further purification using column chromatography may be necessary to achieve high purity. |
| Thermal Degradation: this compound is a thermolabile compound and can degrade at high temperatures. | Maintain the extraction temperature at an optimal level. For example, a temperature of 65°C was found to be effective for this compound recovery from OODD. Avoid prolonged exposure to high heat. | |
| Solvent Not Siphoning | Blockage in the Siphon Tube: Solid particles from the sample may have clogged the siphon tube. | Ensure the thimble is correctly sized for the Soxhlet apparatus to prevent sample leakage. Placing a small piece of glass wool at the top of the thimble can also help prevent particles from escaping. |
| Vapor Lock: The temperature difference between the vapor and the condensed solvent in the siphon arm can sometimes cause a vapor lock. | Gently warming the siphon arm with a heat gun can sometimes resolve this issue. Ensure the condenser is functioning efficiently to provide adequate cooling. | |
| Solvent Evaporation Too Slow or Too Fast | Incorrect Heating Temperature: The heating mantle temperature is not optimized for the solvent's boiling point. | Adjust the heating mantle to achieve a steady and consistent boiling rate. The rate should be sufficient to allow for continuous cycling of the solvent without being excessively vigorous, which could lead to solvent loss. |
| Inefficient Condensation: The condenser is not effectively cooling the solvent vapor. | Check the flow rate and temperature of the cooling water. Ensure the condenser is clean and free of any blockages. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using silica gel in the modified Soxhlet extraction of this compound?
A1: In the modified Soxhlet extraction of this compound from sources like olive oil deodorizer distillate (OODD), silica gel acts as an adsorbent. It helps to separate this compound from more polar compounds. The OODD is coated onto the silica gel, and a non-polar solvent like hexane is used for the extraction. The non-polar this compound is readily extracted by the solvent, while the more polar impurities are retained on the silica gel, leading to a higher purity of the extracted this compound.
Q2: What is the optimal solvent for this compound extraction using the Soxhlet method?
A2: Hexane is widely regarded as an excellent solvent for this compound extraction. This compound is a non-polar compound, and hexane, being a non-polar solvent, effectively dissolves it. Its relatively low boiling point also facilitates easy removal after extraction.
Q3: How do extraction time and temperature affect this compound recovery?
A3: Both extraction time and temperature are critical parameters that significantly influence the recovery of this compound. Generally, increasing the extraction time and temperature can enhance the extraction efficiency. However, since this compound is thermolabile, excessively high temperatures can lead to its degradation. Therefore, it is crucial to optimize these parameters. For instance, a study on this compound recovery from OODD found that the optimal conditions were an extraction time of 8 hours at a temperature of 65°C.
Q4: Can I reuse the solvent after extraction?
A4: Yes, one of the advantages of the Soxhlet extraction method is that the solvent can be recovered and reused. After the extraction is complete, the solvent containing the extracted this compound can be subjected to distillation (e.g., using a rotary evaporator) to separate the solvent from the this compound. The recovered solvent can then be used for subsequent extractions, which makes the process more cost-effective and environmentally friendly.
Q5: How can I improve the purity of the extracted this compound?
A5: To improve the purity of the extracted this compound, a multi-step approach is often necessary. The use of a modified Soxhlet extraction with an adsorbent like silica gel is the first step in selective extraction. For further purification, techniques like silica gel column chromatography can be employed. In this method, the crude extract is passed through a column packed with silica gel, and different fractions are eluted using a suitable solvent system. This allows for the separation of this compound from other co-extracted compounds, potentially achieving a purity of over 95%.
Experimental Protocols
Modified Soxhlet Extraction of this compound from Olive Oil Deodorizer Distillate (OODD)
This protocol is based on the optimized method for this compound recovery from OODD.
Materials and Equipment:
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Olive Oil Deodorizer Distillate (OODD)
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Silica gel (for column chromatography)
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n-Hexane (analytical grade)
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Soxhlet extraction apparatus (including heating mantle, round bottom flask, extraction chamber, and condenser)
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Cellulose extraction thimble
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Rotary evaporator
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Glass wool
Procedure:
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Sample Preparation:
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Prepare a mixture of OODD and silica gel. A mass ratio of 1:3 (OODD to silica gel) has been shown to be effective.
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Thoroughly mix the OODD with the silica gel to ensure a uniform coating.
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Carefully pack the OODD-coated silica gel into a cellulose extraction thimble. Place a small plug of glass wool on top of the sample to prevent any solid particles from entering the siphoning tube.
-
-
Soxhlet Extraction:
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Place the thimble containing the sample into the extraction chamber of the Soxhlet apparatus.
-
Fill the round bottom flask with a sufficient volume of n-hexane.
-
Assemble the Soxhlet apparatus and connect the condenser to a circulating water bath.
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Set the heating mantle to a temperature that allows for a steady boiling of the n-hexane (boiling point of n-hexane is approximately 69°C). A temperature of 65°C was found to be optimal in a specific study, though this refers to the system temperature which may differ from the mantle setting.
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Continue the extraction for an optimized duration. An extraction time of 8 hours has been demonstrated to yield high recovery.
-
-
This compound Recovery:
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After the extraction is complete, turn off the heating mantle and allow the apparatus to cool down.
-
Carefully dismantle the apparatus.
-
The n-hexane in the round bottom flask now contains the extracted this compound.
-
Use a rotary evaporator to remove the n-hexane under reduced pressure. This will yield the crude this compound extract.
-
-
Purification (Optional but Recommended):
-
For higher purity, the crude extract can be further purified using silica gel column chromatography.
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Prepare a silica gel column and elute with a suitable solvent system (e.g., hexane) to separate this compound from any remaining impurities.
-
Data Presentation
The following tables summarize the quantitative data from studies on the optimization of modified Soxhlet extraction for this compound recovery.
Table 1: Effect of OODD to Silica Gel Mass Ratio on this compound Concentration
| OODD to Silica Gel Mass Ratio | This compound Concentration (mg/L) |
| 1:7 | Lower |
| 1:5 | Intermediate |
| 1:3 | Higher |
(Note: This table indicates a trend observed in a study where decreasing the amount of silica gel relative to OODD resulted in a higher this compound concentration in the extract.)
Table 2: Optimal Conditions for this compound Recovery from OODD
| Parameter | Optimal Value |
| OODD to Silica Gel Mass Ratio | 1:3 |
| Extraction Temperature | 65 °C |
| Extraction Time | 8 hours |
| Result | |
| Highest this compound Concentration | 149 mg/L |
| This compound Recovery Efficiency | Approximately 96% |
(Data sourced from a study on the optimization of modified Soxhlet extraction for this compound recovery from olive oil deodorizer distillate.)
Mandatory Visualization
Caption: Workflow for this compound Recovery using Modified Soxhlet Extraction.
References
Technical Support Center: Enhancing Squalene Purity from Deodorizer Distillates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of squalene from deodorizer distillates.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound from deodorizer distillates?
A1: The primary methods for purifying this compound from deodorizer distillates include:
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Molecular Distillation (or Short-Path Distillation): This is a widely used industrial method that separates compounds based on their molecular weight and volatility under high vacuum and short contact times.[1]
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Supercritical Fluid Extraction (SFE) with CO2: An environmentally friendly method that uses supercritical carbon dioxide to selectively extract this compound.[2][3]
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Saponification followed by Column Chromatography: This involves converting fatty acids into soaps, which are then separated from the unsaponifiable matter (containing this compound) that is further purified by column chromatography.[2][4]
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Adsorption Chromatography: This technique separates this compound based on its affinity for a solid stationary phase.
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Solvent Extraction: A conventional method that uses organic solvents to extract this compound.
Q2: What is a typical range for this compound content in deodorizer distillates?
A2: The concentration of this compound in deodorizer distillates can vary significantly depending on the source of the vegetable oil. For instance, olive oil deodorizer distillates are particularly rich in this compound.
Q3: What purity levels of this compound can be realistically achieved with different purification methods?
A3: High-purity this compound can be obtained through various techniques. Molecular distillation of esterified olive oil deodorizer distillate has been reported to achieve purities of 95-98%. A combination of saponification and supercritical fluid chromatography has also yielded this compound with 81% and even 100% purity. Fast Centrifugal Partition Chromatography (FCPC™) has demonstrated the ability to produce this compound with over 95% purity and a recovery of over 90%.
Troubleshooting Guides
Molecular Distillation
Q1: My this compound purity is lower than expected after molecular distillation. What are the possible causes and solutions?
A1: Low this compound purity after molecular distillation can be attributed to several factors:
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Cause: Co-distillation of impurities with similar volatility, such as free fatty acids (FFAs), sterols, and tocopherols.
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Solution:
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Pre-treatment: Esterify the free fatty acids in the deodorizer distillate before distillation to make them less volatile.
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Optimize Distillation Parameters:
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Temperature: Gradually increase the evaporation temperature to find the optimal point where this compound vaporizes efficiently without significant degradation or co-distillation of impurities. High temperatures can lead to the degradation of thermolabile compounds.
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Vacuum: Ensure a high vacuum (low pressure) to reduce the boiling point of this compound and enhance separation from less volatile compounds.
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Feed Rate: A slower feed rate can improve separation efficiency by allowing for better film formation on the evaporator surface.
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-
Q2: I am experiencing a low recovery of this compound after molecular distillation. What could be the issue?
A2: Low recovery of this compound can be due to:
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Cause: Thermal degradation of this compound at high temperatures. This compound is a thermolabile compound due to its unsaturated nature.
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Solution:
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Reduce Temperature: Operate at the lowest possible evaporation temperature that still allows for efficient this compound distillation.
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Minimize Residence Time: Use a short-path distillation unit to minimize the time the this compound is exposed to high temperatures.
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Cause: Incomplete evaporation or condensation.
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Solution:
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Check Equipment: Ensure the wiper system is functioning correctly to create a thin, uniform film for efficient evaporation.
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Condenser Temperature: Maintain an appropriate condenser temperature to ensure efficient condensation of the this compound vapor.
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Supercritical Fluid Extraction (SFE)
Q1: The this compound yield from my SFE process is low. How can I improve it?
A1: Low this compound yield in SFE can be addressed by optimizing several parameters:
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Cause: Suboptimal extraction conditions (pressure and temperature).
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Solution:
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Pressure and Temperature: The solubility of this compound in supercritical CO2 is dependent on the density of the fluid, which is controlled by pressure and temperature. Systematically vary the pressure and temperature to find the optimal conditions for this compound solubility. Generally, increasing pressure at a constant temperature increases the solvent density and solvating power.
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CO2 Flow Rate: A higher flow rate can increase the extraction rate, but an excessively high rate may not allow for sufficient contact time between the CO2 and the feed material.
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-
Cause: Poor mass transfer from the raw material.
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Solution:
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Particle Size: Grinding the deodorizer distillate (if it is solid or semi-solid) to a smaller particle size can increase the surface area for extraction and improve the extraction rate and yield.
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Q2: The purity of my this compound extract from SFE is not satisfactory due to the co-extraction of other compounds. What can I do?
A2: Co-extraction of impurities is a common challenge in SFE.
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Cause: Similar solubility of impurities (e.g., FFAs, tocopherols, sterols) in supercritical CO2 under the chosen extraction conditions.
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Solution:
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Fractional Separation: Employ a two-step extraction process. In the first step, use conditions that selectively remove more soluble impurities like FFAs. Then, adjust the pressure and temperature in a second step to selectively extract this compound.
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Co-solvents: The addition of a co-solvent like ethanol can modify the polarity of the supercritical fluid and may improve the selectivity for this compound. However, this can also increase the complexity of the process.
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Pre-treatment: Similar to molecular distillation, esterifying the FFAs prior to SFE can significantly improve the separation.
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Saponification and Column Chromatography
Q1: After saponification and extraction of the unsaponifiable matter, the this compound yield is low. What went wrong?
A1: Low yield after saponification can result from:
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Cause: Incomplete saponification.
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Solution:
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Reaction Conditions: Ensure optimal saponification conditions, including the concentration of the alkali (e.g., potassium hydroxide), reaction temperature, and time. For example, optimal conditions for rice oil deodorizer distillate were found to be a saponification temperature of 70°C, a time of 60 minutes, a solid-liquid ratio of 1:6 g/mL, and an alkali concentration of 2.0 mol/L.
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Cause: Loss of this compound during the extraction of the unsaponifiable matter.
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Solution:
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Solvent Choice: Use a non-polar solvent like hexane for efficient extraction of the unsaponifiable fraction.
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Multiple Extractions: Perform multiple extractions of the saponified mixture to ensure complete recovery of the this compound.
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Q2: During column chromatography, I am getting poor separation of this compound from other components of the unsaponifiable matter. How can I improve this?
A2: Poor separation in column chromatography can be due to:
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Cause: Inappropriate choice of stationary phase or mobile phase.
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Solution:
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Stationary Phase: Silica gel is a commonly used stationary phase for separating this compound.
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Mobile Phase: The choice of eluent is critical. A non-polar solvent like hexane is often used to elute this compound from a silica gel column. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be used to separate different fractions.
-
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Cause: Overloading of the column.
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Solution:
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Sample Load: Do not overload the column with the sample. The amount of sample should be appropriate for the size of the column to allow for proper separation.
-
Data Presentation
Table 1: Comparison of this compound Purity and Recovery from Various Purification Methods
| Purification Method | Starting Material | This compound Purity (%) | This compound Recovery (%) | Reference |
| Molecular Distillation (after esterification) | Olive Oil Deodorizer Distillate | 95 - 98 | 68 | |
| Supercritical Fluid Chromatography (SFC) | Rice Bran Oil Deodorizer Distillate | 50 (single pass), 68 (double pass) | - | |
| Saponification + SFC | Rice Bran Oil Deodorizer Distillate | 81 - 100 | - | |
| Saponification + Column Chromatography | Rice Oil Deodorizer Distillate | 85 | 94 | |
| Fast Centrifugal Partition Chromatography (FCPC™) | Olive Oil Deodorizer Distillate (13% this compound) | >95 | >90 | |
| Modified Soxhlet Extraction + Silica Gel Column Chromatography | Soybean Oil Deodorizer Distillate | 95.9 | 93.1 |
Experimental Protocols
Protocol 1: this compound Purification via Saponification and Column Chromatography
This protocol is based on the methodology for isolating this compound from rice oil deodorizer distillate.
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Saponification:
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Mix the deodorizer distillate with a 2.0 M solution of methanolic potassium hydroxide at a solid-to-liquid ratio of 1:6 (g/mL).
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Heat the mixture at 70°C for 60 minutes with constant stirring.
-
-
Extraction of Unsaponifiable Matter:
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After cooling, transfer the mixture to a separatory funnel.
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Add an equal volume of distilled water and mix.
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Extract the unsaponifiable matter three times with hexane.
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Combine the hexane extracts and wash with distilled water until the washings are neutral.
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Dry the hexane extract over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
-
Column Chromatography:
-
Prepare a silica gel column using hexane as the slurry solvent.
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Dissolve the unsaponifiable matter in a minimal amount of hexane and load it onto the column.
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Elute the column with hexane.
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Collect the fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC).
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Combine the this compound-rich fractions and evaporate the solvent to obtain purified this compound.
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Protocol 2: this compound Purification by Molecular Distillation
This protocol is a general guideline based on principles for purifying this compound from esterified deodorizer distillates.
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Esterification of Free Fatty Acids (Pre-treatment):
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React the deodorizer distillate with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst to convert FFAs into their corresponding esters. This step is crucial to increase the volatility difference between this compound and the fatty acid derivatives.
-
-
Molecular Distillation:
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Set the parameters of the short-path molecular distillation unit. Typical conditions for this compound distillation are an evaporation temperature of around 230°C and a high vacuum (e.g., 0.05 mmHg).
-
Preheat the feed material to the desired inlet temperature.
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Introduce the esterified feed into the evaporator at a controlled flow rate.
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The rotating wiper system will create a thin film on the heated surface, causing the more volatile components, including this compound, to evaporate.
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The vapor will travel a short distance to the internal condenser, where it will liquefy and be collected as the distillate (this compound-rich fraction).
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The less volatile components will be collected as the residue.
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Analyze the distillate for this compound purity.
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Mandatory Visualization
Caption: Workflow for this compound purification via saponification and column chromatography.
Caption: Troubleshooting logic for low this compound purity in different purification methods.
References
- 1. CN102089263A - Process for the extraction of this compound, sterols and vitamin e contained in condensates of physical refining and/or in distillates of deodorization of plant oils - Google Patents [patents.google.com]
- 2. Novel fractionation method for this compound and phytosterols contained in the deodorization distillate of rice bran oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods for Obtaining and Determination of this compound from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation and purification of this compound from rice oil deodorizer distillate [xuebaozk.haut.edu.cn]
Addressing the high cost of sustainable Squalene extraction methods
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the high costs and technical challenges associated with sustainable squalene extraction methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary sustainable alternatives to shark-derived this compound?
A1: The main sustainable alternatives to this compound derived from shark liver are microbial fermentation and plant-based extraction. Microbial production primarily utilizes genetically engineered yeasts, such as Saccharomyces cerevisiae and Yarrowia lipolytica, as well as microalgae like Thraustochytrium sp. and Aurantiochytrium sp..[1][2][3] Plant sources include olive oil, amaranth oil, and wheat germ oil, from which this compound can be extracted as a byproduct of refining processes.[4]
Q2: Why is microbial fermentation considered a promising sustainable method for this compound production?
A2: Microbial fermentation is a promising method due to several factors:
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Rapid Production Cycles: Microorganisms have a much faster growth rate compared to sharks, allowing for more frequent harvests.[3]
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Scalability: Fermentation processes can be scaled up in controlled bioreactors to meet industrial demands.
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Genetic Tractability: Organisms like S. cerevisiae are well-characterized and easily engineered to enhance this compound yields.
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Consistency and Purity: Fermentation in a controlled environment can lead to a more consistent product with fewer contaminants compared to marine sources.
Q3: What are the main factors contributing to the high cost of microbial this compound production?
A3: The high cost of microbial this compound production is influenced by several factors:
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Upstream Processing: This includes the cost of growth media, sterilization, and maintaining optimal fermentation conditions (temperature, pH, oxygen levels).
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Downstream Processing: Extracting and purifying this compound from the microbial biomass is a significant cost driver. This involves cell lysis, solvent extraction, and chromatography, which are often multi-step and resource-intensive processes.
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Low Yields in Wild-Type Strains: While engineered strains show high potential, achieving consistently high titers in large-scale industrial settings can be challenging and may require expensive inducers or specialized feedstocks.
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Capital Investment: The initial investment for bioreactors and downstream processing equipment is substantial.
Q4: What is the typical purity of this compound obtained from microbial sources compared to shark liver oil?
A4: this compound derived from shark liver oil can reach purities of over 98% after a single vacuum distillation step. Microbial-derived this compound can also achieve high purity levels (≥97%) through multi-step purification processes, though this contributes to the overall cost. Plant-derived this compound from olive oil can also reach purities of around 97.5%.
Troubleshooting Guides
Low this compound Yield in Fermentation
| Potential Cause | Troubleshooting Step |
| Suboptimal Fermentation Conditions | Verify and optimize pH, temperature, and dissolved oxygen levels for your specific microbial strain. For S. cerevisiae, a temperature of 30°C and a pH of 5.5 are often optimal. Consider a two-stage fermentation with an initial aerobic phase for biomass growth followed by an anaerobic or microaerobic phase to enhance this compound accumulation. |
| Metabolic Bottlenecks | Overexpress key enzymes in the mevalonate (MVA) pathway, such as a truncated HMG-CoA reductase (tHMG1), to increase metabolic flux towards this compound. Down-regulate or knockout competing pathways, like the ergosterol biosynthesis pathway downstream of this compound, by targeting the ERG1 gene. |
| Insufficient Precursor Supply | Ensure an adequate supply of the precursor acetyl-CoA. This can be achieved by engineering central carbon metabolism or using specific carbon sources like ethanol during fermentation. |
| Feedback Inhibition | Use engineered strains with feedback-resistant enzymes, such as a truncated HMG-CoA reductase, to prevent the downregulation of the MVA pathway. |
Inefficient this compound Extraction
| Potential Cause | Troubleshooting Step |
| Incomplete Cell Lysis | Employ a robust cell disruption method. Mechanical methods like bead milling or high-pressure homogenization are often more effective than chemical lysis for yeast. For smaller-scale experiments, a combination of enzymatic and chemical lysis can be effective. |
| Poor Solvent Penetration | Ensure the biomass is thoroughly dried (e.g., lyophilized) before solvent extraction to improve solvent access to intracellular lipids. |
| Inappropriate Solvent Choice | Hexane is a common and effective non-polar solvent for this compound extraction. A mixture of chloroform and methanol can also be used for initial lipid extraction. For a more environmentally friendly approach, consider supercritical CO2 extraction. |
| Formation of Emulsions | During liquid-liquid extraction, emulsions can form and trap the product. Centrifugation at higher speeds or the addition of a demulsifying agent can help break the emulsion. |
Low Purity of Extracted this compound
| Potential Cause | Troubleshooting Step |
| Co-extraction of Other Lipids | Implement a saponification step to convert contaminating fatty acid esters into soaps, which can then be removed by washing. This compound, being a hydrocarbon, will remain in the non-saponifiable fraction. |
| Presence of Sterols | If sterols are a significant impurity, consider using a yeast strain with a downregulated or deleted ERG1 gene to minimize the conversion of this compound to ergosterol. |
| Insufficient Purification | Employ multi-step purification techniques. After initial extraction, use column chromatography (e.g., silica gel) with a non-polar mobile phase (e.g., hexane) to separate this compound from more polar lipids. For very high purity, molecular distillation can be used. |
Data Presentation
Table 1: Comparison of this compound Yields from Different Sustainable Sources
| Source | Organism/Plant | This compound Yield | Reference |
| Microbial Fermentation | Engineered Saccharomyces cerevisiae | Up to 9.47 g/L | |
| Engineered Yarrowia lipolytica | Up to 2.59 g/L | ||
| Aurantiochytrium sp. | 54.97 mg/L | ||
| Thraustochytrium sp. | 26.13 mg/L | ||
| Plant-Based | Olive Oil | 1.7 - 4.6 g/kg of oil | |
| Amaranth Oil | Up to 8% of oil |
Note: Yields can vary significantly based on the specific strain, cultivation conditions, and extraction method used.
Experimental Protocols
Protocol 1: Fed-Batch Fermentation of Engineered S. cerevisiae for this compound Production
This protocol is a generalized procedure based on common practices for high-density yeast fermentation.
-
Seed Culture Preparation:
-
Inoculate a single colony of the engineered S. cerevisiae strain into 50 mL of YPD medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose).
-
Incubate at 30°C with shaking at 200-250 rpm for 16-24 hours until the culture reaches the mid-exponential phase.
-
-
Bioreactor Setup:
-
Prepare a 5 L bioreactor with 2.5 L of YPD medium.
-
Sterilize the bioreactor and medium.
-
Calibrate pH and dissolved oxygen (DO) probes.
-
-
Inoculation and Batch Phase:
-
Inoculate the bioreactor with the seed culture to an initial OD600 of 0.1-0.2.
-
Maintain the temperature at 30°C and pH at 5.5 (controlled with automated addition of an acid/base like NH4OH).
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Maintain DO above 30% by adjusting the agitation speed (e.g., 300-800 rpm) and airflow rate.
-
-
Fed-Batch Phase:
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After the initial glucose is depleted (indicated by a sharp increase in DO), start the fed-batch feeding.
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The feed solution typically contains concentrated glucose (e.g., 500 g/L) and other essential nutrients.
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The feed rate is gradually increased to maintain a low glucose concentration in the bioreactor, preventing ethanol formation (Crabtree effect).
-
-
Harvesting:
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Continue the fermentation for 96-120 hours, or until this compound production plateaus.
-
Harvest the yeast cells by centrifugation.
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Wash the cell pellet with distilled water and store it at -80°C until extraction.
-
Protocol 2: this compound Extraction and Quantification from Yeast Biomass
-
Cell Lysis and Saponification:
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Resuspend the yeast cell pellet in a 2:1 mixture of methanol and 60% (w/v) aqueous KOH solution.
-
Incubate at 80°C for 2 hours to lyse the cells and saponify lipids.
-
-
Extraction:
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Cool the mixture to room temperature.
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Add an equal volume of n-hexane and vortex vigorously for 5 minutes.
-
Centrifuge to separate the phases.
-
Carefully collect the upper hexane layer, which contains the unsaponifiable lipids, including this compound.
-
Repeat the hexane extraction twice more on the lower aqueous phase to maximize recovery.
-
Pool the hexane extracts.
-
-
Purification (Small Scale):
-
Evaporate the pooled hexane extract to dryness under a stream of nitrogen.
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Redissolve the lipid residue in a minimal amount of hexane.
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Apply the sample to a silica gel column pre-equilibrated with hexane.
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Elute the column with hexane, collecting fractions. This compound will elute in the early fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) against a this compound standard.
-
-
Quantification by GC-MS:
-
Evaporate the purified fractions to dryness and redissolve in a known volume of hexane containing an internal standard (e.g., squalane).
-
Analyze the sample using a gas chromatograph coupled with a mass spectrometer (GC-MS).
-
GC Conditions (Example):
-
Column: HP-5MS or equivalent
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 150°C, ramp to 300°C at 20°C/min, hold for 5 minutes.
-
Carrier Gas: Helium
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI)
-
Scan Mode: Selected Ion Monitoring (SIM) for key this compound fragments (e.g., m/z 69, 81, 410).
-
-
Quantify the this compound concentration by comparing the peak area of this compound to that of the internal standard against a calibration curve.
-
Visualizations
Caption: Mevalonate pathway for this compound biosynthesis in S. cerevisiae.
Caption: General workflow for microbial this compound extraction and purification.
References
- 1. Recent advances in the microbial production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbial this compound: A Sustainable Alternative for the Cosmetics and Pharmaceutical Industry – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.chalmers.se [research.chalmers.se]
- 4. Methods for Obtaining and Determination of this compound from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
Improving the cellular uptake of Squalene in drug delivery systems
Welcome to the Technical Support Center for Squalene-Based Drug Delivery Systems. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to optimize the cellular uptake of this compound-based nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it a valuable component in drug delivery systems?
A1: this compound is a natural, biocompatible lipid that is an intermediate in the biosynthesis of cholesterol.[1] Its use in drug delivery, particularly in parenteral emulsions for vaccines and drugs, is widespread due to its ability to form stable and non-toxic nanoemulsions.[2] Emulsions containing this compound can enhance the solubilization of hydrophobic drugs, modify their release profiles, and facilitate cellular uptake.[2] Furthermore, this compound-based nanoparticles have been shown to improve the therapeutic index and pharmacokinetic profiles of conjugated drugs.[1][3]
Q2: What are the primary biological mechanisms by which this compound nanoparticles enter cells?
A2: this compound nanoparticles, like other nanoparticles, primarily enter cells through an energy-dependent process called endocytosis. The main endocytic pathways include:
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Clathrin-Mediated Endocytosis (CME): A receptor-mediated pathway where nanoparticles bind to receptors on the cell surface, leading to the formation of clathrin-coated pits that invaginate to form vesicles approximately 100 nm in size.
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Caveolae-Mediated Endocytosis (CvME): This pathway involves flask-shaped invaginations in the plasma membrane called caveolae and is typically associated with smaller cargo (around 60 nm).
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Macropinocytosis: A non-specific process where the cell engulfs larger amounts of extracellular fluid and particles into large vesicles (>0.5 µm). The specific pathway utilized often depends on the nanoparticle's physicochemical properties and the cell type.
Q3: Which physicochemical properties of this compound nanoparticles are most critical for influencing cellular uptake?
A3: Several key properties dictate the efficiency of nanoparticle uptake. The most critical are:
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Size: Nanoparticle size is a crucial factor, with many studies indicating that smaller particles are often internalized more efficiently. For instance, an optimal size range for endocytosis is often cited as below 500 nm.
-
Surface Charge (Zeta Potential): The charge on the nanoparticle's surface significantly impacts its interaction with the negatively charged cell membrane. Positively charged nanoparticles often show enhanced uptake due to favorable electrostatic interactions.
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Shape: The geometry of the nanoparticle can influence the internalization mechanism and efficiency. Spherical nanoparticles, for example, may be taken up at higher rates than rod-shaped particles.
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Surface Chemistry & Modification: The presence of surface coatings, such as polyethylene glycol (PEG), can reduce non-specific protein adsorption (opsonization) and decrease cellular uptake. Conversely, conjugating targeting ligands (e.g., antibodies, peptides) to the nanoparticle surface can dramatically enhance uptake by specific cell types.
Q4: How does the biological environment, such as the presence of serum proteins, affect nanoparticle uptake?
A4: When nanoparticles are introduced into a biological fluid like blood or cell culture medium, proteins and other biomolecules rapidly adsorb to their surface, forming a "protein corona". This corona alters the nanoparticle's original surface properties, creating a new biological identity that the cells interact with. The composition of this corona can influence cellular uptake pathways and efficiency. In some cases, serum albumin has been shown to interact with and even partially disassemble this compound-based nanoparticles, potentially creating a circulating reservoir of the therapeutic agent.
Troubleshooting Guide
Problem: Low or inconsistent cellular uptake of my this compound nanoparticles.
This is a common issue that can often be resolved by systematically evaluating the nanoparticle characteristics and experimental setup.
| Potential Cause | Recommended Action & Explanation |
| 1. Suboptimal Particle Size or Aggregation | Action: Measure the hydrodynamic diameter and polydispersity index (PDI) of your nanoparticles using Dynamic Light Scattering (DLS). Explanation: Cellular uptake is highly size-dependent. Particles that are too large may be inefficiently internalized, while a high PDI (>0.3) indicates a broad size distribution or aggregation, which leads to poor reproducibility. An average diameter of 100-200 nm is often effective. Aggregation can occur due to improper formulation or instability in the biological medium. |
| 2. Unfavorable Surface Charge | Action: Measure the Zeta Potential of your nanoparticles. Explanation: A neutral or highly negative surface charge may limit interaction with the negatively charged cell membrane. While a positive zeta potential can enhance uptake, it may also increase cytotoxicity. A slightly negative zeta potential (e.g., -10 to -30 mV) often provides good colloidal stability without causing significant toxicity. |
| 3. Inhibitory Surface Chemistry | Action: Re-evaluate your surface modification strategy. Explanation: Dense coatings of polymers like PEG can shield the nanoparticle surface, preventing interaction with the cell membrane and reducing uptake. If using PEG, consider adjusting its density or length. If not using a targeting ligand, consider adding one that recognizes a receptor overexpressed on your target cells to promote receptor-mediated endocytosis. |
| 4. Inappropriate Experimental Conditions | Action: Optimize incubation time, nanoparticle concentration, and cell seeding density. Explanation: Cellular uptake is a time- and concentration-dependent process. Run a time-course experiment (e.g., 2, 4, 12, 24 hours) and a dose-response experiment to find the optimal conditions. Ensure cells are not overly confluent, as this can reduce the available surface area for nanoparticle interaction. |
Problem: I am observing high cytotoxicity after treating cells with this compound nanoparticles.
| Potential Cause | Recommended Action & Explanation |
| 1. High Nanoparticle Concentration | Action: Perform a cell viability assay (e.g., MTT, PrestoBlue) with a range of nanoparticle concentrations. Explanation: Even biocompatible materials can become toxic at high concentrations. It is crucial to determine the concentration at which your nanoparticles show efficacy without causing significant cell death. Always include "empty" nanoparticles (without the drug) as a control to assess the vehicle's intrinsic toxicity. |
| 2. Residual Solvents or Contaminants | Action: Ensure your nanoparticle preparation is pure. Explanation: Organic solvents used during formulation (e.g., ethyl acetate, acetone) must be thoroughly removed, as residual amounts can be highly toxic to cells. Dialysis or repeated centrifugation/washing steps are critical. Check for potential endotoxin contamination, especially for in vivo applications. |
| 3. High Positive Surface Charge | Action: Measure the Zeta Potential. Explanation: While a positive charge can improve uptake, a highly positive charge can disrupt cell membrane integrity, leading to cytotoxicity. If your particles are highly positive (e.g., > +30 mV), consider modifying the surface to reduce the charge. |
Quantitative Data Summary
Table 1: Influence of Physicochemical Properties on this compound Nanoparticle Uptake
| Parameter | Typical Range/Value | Influence on Cellular Uptake | Data Source(s) |
| Hydrodynamic Diameter | 100 - 300 nm | Smaller particles (<500 nm) are generally endocytosed more efficiently. Optimal sizes are often found in the 100-200 nm range. | |
| Polydispersity Index (PDI) | < 0.2 | A lower PDI indicates a more uniform particle population, leading to more reproducible uptake results. | |
| Zeta Potential | -30 mV to +30 mV | Positively charged particles often show enhanced uptake due to attraction to the cell membrane, but can increase toxicity. Slightly negative values provide stability. | |
| Surface Modification | PEGylation, Ligand-Targeting | PEGylation generally decreases non-specific uptake. Conjugating targeting ligands significantly enhances uptake in receptor-positive cells. |
Table 2: Comparison of Common Methods for Quantifying Cellular Uptake
| Method | Principle | Advantages | Disadvantages |
| Flow Cytometry | Measures fluorescence intensity of individual cells that have internalized fluorescently-labeled nanoparticles. | High-throughput, provides quantitative data on a per-cell basis, can distinguish uptake percentage from uptake amount. | Requires fluorescent labeling; cannot distinguish between membrane-bound and internalized particles without quenching steps; potential for spectral overlap. |
| Confocal Microscopy | Provides high-resolution images of cells, allowing for visualization of the subcellular localization of fluorescently-labeled nanoparticles. | Provides spatial information (localization in organelles), allows for qualitative and semi-quantitative analysis. | Low-throughput, quantification can be complex, potential for photobleaching. |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Measures the mass of an element (e.g., a metal tag) within the nanoparticles after cell lysis. | Extremely sensitive, provides absolute quantification of the number of nanoparticles per cell, does not require fluorescence. | Destructive method (cells are lysed), provides no information on subcellular distribution, requires nanoparticles with a quantifiable element. |
Visualized Workflows and Pathways
Caption: Troubleshooting workflow for low cellular uptake.
Caption: Major endocytic pathways for nanoparticle entry.
Caption: General experimental workflow for uptake analysis.
Experimental Protocols
Protocol 1: Formulation of this compound Nanoparticles (Emulsion-Solvent Evaporation)
This protocol is a general guideline adapted from methods described in the literature. Optimization will be required for specific applications.
-
Organic Phase Preparation: Dissolve the polymer (e.g., PLGA-COOH) and the hydrophobic drug in an organic solvent like ethyl acetate. Add this compound to this mixture.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Pluronic F68) in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase dropwise while sonicating or homogenizing at high speed. This creates an oil-in-water (o/w) emulsion. Maintain the process on ice to prevent overheating.
-
Solvent Evaporation: Stir the resulting emulsion at room temperature for several hours under a fume hood or use a rotary evaporator to remove the organic solvent (ethyl acetate).
-
Purification: Wash the nanoparticle suspension by repeated cycles of centrifugation at high speed (e.g., 15,000 x g, 30 min, 4°C). Discard the supernatant and resuspend the nanoparticle pellet in sterile filtered water or PBS. Repeat this washing step 2-3 times to remove excess surfactant and unencapsulated drug.
-
Storage: Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) and store at 4°C. For long-term storage, lyophilization may be considered.
Protocol 2: Quantification of Cellular Uptake via Flow Cytometry
This protocol assumes nanoparticles are fluorescently labeled.
-
Cell Seeding: Seed cells in a 12-well or 24-well plate at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.
-
Nanoparticle Preparation: Dilute your fluorescently-labeled this compound nanoparticles to the desired final concentrations in complete cell culture medium. Vortex briefly before adding to cells.
-
Treatment: Remove the old medium from the cells and add the medium containing the nanoparticles. Include untreated cells as a negative control. Incubate for the desired time period (e.g., 4 hours or 24 hours) at 37°C.
-
Cell Harvesting: Wash the cells three times with cold PBS to remove non-internalized nanoparticles. Detach the cells using a gentle cell dissociation reagent (e.g., Trypsin-EDTA).
-
Sample Preparation: Neutralize the trypsin with complete medium and transfer the cell suspension to a flow cytometry tube. Centrifuge at 300 x g for 5 minutes and resuspend the cell pellet in cold FACS buffer (PBS with 1-2% FBS).
-
Quenching (Optional): To distinguish between membrane-bound and internalized nanoparticles, add a quenching agent like Trypan Blue (0.05% final concentration) to the cell suspension just before analysis. This will quench the fluorescence of surface-bound particles.
-
Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC, PE). Collect at least 10,000 events per sample.
-
Data Analysis: Gate the live cell population based on forward and side scatter. Analyze the shift in median fluorescence intensity (MFI) of the treated cells compared to the untreated control. The percentage of fluorescently positive cells can also be determined.
References
Minimizing interference in the gas chromatographic analysis of Squalene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference during the gas chromatographic (GC) analysis of squalene.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound GC analysis?
A1: The most common sources of interference in this compound GC analysis typically originate from the sample matrix itself. These include:
-
Lipids (Triglycerides): In complex matrices like olive oil or biological tissues, the high concentration of lipids can interfere with the direct determination of this compound.[1]
-
Sterols: Cholesterol and other sterols can have similar chromatographic behavior to this compound, potentially leading to co-elution.
-
Fatty Acid Methyl Esters (FAMEs): If a transesterification step is used to analyze fatty acids simultaneously, FAMEs can co-elute with this compound.[2]
-
Other Hydrocarbons: The sample may contain other hydrocarbons with similar retention times to this compound.
Q2: Is derivatization necessary for this compound analysis by GC?
A2: For the analysis of this compound itself, derivatization is generally not required as it is a volatile hydrocarbon.[1] However, if you are simultaneously analyzing other compounds in the unsaponifiable fraction, such as sterols (e.g., cholesterol), derivatization (e.g., silylation) can improve their chromatographic properties and detection limits.[3][4]
Q3: What type of GC column is best suited for this compound analysis?
A3: The choice of GC column depends on the sample matrix and potential interferences.
-
Non-polar columns (e.g., HP-5MS, SPB-5) are commonly used for the analysis of this compound.
-
A polar phase column (e.g., (50% cyanopropyl)-methylpolysiloxane like a DB-23) can be beneficial to avoid co-elution with FAMEs if they are present in the sample.
Troubleshooting Guide
Peak Shape Problems
Q4: My this compound peak is tailing. What are the possible causes and solutions?
A4: Peak tailing for this compound can be caused by several factors. Here is a step-by-step troubleshooting guide:
-
Check for Active Sites:
-
Cause: Active sites in the injector liner (e.g., silanol groups) or contamination at the head of the column can interact with other components in the sample, leading to peak tailing that can also affect the this compound peak shape.
-
Solution:
-
Replace the injector liner with a new, deactivated liner.
-
Trim the first few centimeters of the column from the injector end.
-
Use an ultra-inert liner and column if analyzing highly active compounds in the same sample.
-
-
-
Improper Column Installation:
-
Cause: If the column is not installed correctly in the injector or detector, it can cause dead volume and lead to peak tailing.
-
Solution: Ensure the column is cut squarely and installed at the correct depth in both the injector and detector according to the manufacturer's instructions.
-
-
Column Overload:
-
Cause: Injecting too much sample can overload the column, resulting in asymmetrical peaks.
-
Solution: Dilute the sample or reduce the injection volume.
-
Logical Relationship: Troubleshooting Peak Tailing
Caption: Troubleshooting decision tree for this compound peak tailing.
Q5: I am observing ghost peaks in my chromatograms. What could be the cause?
A5: Ghost peaks are extraneous peaks that appear in your chromatogram and can arise from several sources:
-
Contaminated Syringe: Residual sample from a previous injection can be introduced.
-
Solution: Thoroughly clean the syringe with an appropriate solvent between injections.
-
-
Septum Bleed: Small particles from the injector septum can degrade at high temperatures and introduce contaminants.
-
Solution: Use a high-quality, low-bleed septum and replace it regularly.
-
-
Sample Carryover: High-boiling point compounds from a previous injection may not have fully eluted from the column.
-
Solution: Increase the final oven temperature or hold time to ensure all components are eluted. Perform a blank solvent injection after a concentrated sample to check for carryover.
-
-
Contaminated Carrier Gas or Gas Lines: Impurities in the carrier gas or contaminated gas lines can introduce ghost peaks.
-
Solution: Use high-purity carrier gas and install appropriate gas purifiers.
-
Resolution and Interference Issues
Q6: How can I improve the separation between this compound and cholesterol?
A6: Co-elution of this compound and cholesterol can be a challenge. Here are some strategies to improve their resolution:
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Optimize the Temperature Program:
-
Action: Decrease the temperature ramp rate. A slower ramp will increase the interaction of the analytes with the stationary phase, which can improve separation.
-
-
Adjust Carrier Gas Flow Rate:
-
Action: Optimize the carrier gas flow rate to achieve the best column efficiency. This can lead to sharper peaks and better resolution.
-
-
Use a Longer Column:
-
Action: A longer column provides more theoretical plates, which can enhance the separation of closely eluting compounds.
-
-
Select a Different Stationary Phase:
-
Action: If resolution is still an issue, consider a column with a different stationary phase that offers different selectivity for hydrocarbons and sterols. A mid-polarity column may provide better separation.
-
Q7: My sample has a high lipid content (e.g., olive oil). How can I remove this interference?
A7: For samples with high lipid content, a sample preparation step to remove triglycerides is crucial. Common methods include:
-
Saponification: This process hydrolyzes triglycerides into glycerol and fatty acid salts, which can then be removed by extraction, leaving the unsaponifiable fraction (containing this compound) for analysis.
-
Fractional Crystallization: This technique involves dissolving the oil in a solvent mixture and cooling it to a low temperature to precipitate the triglycerides, which can then be filtered off.
-
Solid-Phase Extraction (SPE): An SPE cartridge (e.g., silica) can be used to retain more polar compounds while allowing the non-polar this compound to be eluted with a non-polar solvent like hexane.
Logical Relationship: Sample Preparation Method Selection
Caption: Choosing a sample preparation method based on the matrix.
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Methods for this compound Analysis in Olive Oil
| Method | Recovery (%) | Limit of Detection (LOD) (g/kg) | Limit of Quantitation (LOQ) (g/kg) | Reference |
| Fractional Crystallization & GC-FID | 70 ± 2 | 0.019 | 0.063 | |
| HS-SPME & GC-MS | 98 ± 3 | 0.003 | 0.008 | |
| Solid-Phase Extraction (SPE) | 85 - 88 | Not Reported | Not Reported |
Table 2: GC Parameters for this compound Analysis
| Parameter | GC-FID | GC-MS | GC-MS (with Cholesterol) |
| Column | SPB-5 (30 m x 0.25 mm, 0.25 µm) | SPB-5 (30 m x 0.25 mm, 0.25 µm) | Not specified |
| Injector Temp. | 250°C | 250°C | Not specified |
| Oven Program | 50°C (3 min), then 25°C/min to 280°C (30 min) | 80°C (3 min), then 25°C/min to 280°C (10 min) | Not specified |
| Detector Temp. | 290°C | N/A | Not specified |
| Carrier Gas | Nitrogen | Helium | Helium |
| Flow Rate | 15 cm/s (linear velocity) | 1 mL/min | Not specified |
Experimental Protocols
Protocol 1: Saponification for this compound and Cholesterol Analysis in Animal-Origin Foods
This protocol is adapted for the simultaneous determination of this compound and cholesterol.
-
Sample Preparation:
-
Weigh 50–300 mg of the homogenized sample into a glass tube.
-
Add an internal standard solution (e.g., 25 µL of 0.5 mg/mL 5α-cholestane in hexane).
-
Add 3 mL of 1 M potassium hydroxide (KOH) in ethanol.
-
-
Saponification:
-
Homogenize the mixture.
-
Allow the hydrolysis to proceed for 20–22 hours at room temperature.
-
-
Extraction:
-
Add 4 mL of water and 2 mL of hexane to the sample tube.
-
Shake vigorously to extract the unsaponifiable matter into the hexane layer.
-
Collect the upper hexane layer into a clean vial.
-
-
Derivatization (for Cholesterol):
-
Evaporate the hexane extract to dryness under a stream of nitrogen.
-
Add 50 µL of pyridine and 25 µL of a silylating agent (e.g., BSTFA).
-
Heat at 80°C for 40 minutes.
-
-
GC Analysis:
-
Add 225 µL of hexane to the derivatized sample.
-
Inject an aliquot into the GC-MS system.
-
Experimental Workflow: Saponification and GC-MS Analysis
Caption: Workflow for saponification and GC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for this compound in Olive Oil
This protocol describes the isolation of this compound from olive oil using a silica SPE cartridge.
-
Sample Preparation:
-
Weigh approximately 0.12 g of olive oil.
-
Dissolve the oil in 0.6 mL of n-hexane.
-
-
SPE Cartridge Conditioning:
-
Wash a 500 mg silica SPE cartridge with 5 mL of n-hexane.
-
-
Sample Loading:
-
Load the dissolved oil sample onto the conditioned SPE cartridge.
-
-
Elution:
-
Connect the SPE cartridge to a vacuum manifold.
-
Elute the this compound from the cartridge with 10 mL of n-hexane at a flow rate of approximately 1 drop per second.
-
-
Sample Concentration and Analysis:
-
Collect the eluate and dry it under vacuum at room temperature.
-
Reconstitute the residue in a suitable solvent (e.g., 1 mL of mobile phase for HPLC or hexane for GC).
-
Filter the reconstituted sample through a 0.2 µm filter before analysis.
-
Protocol 3: Transesterification for this compound Analysis in Oils
This method is used to convert fatty acids to FAMEs, which can be analyzed alongside this compound.
-
Sample Preparation:
-
Dissolve the oil sample in tert-Butyl methyl ether (t-BME).
-
Place a portion containing < 100 mg of lipid into a test tube and reduce the volume to 1 mL under a stream of nitrogen.
-
-
Transesterification Reaction:
-
Add 0.5 mL of 0.2 M sodium methoxide in methanol.
-
Shake the mixture vigorously for 1 minute and let it stand for 2 minutes at room temperature.
-
-
Stopping the Reaction:
-
Add 0.1 mL of 0.5 M sulfuric acid (H₂SO₄) and mix vigorously for 15 seconds.
-
Add approximately 1.5 mL of distilled water and mix for another 15 seconds.
-
-
Extraction:
-
Centrifuge the mixture for 5 minutes at ~200 g.
-
Collect the upper phase containing FAMEs and this compound.
-
Dry the collected phase over anhydrous sodium sulfate.
-
-
Final Preparation:
-
Transfer the dried upper phase to a new test tube.
-
Evaporate the solvent and reconstitute the sample in hexane for GC analysis.
-
References
- 1. An improved RP-HPLC method for simultaneous analyses of this compound and cholesterol especially in aquatic foods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Method for the Determination of this compound, Cholesterol and Their Oxidation Products in Food of Animal Origin by GC-TOF/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Comparative analysis of Squalene extraction from shark liver vs. olive oil
For Researchers, Scientists, and Drug Development Professionals
Squalene, a triterpene with significant applications in the pharmaceutical, cosmetic, and nutraceutical industries, is primarily sourced from two disparate origins: the liver of deep-sea sharks and olive oil. This guide provides a comprehensive comparative analysis of this compound extraction from these two sources, focusing on quantitative metrics, detailed experimental protocols, and the environmental and ethical considerations that are increasingly influencing sourcing decisions.
At a Glance: this compound Source Comparison
The choice between shark-derived and olive-derived this compound involves a trade-off between yield and purity versus cost, sustainability, and ethical concerns. Shark liver is a significantly richer source of this compound, often leading to a more straightforward and higher-purity extraction process.[1][2] Conversely, olive oil offers a renewable, plant-based alternative, though the extraction is more complex and the initial this compound concentration is considerably lower.[2][3]
| Parameter | Shark Liver Oil | Olive Oil & By-products | References |
| This compound Concentration | 60-85% of liver oil | 0.4-0.8% in virgin olive oil | [2] |
| Up to 40% in deodorizer distillate | |||
| Typical Purity Achieved | >98% (up to 99.9%) | ~90-97.5% | |
| Extraction Complexity | Relatively simple, often single distillation | More complex, multi-step processes | |
| Key Extraction Methods | Molecular Distillation, Saponification | Saponification, Transesterification, Molecular Distillation, Supercritical Fluid Extraction | |
| Primary Advantages | High yield, high purity | Sustainable, renewable, ethical | |
| Primary Disadvantages | Ethical and environmental concerns, potential for bioaccumulation of pollutants | Lower initial concentration, higher cost, variable yield | |
| Cost | Generally lower production cost | Approximately 30% more expensive than shark-derived | |
| Environmental/Ethical Impact | Significant negative impact on shark populations and marine ecosystems | Minimal environmental impact, utilizes agricultural by-products |
Experimental Protocols
This compound Extraction from Shark Liver Oil
This protocol outlines a common industrial method for extracting high-purity this compound from crude shark liver oil, involving refining, saponification, and molecular distillation.
1. Refining of Crude Shark Liver Oil:
-
Degumming: Add a degumming agent (1% by weight of the crude oil) to the crude shark liver oil. Stir for 30 minutes at 80°C. Centrifuge at 10,000 x g for 10 minutes to separate the degummed oil.
-
Alkaline Deacidification: Neutralize the degummed oil with a sodium hydroxide solution to remove free fatty acids.
-
Decolorization: Treat the oil with activated carbon or bleaching earth to remove pigments.
-
Deodorization: Subject the oil to steam distillation under high vacuum to remove volatile impurities.
2. Saponification to Isolate Unsaponifiable Matter:
-
Add a 1.5 M potassium hydroxide-ethanol solution to the refined shark liver oil.
-
Heat the mixture to 70°C and maintain the reaction for 60 minutes with continuous stirring. This process converts fatty acid esters into water-soluble soaps, leaving the unsaponifiable matter (including this compound) insoluble.
-
Separate the unsaponifiable matter from the saponified mixture.
3. Molecular Distillation for this compound Purification:
-
Perform a purification distillation of the unsaponifiable matter at a temperature below 140°C under high vacuum (e.g., 0.5 μmHg to 5 μmHg). This step removes lower boiling point impurities.
-
Conduct a second "denaturing" distillation at a higher temperature, typically between 200°C and 300°C, under high vacuum (e.g., 0.5 mmHg to 5 mmHg). This compound is collected as the distillate in this step, resulting in a purity of at least 99.9%.
Shark Liver this compound Extraction Workflow
This compound Extraction from Olive Oil
This protocol details a method for extracting this compound from virgin olive oil using transesterification followed by molecular distillation. This method is also applicable to olive oil by-products like deodorizer distillates, which have a higher initial this compound concentration.
1. Pre-treatment of Virgin Olive Oil:
-
Degumming: Heat the virgin olive oil to 60-70°C. Add 2-3% warm water to hydrate phospholipids. Add food-grade phosphoric acid to precipitate the hydrated phospholipids. Stir for 20-30 minutes and allow impurities to settle for another 20-30 minutes. Separate the upper layer of degummed oil.
2. Transesterification:
-
To 100 ml of degummed olive oil, add 25% (w/w) methanol and 0.5% sodium methoxide (catalyst).
-
Heat the mixture to 80-90°C under reflux for 1-2 hours with continuous stirring. This converts triglycerides into fatty acid methyl esters (FAMEs).
3. Isolation of Unsaponifiable Matter:
-
Distill off the methanol.
-
Acetone Precipitation: Add acetone to the mixture and cool to precipitate the saponified matter (FAMEs). Repeat this step two to three times to maximize the removal of FAMEs, leaving the unsaponified matter (including this compound) in the liquid phase.
-
Filter and evaporate the acetone to obtain a concentrated oil rich in unsaponifiables.
4. Molecular Distillation:
-
Subject the concentrated oil to molecular distillation at 180°C and a pressure of 0.0033 bar for 1 hour. The distillate will be enriched in this compound.
Olive Oil this compound Extraction Workflow
Alternative Method for Olive Oil: Supercritical Fluid Extraction (SFE)
Supercritical fluid extraction using carbon dioxide (SC-CO₂) is an environmentally friendly alternative for extracting this compound, particularly from olive oil deodorizer distillate (OODD).
1. Esterification of OODD:
-
The OODD is first esterified in supercritical methanol to convert free fatty acids into methyl esters.
2. Supercritical CO₂ Extraction:
-
The esterified sample is then subjected to extraction with supercritical CO₂.
-
Optimal Conditions: Temperature of 52.05°C, pressure of 104.8 bar, and an extraction time of 180 minutes.
-
Under these conditions, this compound is concentrated in the raffinate, achieving a purity of up to 75%, while the biodiesel (FAMEs) is found in the extract.
Concluding Remarks for the Scientific Community
The selection of a this compound source is a critical decision in drug development and scientific research, with implications for product purity, cost, and corporate social responsibility. While shark liver oil provides a high-concentration source leading to high-purity this compound, the significant ethical and environmental drawbacks are substantial. The overfishing of deep-sea sharks, many of which are now endangered, poses a severe threat to marine biodiversity. Furthermore, the potential for bioaccumulation of persistent organic pollutants in shark-derived this compound is a valid concern.
Olive oil and its refining by-products present a sustainable and ethical alternative. Although the initial this compound concentration is lower, advancements in extraction and purification technologies, such as supercritical fluid extraction, are improving the economic viability and efficiency of producing high-purity, plant-derived this compound. For researchers and developers, the slightly higher cost and more complex processing of olive-derived this compound may be offset by its clean, green, and ethically sound profile, which aligns with growing consumer and regulatory demand for sustainable ingredients. The data and protocols presented herein offer a foundational guide for making informed decisions on this compound sourcing and extraction methodologies.
References
Squalene vs. Squalane: A Comparative Analysis of Antioxidant Efficacy
For the attention of researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the antioxidant properties of squalene and its hydrogenated derivative, squalane. This document summarizes experimental data, details relevant methodologies, and visualizes key pathways to facilitate a comprehensive understanding.
The distinction between this compound and squalane lies in their chemical structure, which fundamentally dictates their reactivity and, consequently, their antioxidant potential. This compound, a polyunsaturated triterpene, possesses six double bonds, making it susceptible to oxidation but also conferring its antioxidant capabilities. In contrast, squalane is a fully saturated hydrocarbon, a result of the hydrogenation of this compound, which imparts stability at the cost of its inherent antioxidant activity.
Data Presentation: Quantitative Comparison of Antioxidant Activity
The following table summarizes the available experimental data on the antioxidant efficacy of this compound and squalane. It is important to note that direct comparative studies are limited, and much of the literature suggests squalane has minimal to no antioxidant activity, often being used as a negative control in peroxidation studies. However, recent findings indicate a potential role for squalane in mitigating oxidative stress under specific conditions.
| Assay | This compound | Squalane | Reference |
| DPPH Radical Scavenging Activity | 32% scavenging at 1% concentration.[1] | Data not available (generally considered inactive). | [1] |
| Singlet Oxygen Quenching | Highly effective quencher, protecting against lipid peroxidation.[2] | Not reported, presumed to be inactive due to saturation. | [2] |
| Lipid Peroxidation Inhibition | Demonstrated a 43.9% decrease in degradation of this compound itself when protected by other antioxidants, indicating its susceptibility and role in oxidative processes. | Used as a negative control in peroxidation studies, showing no peroxide formation under solar simulation. | |
| Cellular Antioxidant Activity | Upregulates the expression of antioxidant enzymes like SOD (2.5-fold) and GPx4b (1.3-fold) in vivo.[1] | Counteracted UVA-induced oxidative stress and augmented the Nrf2 antioxidant response in human dermal fibroblasts. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction in the absorbance of the DPPH solution is proportional to the antioxidant activity.
Protocol for Lipophilic Compounds:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in a suitable organic solvent (e.g., methanol or ethanol). The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Dissolve this compound or squalane in an appropriate solvent (e.g., chloroform or ethanol) to prepare a stock solution. Serial dilutions are then made to obtain a range of concentrations.
-
Reaction Mixture: Add 100 µL of the sample solution to 2.9 mL of the DPPH solution. A blank is prepared with 100 µL of the solvent instead of the sample.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined from a plot of inhibition percentage against concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation (ABTS•+), converting it back to its colorless neutral form. The reduction in absorbance at 734 nm is proportional to the antioxidant concentration.
Protocol for Lipophilic Compounds:
-
Preparation of ABTS Radical Cation (ABTS•+): A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate in a 1:1 ratio. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: this compound or squalane is dissolved in an appropriate solvent to prepare various concentrations.
-
Reaction Mixture: 10 µL of the sample solution is added to 1 mL of the ABTS•+ working solution.
-
Incubation: The reaction is incubated at room temperature for 6 minutes.
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the percentage inhibition of absorbance produced by the sample with that produced by the standard antioxidant, Trolox.
Lipid Peroxidation Inhibition Assay (TBARS Method)
This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored complex.
Protocol for Oil Samples:
-
Induction of Lipid Peroxidation: An emulsion of a lipid source (e.g., linoleic acid or egg yolk homogenate) is prepared in a buffer. This compound or squalane is added to this emulsion. Peroxidation is induced by adding an initiator, such as ferrous sulfate (FeSO4) or AAPH.
-
Reaction Mixture: After an incubation period, the reaction is stopped by adding a solution of trichloroacetic acid (TCA).
-
Color Development: Thiobarbituric acid (TBA) reagent is added to the mixture, which is then heated in a boiling water bath for a specific time (e.g., 20-60 minutes) to facilitate the reaction between MDA and TBA.
-
Measurement: After cooling, the absorbance of the resulting pink-colored solution is measured at 532 nm.
-
Calculation: The inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample-containing mixture to that of a control without the antioxidant.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Experimental workflow for comparing the antioxidant efficacy of this compound and squalane.
This compound's Antioxidant Signaling Pathway
Caption: this compound's role in the Keap1-Nrf2 antioxidant signaling pathway.
References
- 1. Anti-Inflammatory and Antioxidant Properties of this compound in Copper Sulfate-Induced Inflammation in Zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological and Pharmacological Activities of this compound and Related Compounds: Potential Uses in Cosmetic Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
Squalene's Cardioprotective Potential: An In Vivo Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo cardioprotective effects of squalene against a clinically established alternative, atorvastatin. The information presented is based on experimental data from studies utilizing the isoproterenol-induced myocardial infarction model in rats, a well-established method for evaluating cardioprotective agents.
Comparative Efficacy: this compound vs. Atorvastatin
The following table summarizes the effects of this compound and atorvastatin on key biomarkers of cardiac damage and oxidative stress in rats with isoproterenol-induced myocardial infarction. While quantitative data for atorvastatin is available from published studies, similar specific data for this compound is less consistently reported in a tabular format. Therefore, the effects of this compound are described based on the qualitative findings of the referenced studies.
| Parameter | This compound | Atorvastatin |
| Cardiac Injury Markers | ||
| Creatine Kinase-MB (CK-MB) | Significantly Reduced | ↓ 49.51% (vs. Isoproterenol group) |
| Lactate Dehydrogenase (LDH) | Significantly Reduced | Data Not Available in comparable format |
| Aspartate Aminotransferase (AST) | Significantly Reduced | Data Not Available in comparable format |
| Alanine Aminotransferase (ALT) | Significantly Reduced | Data Not Available in comparable format |
| Lipid Profile | ||
| Total Cholesterol (TC) | Significantly Reduced | Data Not Available in comparable format |
| Triglycerides (TG) | Significantly Reduced | Data Not Available in comparable format |
| Low-Density Lipoprotein (LDL-C) | Significantly Reduced | Data Not Available in comparable format |
| High-Density Lipoprotein (HDL-C) | Significantly Increased | Data Not Available in comparable format |
| Oxidative Stress Markers | ||
| Malondialdehyde (MDA) | Significantly Reduced | ↓ 17.6% (vs. Isoproterenol group) |
| Superoxide Dismutase (SOD) | Activity Significantly Increased | Data Not Available in comparable format |
| Catalase (CAT) | Activity Significantly Increased | Data Not Available in comparable format |
| Glutathione Peroxidase (GPx) | Activity Significantly Increased | Data Not Available in comparable format |
| Reduced Glutathione (GSH) | Levels Significantly Increased | No significant change |
Experimental Protocols
Isoproterenol-Induced Myocardial Infarction in Rats
A commonly used experimental model to induce myocardial infarction in rats involves the subcutaneous administration of isoproterenol, a synthetic catecholamine and beta-adrenergic agonist. High doses of isoproterenol lead to increased heart rate, elevated myocardial oxygen demand, and subsequently, myocardial necrosis, mimicking the pathophysiology of acute myocardial infarction.[1][2]
This compound Treatment Protocol:
-
Animal Model: Male Wistar albino rats.[3]
-
Dosage and Administration: 2% this compound incorporated into the daily feed for a period of 45 days prior to the induction of myocardial infarction.[3][4]
-
Induction of Myocardial Infarction: Subcutaneous injection of isoproterenol (dose may vary between studies) for two consecutive days.
-
Endpoint Analysis: Collection of blood and heart tissue samples for biochemical and histopathological analysis 24 hours after the final isoproterenol injection.
Atorvastatin Treatment Protocol:
-
Animal Model: Male Sprague-Dawley rats.
-
Dosage and Administration: Oral administration of atorvastatin (10 mg/kg body weight) daily for a specified period (e.g., 14 days) before and/or after the induction of myocardial infarction.
-
Induction of Myocardial Infarction: Subcutaneous injection of isoproterenol (dose may vary, e.g., 85 mg/kg body weight) for two consecutive days.
-
Endpoint Analysis: Collection of blood and heart tissue samples for biochemical and histopathological analysis at the end of the treatment period.
Experimental workflow for in vivo cardioprotective studies.
Signaling Pathway: Keap1-Nrf2-ARE in Cardioprotection
The cardioprotective effects of this compound are largely attributed to its potent antioxidant properties. A key signaling pathway involved in the cellular defense against oxidative stress is the Keap1-Nrf2-ARE pathway. While direct in vivo evidence quantitatively linking this compound to Nrf2 activation in the heart is still emerging, its established antioxidant capacity strongly suggests its modulatory role in this pathway.
Under normal physiological conditions, the transcription factor Nrf2 is kept at low levels through its interaction with Keap1, which facilitates its degradation. In the presence of oxidative stress, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).
The Keap1-Nrf2-ARE signaling pathway in cardioprotection.
References
- 1. bioclima.ro [bioclima.ro]
- 2. Experimental model of myocardial infarction induced by isoproterenol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardioprotective effect of this compound on lipid profile in isoprenaline-induced myocardial infarction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eajm.org [eajm.org]
A Comparative Guide to MF59 and AS03 Adjuvants: Immunomodulatory Effects and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the immunomodulatory effects of two prominent oil-in-water emulsion adjuvants, MF59 and AS03. Both are utilized to enhance the immune response to vaccines, particularly against influenza, but differ in their composition, leading to distinct immunological outcomes. This document synthesizes experimental data on their mechanisms of action and their impact on humoral and cellular immunity, presenting quantitative data in structured tables and illustrating key pathways and workflows through diagrams.
Composition and Formulation
Both MF59 and AS03 are squalene-based oil-in-water emulsions, a formulation that facilitates the creation of a localized immunostimulatory environment. However, a key compositional difference is the inclusion of α-tocopherol (vitamin E) in AS03, which contributes to its distinct immunomodulatory profile.
| Component | MF59 | AS03 |
| Oil Phase | This compound | This compound, α-tocopherol (Vitamin E) |
| Aqueous Phase | Water for injection | Water for injection |
| Surfactants | Polysorbate 80 (Tween 80), Sorbitan trioleate (Span 85) | Polysorbate 80 (Tween 80) |
Mechanisms of Action: A Comparative Overview
Both adjuvants function by inducing a transient local inflammatory response at the injection site, which is crucial for the recruitment and activation of immune cells. This initial innate immune activation is a prerequisite for the subsequent robust adaptive immune response. However, the specific signaling pathways and cellular responses they elicit show notable differences.
Innate Immune Activation and Cell Recruitment
Upon intramuscular injection, both MF59 and AS03 trigger the release of chemokines and cytokines, leading to the infiltration of innate immune cells such as neutrophils, eosinophils, and monocytes. These cells are critical for antigen uptake and transport to the draining lymph nodes.
A key distinction in the early innate response is the induction of ATP release by MF59. This extracellular ATP acts as a danger signal, further potentiating the recruitment of immune cells. In contrast, the α-tocopherol in AS03 plays a significant role in modulating the expression of a broad range of cytokines and chemokines, including CCL2, CCL3, IL-6, CSF3, and CXCL1, which enhances the recruitment of granulocytes and antigen-loaded monocytes to the draining lymph nodes.
Antigen Presentation and Dendritic Cell Maturation
Both adjuvants enhance antigen uptake and presentation by antigen-presenting cells (APCs), a critical step in initiating the adaptive immune response. However, studies suggest that AS03 is more potent in promoting the maturation of dendritic cells (DCs). This enhanced DC maturation with AS03 is dependent on the MyD88 signaling pathway. While MF59's adjuvant effect is also largely MyD88-dependent, its direct impact on DC maturation appears less pronounced than that of AS03.
Signaling Pathways
The immunomodulatory effects of both MF59 and AS03 are heavily reliant on the MyD88 signaling pathway, a central adaptor protein in innate immunity.
MF59 Signaling Pathway:
Validating Squalene's Antioxidant Properties: A Comparative Analysis Using the DPPH Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant properties of squalene, benchmarked against established antioxidants, using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The information presented herein is supported by experimental data from scientific literature to aid in the evaluation of this compound as a potential antioxidant agent in various research and development applications.
Data Summary: Comparative Antioxidant Activity
The antioxidant activity of a compound is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals. A lower IC50 value indicates a higher antioxidant potency.
Data on the DPPH radical scavenging activity of this compound is varied in the scientific literature, with some studies indicating moderate activity while others report negligible effects, suggesting a strong dependence on the specific assay conditions. One study demonstrated a maximum of 32% DPPH radical scavenging at a 1% this compound concentration, though an IC50 value was not determined.[1][2] In contrast, another report noted an absence of radical scavenging activity for this compound when tested in a 2-propanol solvent system.
For comparative purposes, the IC50 values of well-established synthetic and natural antioxidants are presented below.
| Antioxidant Compound | DPPH IC50 Value (µg/mL) | Reference |
| This compound | Not consistently reported; 32% inhibition at 10,000 µg/mL (1%) | [1][2] |
| Butylated Hydroxytoluene (BHT) | 36 | [3] |
| Ascorbic Acid (Vitamin C) | 10.65 | |
| α-Tocopherol (Vitamin E) | Comparable to BHT and Trolox |
Note: The IC50 values can vary between studies due to differences in experimental conditions such as solvent, reaction time, and temperature.
Experimental Protocol: DPPH Radical Scavenging Assay for Lipophilic Compounds
The following is a generalized protocol for determining the antioxidant activity of lipophilic compounds like this compound using the DPPH assay, compiled from various established methods.
1. Materials and Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
This compound
-
Positive controls: Butylated Hydroxytoluene (BHT), α-Tocopherol (Vitamin E), or Trolox
-
Suitable solvent for this compound and controls (e.g., ethanol, ethyl acetate, or a solvent system compatible with the assay)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
2. Preparation of Solutions:
-
DPPH Stock Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH in methanol or ethanol. Store in a dark, refrigerated container. The solution should have an absorbance of approximately 1.0 ± 0.1 at 517 nm.
-
Sample Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a high concentration.
-
Serial Dilutions: From the stock solution, prepare a series of dilutions of this compound to be tested. A similar series of dilutions should be prepared for the positive controls.
3. Assay Procedure:
-
Add a specific volume (e.g., 100 µL) of each sample dilution to the wells of a 96-well microplate.
-
Add an equal volume (e.g., 100 µL) of the DPPH working solution to each well.
-
For the blank control, add the solvent used for the samples and the DPPH solution.
-
For the negative control, add the sample dilution and the solvent used for the DPPH solution (without DPPH).
-
Incubate the microplate in the dark at room temperature for a specified period (e.g., 30 minutes). The incubation time may need to be optimized.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity for each sample concentration using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:
-
Abs_control is the absorbance of the blank control.
-
Abs_sample is the absorbance of the sample.
-
-
Plot the percentage of inhibition against the sample concentration.
-
Determine the IC50 value, the concentration of the sample that causes 50% inhibition of the DPPH radical, from the graph.
Visualizing the Workflow
The following diagram illustrates the key steps in the experimental workflow for the validation of this compound's antioxidant properties using the DPPH assay.
Caption: DPPH Assay Experimental Workflow.
This guide provides a foundational understanding of the DPPH assay as applied to the antioxidant validation of this compound. Researchers are encouraged to consult the primary literature for more detailed methodologies and to optimize the assay conditions for their specific experimental setup. The conflicting reports on this compound's DPPH activity underscore the importance of standardized protocols and further investigation to fully elucidate its antioxidant potential.
References
- 1. Anti-Inflammatory and Antioxidant Properties of this compound in Copper Sulfate-Induced Inflammation in Zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory and Antioxidant Properties of this compound in Copper Sulfate-Induced Inflammation in Zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A comparative study of Squalene content in different vegetable oils
An objective comparison of squalene content across various vegetable oils, supported by experimental data and detailed methodologies.
Introduction
This compound (C₃₀H₅₀) is a naturally occurring triterpene and a key intermediate in the biosynthesis of cholesterol and other steroids in both plants and animals.[1][2] Its antioxidant properties and role as a skin moisturizer have made it a valuable ingredient in the pharmaceutical, nutraceutical, and cosmetic industries.[3][4] Historically sourced from deep-sea shark liver oil, ethical and sustainability concerns have shifted focus towards plant-based alternatives.[5] Vegetable oils are among the most promising of these sources, though this compound concentration varies significantly among them. This guide provides a comparative analysis of this compound content in different vegetable oils, details common experimental protocols for its quantification, and illustrates relevant biochemical and experimental workflows.
Comparative Analysis of this compound Content
The concentration of this compound differs substantially across various vegetable oils, influenced by factors such as the plant variety, cultivation region, and the methods of oil extraction and refining. Amaranth and olive oil are consistently reported as having the highest concentrations among edible oils. The refining process, particularly deodorization, has been shown to significantly reduce the this compound content in oils like olive, sunflower, rapeseed, and corn oil.
| Vegetable Oil | This compound Content (mg/100 g) | Reference(s) |
| Amaranth Oil | 416 - 7300 | |
| Olive Oil (Virgin) | 491 - 564 | |
| Olive Oil (Refined) | 290 | |
| Japanese Quince Seed Oil | up to 1497.3 | |
| Palm Oil | 25 - 54 | |
| Hazelnut Oil | 27.9 | |
| Peanut Oil | 27.4 | |
| Corn Oil (Crude) | 27.4 | |
| Rapeseed Oil (Crude) | 26.2 | |
| Soybean Oil (Crude) | 9.9 - 18.1 | |
| Grape Seed Oil | 14.1 | |
| Sunflower Oil (Crude) | 13.8 |
Experimental Protocols
Accurate quantification of this compound in the complex matrix of vegetable oils requires robust analytical methods. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques employed.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method allows for the direct quantification of this compound in vegetable oils, sometimes without requiring prior extraction, by using an isothermal elution evaporator.
1. Sample Preparation:
-
For direct analysis, the oil sample can be injected directly.
-
For higher purity, a preliminary extraction is performed. This often involves saponification of the oil sample with ethanolic potassium hydroxide, followed by extraction of the unsaponifiable matter with a solvent like n-hexane.
2. GC-MS Instrumentation and Conditions:
-
Chromatograph: A gas chromatograph equipped with a mass spectrometric detector.
-
Column: A capillary column suitable for lipid analysis.
-
Injector: Splitless mode at 250°C.
-
Oven Program: An initial temperature of 80°C held for 3 minutes, then ramped up at 25°C/min to 280°C and held for 10 minutes.
-
Carrier Gas: Helium at a flow rate of 1 mL/min.
-
Detector: Mass spectrometer operating in total ion current (SCAN) mode, often in the m/z range of 40-500 Da.
3. Quantification:
-
Quantification is achieved using the absolute calibration method with a certified this compound standard.
-
Identification is confirmed by comparing the mass spectrum of the detected peak with a reference library like the NIST 11 mass spectral database.
Method 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely used method for this compound determination, often coupled with a preliminary sample cleanup step to remove interfering triglycerides.
1. Sample Preparation (Fractional Crystallization):
-
Dissolve 0.125 g of the oil sample in 10 mL of a methanol/acetone mixture (7:3, v/v) by vortexing for 2 minutes.
-
Store the mixture at -20°C for several hours (e.g., 24 hours) to allow the triglycerides to solidify.
-
Centrifuge the mixture and separate the liquid supernatant.
-
Evaporate the solvent from the supernatant under vacuum at 40°C.
-
Re-dissolve the residue in the mobile phase (e.g., acetone/acetonitrile) for injection into the HPLC system.
2. HPLC Instrumentation and Conditions:
-
Column: A C18 reversed-phase column (e.g., LiChrospher 100, 250 mm × 4 mm × 5 µm).
-
Mobile Phase: Isocratic elution with an acetone/acetonitrile mixture (e.g., 40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector set at 208 or 210 nm, or a Refractive Index Detector (RID).
3. Quantification:
-
A calibration curve is generated by injecting standard solutions of this compound at known concentrations.
-
The peak area of this compound in the sample chromatogram is used to calculate its concentration based on the calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for the extraction and quantification of this compound from vegetable oil samples.
Caption: Generalized workflow for this compound analysis in vegetable oils.
Biosynthesis Pathway of Cholesterol
This compound is a critical precursor in the biosynthesis of cholesterol. This pathway highlights the central role of this compound.
Caption: this compound as the central intermediate in cholesterol biosynthesis.
References
- 1. DEVELOPMENT OF TECHNIQUES FOR QUANTIFICATION OF this compound IN CERTAIN VEGETABLE FATTY OILS [rrmedicine.ru]
- 2. olivewellnessinstitute.org [olivewellnessinstitute.org]
- 3. researchgate.net [researchgate.net]
- 4. natureinbottle.com [natureinbottle.com]
- 5. Methods for Obtaining and Determination of this compound from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
Squalene-Based Drug Delivery: A Comparative Guide to Enhanced Efficacy Over Traditional Formulations
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of squalene-based drug delivery systems against traditional drug formulations. It synthesizes experimental data to highlight the advantages of leveraging this compound in designing more effective therapeutic agents.
This compound, a natural triterpene and a precursor to cholesterol, is emerging as a powerful platform for drug delivery. Its biocompatibility and unique physicochemical properties allow for the creation of nano-sized drug carriers, such as nanoemulsions and nanoparticles. These this compound-based systems have demonstrated the potential to overcome many limitations associated with traditional drug formulations, including poor solubility, rapid metabolism, and off-target toxicity. This guide delves into the comparative efficacy of this compound-based delivery systems for several therapeutic agents, supported by experimental data and detailed protocols.
Key Advantages of this compound-Based Drug Delivery
This compound-based drug delivery systems offer several distinct advantages over conventional formulations:
-
Enhanced Bioavailability and Stability: this compound can protect drugs from rapid degradation in the bloodstream, leading to a longer circulation half-life and increased bioavailability. For instance, squalenoylation of adenosine protects it from its otherwise extremely fast metabolism.[1]
-
Improved Drug Loading and Controlled Release: Covalently linking drugs to this compound allows for high drug loading within the nanoparticle structure, minimizing the "burst release" effect often seen with other carriers.[2]
-
Targeted Delivery: this compound-based nanoparticles can be engineered to accumulate preferentially in tumor tissues or sites of inflammation, thereby increasing therapeutic efficacy and reducing systemic toxicity.
-
Improved Safety Profile: By enhancing the therapeutic index of drugs, this compound-based formulations can achieve greater efficacy at lower doses, minimizing side effects.
Comparative Efficacy: this compound-Based vs. Traditional Formulations
This section provides a comparative analysis of the performance of this compound-based drug delivery systems against their traditional counterparts for three key therapeutic agents: Gemcitabine (an anticancer drug), Adenosine (a cardioprotective and neuroprotective agent), and Resiquimod (an immune response modifier).
Gemcitabine: Enhancing Anticancer Activity
Gemcitabine is a first-line chemotherapeutic for various cancers, but its efficacy is limited by rapid metabolism and the development of resistance. This compound-based nanoparticles of gemcitabine (SQ-Gem) have been shown to overcome these limitations.
Table 1: In Vitro Cytotoxicity of SQ-Gem vs. Free Gemcitabine
| Cell Line | Formulation | IC50 | Fold Difference | Reference |
| U2-OS (Osteosarcoma) | Free Gemcitabine | Lower nM range | - | [2] |
| SQ-Gem NPs | 195 ± 43 nM | Higher IC50 in vitro | [2] | |
| 531 M (Osteosarcoma) | Free Gemcitabine | Lower µM range | - | [2] |
| SQ-Gem NPs | 23 ± 2.9 µM | Higher IC50 in vitro | ||
| RNK-16 LGL (Leukemia) | Free Gemcitabine | ~83-fold less potent | - | |
| SQ-Gem NPs | Significantly more potent | ~83x |
Note: The higher in vitro IC50 for SQ-Gem in some cell lines is attributed to the prodrug nature, requiring intracellular cleavage. However, in vivo, SQ-Gem demonstrates superior efficacy due to protection from metabolic degradation.
In Vivo Efficacy: In animal models, SQ-Gem nanoparticles have demonstrated significantly greater antitumor activity compared to free gemcitabine, leading to reduced tumor growth and prolonged survival.
Adenosine: Prolonging Cardioprotective and Neuroprotective Effects
Adenosine's therapeutic potential is severely hampered by its very short half-life in the bloodstream. This compound-adenosine nanoparticles (SQAd NPs) have been developed to address this challenge.
Table 2: Pharmacokinetic Profile of SQAd NPs vs. Free Adenosine
| Formulation | Key Finding | Reference |
| Free [³H]-Adenosine | Metabolized within seconds after injection. | |
| SQ-[³H]-Ad NPs | Sustained circulation of adenosine in its prodrug form for at least 1 hour. |
In Vivo Efficacy: In a rat model of cardiac ischemia/reperfusion, SQAd NPs significantly reduced the infarct size and the area at risk compared to free adenosine. Furthermore, SQAd NPs have shown impressive neuroprotective effects in models of cerebral ischemia and spinal cord injury.
Resiquimod: Potentiating Immune Response
Resiquimod (R848) is a potent immune response modifier that activates Toll-like receptors 7 and 8 (TLR7/8). Its clinical application has been limited to topical use due to systemic toxicity. This compound-based nanoemulsions (NE) offer a promising systemic delivery vehicle.
Table 3: In Vivo Antitumor Efficacy of R848 NE
| Treatment Group | Tumor Growth Inhibition (TGI) | Reference |
| R848 NE + SD-101 (TLR9 agonist) | > 80% |
Mechanism: The this compound-based nanoemulsion not only serves as a carrier for the hydrophobic R848 but also acts as an adjuvant, further enhancing the immune response.
Paclitaxel: A Promising Application
The widely used anticancer drug paclitaxel is formulated in Cremophor EL and ethanol (Taxol), which can cause severe side effects. This compound-paclitaxel conjugates have been developed to create a safer and potentially more effective formulation. While direct comparative efficacy data with Taxol is still emerging, studies have shown that squalenoyl-paclitaxel nanoparticles exhibit notable cytotoxicity on various tumor cell lines and have a much lower subacute toxicity compared to the parent drug in animal models.
Experimental Protocols
This section outlines the detailed methodologies for the preparation of the this compound-based drug delivery systems discussed above.
Preparation of this compound-Gemcitabine Nanoparticles (SQ-Gem NPs)
Method: Nanoprecipitation
-
Dissolution: Dissolve 4 mg of the this compound-gemcitabine (SQ-Gem) bioconjugate in 0.5 mL of absolute ethanol.
-
Nanoprecipitation: Add the ethanolic solution dropwise into 1 mL of deionized water under strong mechanical stirring. The nanoparticles will form spontaneously.
-
Solvent Evaporation: Completely evaporate the ethanol using a rotary evaporator to obtain a pure aqueous suspension of SQ-Gem NPs.
Preparation of this compound-Adenosine Nanoparticles (SQAd NPs)
Method: Nanoprecipitation
-
Dissolution: Dissolve the this compound-adenosine (SQAd) bioconjugate in absolute ethanol at a concentration of 6 mg/mL.
-
Nanoprecipitation: Add 333 µL of the ethanolic solution dropwise into a 5% (w/v) dextrose solution under strong mechanical stirring.
-
Solvent Evaporation: Completely remove the ethanol using a rotary evaporator (80–90 rpm, 40 °C, 43 mbar) to obtain a 2 mg/mL aqueous suspension of pure SQAd NPs.
Preparation of this compound-Based Resiquimod Nanoemulsion (R848 NE)
Method: Rapid Injection
-
Lipid Mixture Preparation: Prepare a solution of this compound, 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), and polysorbate 80 (Tween 80) at a molar ratio of 1:1:1 in ethanol.
-
Drug Incorporation: Add resiquimod (R848) to the lipid-ethanol solution, maintaining a lipid-to-R848 weight ratio of 10:1. The final total lipid concentration should be 8 mg/mL, and the final R848 concentration 0.8 mg/mL.
-
Nanoemulsion Formation: Rapidly inject the ethanol solution of the oil-lipid-drug mixture into phosphate-buffered saline (PBS).
Signaling Pathways and Mechanisms of Action
The enhanced efficacy of this compound-based drug delivery systems is intrinsically linked to the mechanism of action of the delivered therapeutic agent. The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved.
Gemcitabine Signaling Pathway
Gemcitabine, a nucleoside analog, exerts its cytotoxic effects by interfering with DNA synthesis. After being phosphorylated to its active triphosphate form (dFdCTP), it is incorporated into DNA, leading to chain termination and apoptosis.
Caption: Gemcitabine's mechanism of action leading to apoptosis.
Adenosine Receptor Signaling Pathway
Adenosine exerts its effects by binding to four types of G protein-coupled receptors (A1, A2A, A2B, and A3). The activation of these receptors modulates the levels of intracellular second messengers, primarily cyclic AMP (cAMP), leading to various physiological responses.
Caption: Adenosine receptor signaling cascade.
TLR7/8 Signaling Pathway (Resiquimod)
Resiquimod activates TLR7 and TLR8, which are located in the endosomes of immune cells. This activation triggers a signaling cascade that results in the production of pro-inflammatory cytokines and type I interferons, leading to a potent anti-tumor immune response.
Caption: TLR7/8 signaling pathway activated by Resiquimod.
Conclusion
This compound-based drug delivery systems represent a significant advancement over traditional formulations, offering enhanced efficacy, improved safety profiles, and the potential for targeted therapy. The experimental data for gemcitabine, adenosine, and resiquimod clearly demonstrate the superiority of this compound-based nanoformulations in terms of pharmacokinetic properties and therapeutic outcomes. As research in this field continues, this compound-based platforms are poised to play an increasingly important role in the development of next-generation nanomedicines for a wide range of diseases.
References
- 1. Pharmacokinetics, biodistribution and metabolism of squalenoyl adenosine nanoparticles in mice using dual radio-labeling and radio-HPLC analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decoration of Squalenoyl‐Gemcitabine Nanoparticles with Squalenyl‐Hydroxybisphosphonate for the Treatment of Bone Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of HPLC and GC-MS methods for Squalene quantification
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal analytical method for squalene quantification.
This compound, a naturally occurring triterpenoid, is a vital intermediate in the biosynthesis of cholesterol and a significant component in various pharmaceutical and cosmetic formulations. Its accurate quantification is crucial for quality control, stability studies, and research into its physiological roles. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two most prominent analytical techniques employed for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the most suitable method for specific research needs.
Fundamental Principles
High-Performance Liquid Chromatography (HPLC): This technique separates components in a liquid sample based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. For this compound, a non-polar compound, Reverse-Phase HPLC (RP-HPLC) is commonly used, where a non-polar stationary phase is paired with a polar mobile phase. This compound, being hydrophobic, is retained longer on the column and its detection is typically achieved using a Diode Array Detector (DAD) or a UV detector at specific wavelengths (around 195-210 nm).[1][2]
Gas Chromatography-Mass Spectrometry (GC-MS): This powerful hybrid technique separates compounds based on their volatility and polarity in a gaseous state, followed by detection and identification based on their mass-to-charge ratio.[3] GC is well-suited for volatile or semi-volatile compounds like this compound.[3] The sample is vaporized in a heated inlet and carried by an inert gas (mobile phase) through a capillary column (stationary phase). The separated compounds then enter the mass spectrometer, which provides highly specific and sensitive detection, allowing for definitive identification based on the compound's unique mass spectrum.[4]
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. The following protocols are representative of typical HPLC and GC-MS methods for this compound quantification.
Sample Preparation: A Critical First Step
For many matrices, especially those with high lipid content like oils or biological tissues, a sample preparation step is necessary to extract this compound and remove interfering substances.
-
Saponification: This step hydrolyzes triglycerides and is often used for complex matrices.
-
Extraction: Liquid-liquid extraction with a solvent like n-hexane is used to isolate the unsaponifiable matter containing this compound.
-
Fractional Crystallization: This technique can be employed to separate this compound from triglycerides by dissolving the sample in a solvent mixture (e.g., methanol/acetone) and cooling it to precipitate the triglycerides, leaving this compound in the supernatant.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is adapted from methodologies for analyzing this compound in various oil samples.
-
Instrumentation: HPLC system with a DAD or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 100% acetonitrile is commonly used. Other mobile phases may include mixtures of acetonitrile and tetrahydrofuran (90:10 v/v).
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Injection Volume: 20 - 30 µL.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 195 nm.
-
Quantification: Based on a calibration curve generated from this compound standards of known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on validated methods for this compound analysis in biological fluids and other matrices.
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column, such as a HP-5MS (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Injector: Split mode (e.g., 20:1 split ratio) at 250°C.
-
Oven Temperature Program: An initial temperature of 150°C, ramped at 40°C/min to 250°C (hold for 2 min), followed by a second ramp of 5°C/min to 300°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) in the positive mode.
-
MS Mode: Single Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of this compound (e.g., m/z 69).
-
Quantification: Based on a calibration curve, often using an internal standard like squalane (m/z 71) to improve accuracy.
Performance Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS often depends on the specific requirements for sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes key validation parameters reported in the literature.
| Parameter | HPLC-UV/DAD | GC-MS | Key Considerations |
| Linearity (R²) | > 0.99 | > 0.998 | Both methods demonstrate excellent linearity over a wide concentration range. |
| Limit of Detection (LOD) | 5.0 ng/mL - 40 µg/L | 0.05 µg/mL - 0.5 µg/mL | GC-MS generally offers superior sensitivity, with lower LOD values. |
| Limit of Quantification (LOQ) | 0.5 µg/mL (for method) | 0.008 g/kg - 0.5 µg/mL | The higher sensitivity of GC-MS translates to lower LOQ, making it ideal for trace analysis. |
| Accuracy (Recovery %) | 89.6% - 100.5% | 81% - 106% | Both methods provide high accuracy and recovery. |
| Precision (RSD %) | < 1.5% | < 15% | Both techniques show good precision and reproducibility. |
Visualizing the Analytical Workflow
The following diagram illustrates the typical experimental workflows for quantifying this compound using both HPLC and GC-MS.
References
- 1. An improved RP-HPLC method for simultaneous analyses of this compound and cholesterol especially in aquatic foods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phytojournal.com [phytojournal.com]
- 3. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 4. Frontiers | The Quantitation of this compound and Squalane in Bronchoalveolar Lavage Fluid Using Gas Chromatography Mass Spectrometry [frontiersin.org]
Squalene's Chemopreventive Efficacy in Rodent Models: A Comparative Analysis
For Immediate Release
A comprehensive review of preclinical studies validates the potential of squalene, a naturally occurring triterpene, as a chemopreventive agent in various rodent cancer models. This guide provides a comparative analysis of this compound's efficacy against other agents, supported by quantitative data from key studies. Detailed experimental protocols and visualizations of the underlying molecular mechanisms are presented to inform researchers, scientists, and drug development professionals.
Comparative Efficacy of this compound and Alternative Agents
This compound has demonstrated significant chemopreventive effects in rodent models of colon, skin, and lung cancer.[1] Its efficacy is often compared to other known chemopreventive agents, providing a benchmark for its potential therapeutic application.
| Carcinogenesis Model | Animal Model | Treatment Group | Dosage | Key Findings | Percentage Reduction |
| Colon Carcinogenesis | Male F344 Rats | This compound | 1% in diet | Inhibition of total Aberrant Crypt Foci (ACF) induction and crypt multiplicity.[2] | >46% (P < 0.001)[2] |
| (AOM-induced) | Sulindac (comparator) | 320 ppm in diet | Suppression of ACF development and reduced crypt multiplicity.[2] | - | |
| Skin Carcinogenesis | Female CD-1 Mice | This compound | 5% topical solution | Reduction in the incidence of tumors.[3] | 26.67% |
| (DMBA/TPA-induced) | β-Carotene (alternative) | 0.05% in drinking water | Reduction in tumor-bearing mice and tumor multiplicity. | 81% reduction in tumor-bearing mice | |
| α-Carotene (alternative) | 0.05% in drinking water | Reduction in tumor-bearing mice and tumor multiplicity. | 64% reduction in tumor-bearing mice | ||
| Lung Carcinogenesis | A/J Mice | This compound | Not specified in abstracts | General inhibition of chemically-induced lung tumorigenesis mentioned in reviews. | Data not specified |
| (Benzo[a]pyrene-induced) | Farnesyltransferase inhibitor R115777 (mechanistically related) | 100 mg/kg by oral gavage | Reduction in tumor multiplicity. | 58% - 70% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for two widely used rodent models in chemoprevention studies.
Azoxymethane (AOM)-Induced Colon Carcinogenesis in Rats
This model is a standard for studying the development of colon cancer and the efficacy of potential chemopreventive agents.
-
Animal Model: Male F344 rats, 5 weeks old.
-
Acclimatization: Animals are acclimated for one week before the start of the experiment.
-
Diet: Rats are fed a control diet (modified AIN-76A) or an experimental diet containing the test compound (e.g., 1% this compound or 320 ppm sulindac).
-
Carcinogen Induction: Two weeks after the initiation of the respective diets, rats receive subcutaneous injections of azoxymethane (AOM) at a dose of 15 mg/kg body weight, once weekly for two weeks.
-
Termination: The experiment is terminated at a predetermined time point (e.g., 16 weeks of age).
-
Endpoint Analysis: Colons are excised, and the number of aberrant crypt foci (ACF) is quantified. Serum can be collected for biochemical analysis, such as cholesterol levels.
7,12-Dimethylbenz[a]anthracene (DMBA)/12-O-tetradecanoylphorbol-13-acetate (TPA)-Induced Skin Carcinogenesis in Mice
This two-stage model is used to study the initiation and promotion phases of skin cancer development.
-
Animal Model: Female CD-1 mice.
-
Initiation: A single topical application of a tumor initiator, 7,12-dimethylbenz[a]anthracene (DMBA), is applied to the shaved dorsal skin of the mice.
-
Promotion: Two weeks after initiation, a tumor promoter, 12-O-tetradecanoylphorbol-13-acetate (TPA), is applied topically multiple times a week for a specified duration.
-
Treatment: The test compound (e.g., 5% this compound) is applied topically before or during the promotion phase.
-
Observation: The incidence and multiplicity of skin tumors (papillomas) are monitored and recorded throughout the study.
-
Termination and Analysis: The study is terminated at a predefined endpoint, and tumors can be histologically examined.
Visualizing Molecular Mechanisms and Experimental Design
Understanding the signaling pathways involved in a compound's mechanism of action and the experimental workflow is essential for a comprehensive evaluation.
Caption: Inhibition of Ras Farnesylation by this compound.
Caption: Experimental Workflow for Rodent Chemoprevention Study.
Mechanism of Action
The primary proposed mechanism for this compound's chemopreventive activity is the inhibition of Ras protein farnesylation. Ras proteins are key signaling molecules that, when mutated, can lead to uncontrolled cell proliferation. For Ras to become active, it must be modified by the attachment of a farnesyl pyrophosphate (FPP) group, a process catalyzed by the enzyme farnesyltransferase. This compound is an intermediate in the cholesterol biosynthesis pathway, and its presence can lead to a reduction in the levels of FPP. This, in turn, limits the farnesylation of Ras, preventing its localization to the cell membrane and subsequent activation of downstream pro-proliferative signaling pathways.
Conclusion
The evidence from rodent models strongly suggests that this compound possesses significant chemopreventive properties. Its ability to inhibit the development of tumors in various organs, coupled with a well-defined mechanism of action, positions this compound as a promising candidate for further investigation in cancer prevention strategies. The comparative data presented in this guide underscore its potential and provide a basis for future clinical evaluation.
References
- 1. Cancer chemoprevention by carotenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IL-12 deficiency suppresses 12-O-tetradecanoylphorbol-13-acetate-induced skin tumor development in 7,12-dimethylbenz(a)anthracene-initiated mouse skin through inhibition of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological and Pharmacological Activities of this compound and Related Compounds: Potential Uses in Cosmetic Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Activities of Squalene and Vitamin E
For Immediate Release
In the landscape of antioxidant research, both squalene and vitamin E have garnered significant attention for their roles in mitigating oxidative stress. This guide provides a detailed comparison of their antioxidant activities, supported by experimental data, to assist researchers, scientists, and drug development professionals in their understanding and application of these compounds.
Executive Summary
This compound, a triterpenoid hydrocarbon, and vitamin E (alpha-tocopherol), a lipid-soluble vitamin, are both integral components of cellular defense against oxidative damage. Vitamin E is a well-established chain-breaking antioxidant that directly scavenges lipid peroxyl radicals. This compound, on the other hand, exhibits its antioxidant effects primarily through quenching singlet oxygen and reducing the overall levels of reactive oxygen species (ROS). While direct comparative studies with standardized methodologies are limited, available data suggest that their efficacy can be context-dependent, with some studies indicating this compound may possess stronger scavenging activity in certain conditions.
Data Presentation: Quantitative Antioxidant Activity
A direct quantitative comparison of the antioxidant activity of this compound and vitamin E is challenging due to the lack of studies employing identical, standardized assays for both compounds. However, data from various sources provide insights into their relative potencies.
| Antioxidant Assay | This compound | Vitamin E (alpha-tocopherol) | Reference |
| Lipid Peroxidation Inhibition | IC50: 0.023 mg/mL | Not directly compared in the same study. However, it is a potent inhibitor of lipid peroxidation.[1][2] | [3] |
| DPPH Radical Scavenging | No significant activity observed in one study. | IC50: 42.86 µg/mL (classified as very strong) | [3] |
| Singlet Oxygen Quenching | Highly effective scavenger. | Not directly compared in the same study, but known to quench singlet oxygen. | [4] |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of an antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. The data presented here are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Mechanisms of Antioxidant Action
This compound: A Potent Quencher and Nrf2 Activator
This compound's antioxidant activity is multifaceted. It is a highly effective quencher of singlet oxygen, a highly reactive form of oxygen that can damage cellular components. Furthermore, this compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under conditions of oxidative stress, this compound promotes the translocation of Nrf2 into the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their upregulation. This results in an enhanced cellular defense capacity against oxidative damage.
Vitamin E: The Chain-Breaking Antioxidant
Vitamin E, primarily alpha-tocopherol, is a classic chain-breaking antioxidant. It resides within cellular membranes and protects polyunsaturated fatty acids from lipid peroxidation. When a lipid peroxyl radical is formed, vitamin E donates a hydrogen atom to neutralize it, thereby breaking the chain reaction of lipid peroxidation. In this process, vitamin E itself becomes a tocopheroxyl radical, which is relatively stable. This radical can then be regenerated back to its active form by other antioxidants, notably vitamin C (ascorbic acid). This recycling mechanism enhances the overall antioxidant capacity of the cell.
Signaling Pathways and Experimental Workflows
This compound and the Nrf2 Signaling Pathway
The activation of the Nrf2 pathway by this compound is a key mechanism of its indirect antioxidant effect.
Caption: this compound-mediated activation of the Nrf2 signaling pathway.
Experimental Workflow for Nrf2 Activation:
-
Cell Culture: Culture relevant cell lines (e.g., hepatocytes, keratinocytes).
-
Treatment: Treat cells with this compound at various concentrations and time points. A positive control (e.g., sulforaphane) and a vehicle control should be included.
-
Nuclear and Cytoplasmic Fractionation: Isolate nuclear and cytoplasmic proteins from the treated cells.
-
Western Blotting: Perform Western blot analysis to determine the levels of Nrf2 in the nuclear and cytoplasmic fractions. An increase in nuclear Nrf2 indicates activation.
-
Quantitative PCR (qPCR): Measure the mRNA expression levels of Nrf2 target genes (e.g., HO-1, NQO1) to confirm downstream activation.
Vitamin E Regeneration Cycle
The antioxidant efficacy of Vitamin E is significantly enhanced by its regeneration by Vitamin C.
Caption: The regeneration cycle of Vitamin E by Vitamin C.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Lipophilic Antioxidants
This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in a suitable organic solvent (e.g., ethanol or methanol). The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Dissolve this compound and alpha-tocopherol in the same solvent used for the DPPH solution to prepare a series of concentrations.
-
Reaction: Add a specific volume of the antioxidant solution to the DPPH solution. A control containing only the solvent is also prepared.
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined from a plot of inhibition percentage against antioxidant concentration.
Lipid Peroxidation Inhibition Assay (TBARS Method)
This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation.
-
Preparation of Lipid Substrate: Prepare a liposome suspension or use a biological sample rich in polyunsaturated fatty acids (e.g., brain homogenate).
-
Induction of Peroxidation: Induce lipid peroxidation using an initiator such as ferrous sulfate/ascorbate or AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
Treatment: Add different concentrations of this compound or alpha-tocopherol to the lipid substrate before or along with the initiator.
-
Incubation: Incubate the mixture at 37°C for a specific duration (e.g., 1 hour).
-
TBARS Reaction: Stop the reaction by adding a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid).
-
Heating: Heat the mixture in a boiling water bath for a set time (e.g., 15-20 minutes) to allow the formation of the MDA-TBA adduct.
-
Measurement: After cooling, centrifuge the samples and measure the absorbance of the supernatant at 532 nm.
-
Calculation: The percentage of inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample with that of the control (without antioxidant).
Conclusion
Both this compound and vitamin E are potent antioxidants with distinct but complementary mechanisms of action. Vitamin E acts as a direct, chain-breaking antioxidant within membranes, while this compound functions as a powerful singlet oxygen quencher and an indirect antioxidant by upregulating the cellular antioxidant defense system via the Nrf2 pathway. The choice between these compounds for specific applications in research and drug development will depend on the nature of the oxidative stress and the desired biological outcome. Further head-to-head comparative studies using standardized methodologies are warranted to provide a more definitive quantitative comparison of their antioxidant efficacies.
References
- 1. Antioxidant and Neuroprotective Activity of Vitamin E Homologues: In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid oxidation that is, and is not, inhibited by vitamin E: Consideration about physiological functions of vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
- 4. Biological and Pharmacological Activities of this compound and Related Compounds: Potential Uses in Cosmetic Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
Squalene vs. Other Natural Antioxidants: A Comparative Guide for Skin Protection
Oxidative stress, primarily induced by ultraviolet (UV) radiation and environmental pollutants, is a principal contributor to extrinsic skin aging and various dermatological conditions. This process involves the generation of reactive oxygen species (ROS), which can damage cellular components like lipids, proteins, and DNA.[1] Natural antioxidants are pivotal in mitigating this damage. Squalene, a polyunsaturated triterpenoid hydrocarbon and a major component of human sebum (approx. 13%), is an integral part of the skin's innate protective system.[2][3] This guide provides an objective comparison of this compound's antioxidant performance for skin protection against other well-established natural antioxidants, supported by experimental data, detailed protocols, and pathway visualizations.
Mechanism of Action: A Comparative Overview
Natural antioxidants employ diverse mechanisms to protect the skin. This compound's primary role is that of a highly efficient singlet oxygen (¹O₂) quencher.[2][4] Upon exposure to UV radiation, photosensitizers in the skin can transfer energy to molecular oxygen, generating highly reactive ¹O₂. This compound effectively neutralizes this species, thereby preventing the initiation of lipid peroxidation cascades on the skin's surface. Its rate constant for quenching singlet oxygen is significantly higher than that of other skin surface lipids and is comparable to potent synthetic antioxidants like BHT.
In contrast, other antioxidants function through different or multiple mechanisms:
-
Vitamin E (α-tocopherol): As the most potent lipid-soluble antioxidant in vivo, Vitamin E is a chain-breaking antioxidant that donates a hydrogen atom to peroxyl radicals, terminating lipid peroxidation chain reactions within cell membranes.
-
Vitamin C (Ascorbic Acid): A water-soluble antioxidant that scavenges a wide range of ROS in aqueous compartments and can regenerate the oxidized form of Vitamin E, creating a synergistic antioxidant network.
-
Polyphenols (e.g., Resveratrol, Ferulic Acid): These compounds act as potent radical scavengers and can also modulate cellular signaling pathways. For instance, resveratrol can activate the Nrf2 signaling pathway, leading to the upregulation of endogenous antioxidant enzymes. It also inhibits tyrosinase, a key enzyme in melanin production, thus helping to manage hyperpigmentation.
Quantitative Comparison of Antioxidant Performance
The following tables summarize experimental data comparing the efficacy of this compound and other natural antioxidants in relevant models.
Table 1: Comparative Anti-aging Effects of this compound and Vitamin E on Skin Tissue
This study utilized a 10% fresh pigskin slurry to model skin tissue, evaluating changes in endogenous antioxidant enzyme activity and protein oxidation markers.
| Parameter Measured | Treatment | Result | Reference |
| Antioxidant Enzyme Activity | |||
| Superoxide Dismutase (SOD) | This compound | Remarkable improvement in activity | |
| Vitamin E | Improvement, but less effective than this compound | ||
| Glutathione Peroxidase (GSH-Px) | This compound | Remarkable improvement in activity | |
| Vitamin E | Improvement, but less effective than this compound | ||
| Catalase (CAT) | This compound | Remarkable improvement in activity | |
| Vitamin E | Improvement, but less effective than this compound | ||
| Protein Oxidation Markers | |||
| Protein Carbonyl Groups | This compound | Significant reduction in content | |
| Vitamin E | Reduction, but less effective than this compound | ||
| Protein Hydroperoxides | This compound | Significant reduction in content | |
| Vitamin E | Reduction, but less effective than this compound |
Table 2: Inhibition of UV-Induced this compound Peroxidation
This experiment assessed the ability of an antioxidant mixture to prevent the degradation and thickening of this compound when exposed to intense light, mimicking UV-induced damage.
| Parameter Measured | Control (Irradiated this compound) | Treatment (Antioxidant Mix*) | % Protection | Reference |
| Viscosity Increase | 1900-fold increase | Minimal increase | 99.8% | |
| This compound Degradation | Significant degradation | Reduced degradation | 43.9% |
*Active compounds mix: Bakuchiol, Ginkgo biloba extract, Mannitol, and Propyl Gallate.
Table 3: Tyrosinase Inhibition by Resveratrol (A Polyphenolic Antioxidant)
Tyrosinase inhibition is a key mechanism for controlling skin pigmentation. This data provides a functional comparison for a different class of natural antioxidants.
| Compound | IC₅₀ (μM) for Mushroom Tyrosinase | Reference |
| Resveratrol | 63.2 | |
| Piceatannol (Resveratrol analog) | 1.53 | |
| Oxyresveratrol (Resveratrol analog) | >100 (murine tyrosinase: 52.7) | |
| Kojic Acid (Standard Inhibitor) | 50.1 |
Experimental Protocols
Detailed methodologies for key assays are provided below for reproducibility and evaluation.
Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This is a common in vitro method to assess the hydrogen-donating ability of an antioxidant.
Principle: DPPH is a stable free radical with a deep violet color, showing maximum absorbance around 517 nm. When an antioxidant donates a hydrogen atom to DPPH, it is reduced to the non-radical form (DPPH-H), and the solution's color fades to a pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (typically 0.1 mM) in a suitable solvent like methanol or ethanol. This solution should be freshly prepared and protected from light.
-
Prepare a series of concentrations for the test antioxidant (e.g., this compound, vitamin E) and a positive control (e.g., Ascorbic Acid, Trolox) in the same solvent.
-
-
Reaction Setup:
-
In a 96-well microplate, add 20 µL of each sample concentration or standard to respective wells.
-
Add 20 µL of the solvent to blank wells.
-
Add 180-200 µL of the DPPH working solution to all sample and control wells. Mix thoroughly by pipetting.
-
-
Incubation:
-
Incubate the plate in the dark at room temperature (e.g., 25°C) for a set period (typically 30 minutes). The incubation time should be optimized based on the antioxidant's reaction kinetics.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without a sample.
-
The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the inhibition percentage against the sample concentrations.
-
Protocol 2: Cellular Antioxidant Activity (CAA) Assay in Human Keratinocytes
This assay measures the antioxidant activity of a compound within a cellular environment, accounting for bioavailability, uptake, and metabolism.
Principle: The assay uses the cell-permeable probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA). Inside the cell, esterases deacetylate DCFH-DA to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF). Antioxidants that enter the cell can scavenge ROS, thereby inhibiting the formation of DCF.
Methodology:
-
Cell Culture:
-
Seed human keratinocytes (e.g., HaCaT cell line) into a 96-well black, clear-bottom cell culture plate at a density that will achieve 90-100% confluency on the day of the assay.
-
-
Antioxidant Treatment:
-
Remove the culture medium and wash the cells gently with Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Treat the cells with various concentrations of the test compounds (e.g., this compound, resveratrol) and a standard antioxidant (e.g., Quercetin) for a predetermined time (e.g., 1-24 hours) to allow for cellular uptake.
-
-
Probe Loading:
-
Remove the treatment media and wash the cells with DPBS.
-
Load the cells with a DCFH-DA probe solution (e.g., 50 µL) and incubate according to the manufacturer's instructions, typically in the dark at 37°C.
-
-
Induction of Oxidative Stress:
-
After probe loading, remove the solution and add a ROS-generating compound, such as 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) or hydrogen peroxide (H₂O₂), to all wells except the negative control wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity (Excitation ~485 nm, Emission ~535 nm) at regular intervals over a period of time (e.g., 60 minutes).
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) from the fluorescence vs. time plot.
-
Determine the percentage inhibition of DCF formation for each antioxidant concentration and calculate the CAA value, often expressed as Quercetin Equivalents (QE).
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the cytoprotective effect of a natural antioxidant against induced oxidative stress in skin cells.
Caption: Diagram 1: A generalized workflow for evaluating the protective effects of antioxidants on skin keratinocytes.
Signaling Pathway
Antioxidants can protect the skin not only by direct scavenging but also by upregulating the cell's own defense mechanisms. The Nrf2-ARE pathway is a critical signaling cascade that controls the expression of numerous antioxidant and detoxification enzymes.
References
- 1. Improvement of Antioxidant Defences in Keratinocytes Grown in Physioxia: Comparison of 2D and 3D Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological and Pharmacological Activities of this compound and Related Compounds: Potential Uses in Cosmetic Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. internationalscholarsjournals.com [internationalscholarsjournals.com]
Comparative evaluation of different microbial strains for Squalene production
A Comparative Guide to Microbial Squalene Production: Saccharomyces cerevisiae, Yarrowia lipolytica, and Escherichia coli
Introduction
This compound, a triterpenoid hydrocarbon, is a vital precursor for the synthesis of steroids in eukaryotes and has significant applications in the pharmaceutical, cosmetic, and nutraceutical industries.[1][2][3] Traditionally sourced from shark liver oil, ethical and sustainability concerns have driven the development of microbial production platforms as a promising alternative.[1][4] This guide provides a comparative evaluation of three leading microbial chassis—Saccharomyces cerevisiae, Yarrowia lipolytica, and Escherichia coli—for this compound production, focusing on metabolic engineering strategies, production titers, and detailed experimental protocols.
Metabolic Pathways for this compound Biosynthesis
Microorganisms primarily utilize two distinct pathways for the biosynthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors for all isoprenoids, including this compound. Eukaryotes like yeast employ the mevalonate (MVA) pathway, while prokaryotes such as E. coli naturally utilize the methylerythritol 4-phosphate (MEP) pathway.
Mevalonate (MVA) Pathway in Yeast
The MVA pathway, native to yeasts such as S. cerevisiae and Y. lipolytica, starts from acetyl-CoA. A series of enzymatic reactions convert acetyl-CoA to IPP and DMAPP, which are then condensed to form farnesyl pyrophosphate (FPP). Finally, this compound synthase catalyzes the head-to-head condensation of two FPP molecules to produce this compound.
Methylerythritol 4-Phosphate (MEP) Pathway in E. coli
The MEP pathway, found in most bacteria, starts from pyruvate and glyceraldehyde-3-phosphate. While E. coli possesses this native pathway to produce FPP, it lacks the this compound synthase required to convert FPP to this compound. Therefore, heterologous expression of a this compound synthase gene is a fundamental requirement for this compound production in E. coli. To enhance precursor supply, the MVA pathway is often heterologously expressed in E. coli as well.
Comparative Performance of Microbial Strains
Metabolic engineering efforts have significantly boosted this compound production in various microbial hosts. The following table summarizes key findings and production titers achieved in engineered strains of S. cerevisiae, Y. lipolytica, and E. coli.
| Microbial Strain | Key Genetic Modifications | This compound Titer (mg/L) | This compound Yield (mg/g DCW) | Reference |
| Saccharomyces cerevisiae | Overexpression of tHMG1 and IDI1; introduction of ACL from Y. lipolytica; enhancement of β-oxidation pathway. | 703.7 | Not Reported | |
| Overexpression of NADH-specific HMG-CoA reductase; overexpression of ADH2 and ADA for ethanol utilization. | 9472 | Not Reported | ||
| Combined mitochondrial and cytoplasmic engineering of the MVA pathway. | 21100 | Not Reported | ||
| Overexpression of tHMG1 and FPP synthase (ispA); fed-batch fermentation. | 2011 | Not Reported | ||
| Yarrowia lipolytica | Overexpression of native HMG-CoA reductase; optimization of C/N ratio and pH. | 502.7 | Not Reported | |
| Overexpression of MVA pathway genes (ERG and HMG); overexpression of DGA1; deletion of PEX10 and URE2. | Not Reported | 22.0 | ||
| Overexpression of ERG9, ERG20, and HMGR; co-overexpression of DGA1 and CAT2; fed-batch with waste cooking oil. | 1381.4 | Not Reported | ||
| Cytoplasmic-peroxisomal engineering of the MVA pathway; regulation of lipid metabolism. | 51200 | Not Reported | ||
| Escherichia coli | Heterologous expression of MVA pathway; overexpression of ispH and ispG. | 974.3 | Not Reported | |
| Replacement of chassis cell to XL1-Blue. | 1274 | Not Reported | ||
| Hybrid HMGR system (NADPH and NADH-dependent); engineering of membrane morphology and lipid metabolism. | 1267.01 | Not Reported | ||
| Heterologous expression of hopanoid biosynthesis genes (hopA, hopB, hopD) from Streptomyces peucetius; overexpression of E. coli dxs and idi. | 11.8 | Not Reported |
Experimental Protocols
General Experimental Workflow
The overall process for microbial this compound production and analysis follows a standardized workflow, from strain cultivation to final quantification.
Microbial Strain and Cultivation
-
Yeast (S. cerevisiae, Y. lipolytica) :
-
Media : YPD medium (1% yeast extract, 2% peptone, 2% glucose) is commonly used for routine growth. For controlled experiments and fermentation, synthetic complete (SC) medium with a defined composition is preferred.
-
Cultivation Conditions : Typically grown at 30°C with shaking at 200-250 rpm. For fed-batch fermentation, a bioreactor is used with controlled pH, temperature, and dissolved oxygen levels. The carbon source (e.g., glucose or ethanol) is fed incrementally.
-
-
Escherichia coli :
-
Media : Luria-Bertani (LB) medium is used for general cultivation. For production, Terrific Broth (TB) or other rich media are often employed to achieve high cell densities.
-
Cultivation Conditions : Typically grown at 37°C with shaking at 200-250 rpm. Protein expression for the metabolic pathway is often induced with Isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches a specific optical density (e.g., OD600 of 0.6-0.8).
-
This compound Extraction (from Yeast)
This protocol is adapted from methods described for this compound extraction from yeast cells.
-
Harvest Cells : Centrifuge the microbial culture (e.g., 5000 x g for 10 minutes) to pellet the cells. Wash the cell pellet with distilled water and re-centrifuge.
-
Saponification : Resuspend the cell pellet in a 2:1 mixture of ethanol and 10 M potassium hydroxide (KOH).
-
Incubation : Incubate the mixture in a water bath at 80-90°C for 1-2 hours to break the cells and saponify lipids.
-
Solvent Extraction : After cooling, add an equal volume of n-hexane (or another non-polar solvent like dodecane) to the mixture and vortex vigorously for 5-10 minutes.
-
Phase Separation : Centrifuge the mixture (e.g., 3000 x g for 5 minutes) to separate the organic and aqueous phases.
-
Collection : Carefully collect the upper organic phase containing this compound. Repeat the extraction step on the aqueous phase 2-3 times to maximize recovery.
-
Drying and Reconstitution : Pool the organic phases and evaporate the solvent under a stream of nitrogen. Reconstitute the dried extract in a known volume of a suitable solvent (e.g., ethyl acetate or hexane) for analysis.
This compound Quantification
-
Gas Chromatography-Mass Spectrometry (GC-MS) :
-
Sample Preparation : The reconstituted extract is directly injected into the GC-MS system.
-
GC Conditions : A non-polar capillary column (e.g., HP-5MS) is typically used. The oven temperature program might start at a lower temperature (e.g., 150°C), ramp up to a high temperature (e.g., 300°C), and hold for a few minutes to ensure elution of this compound.
-
MS Conditions : The mass spectrometer is operated in electron ionization (EI) mode. This compound is identified by its characteristic retention time and mass spectrum (major fragments at m/z 69, 81, 410).
-
Quantification : A standard curve is prepared using pure this compound of known concentrations to quantify the amount in the samples.
-
-
High-Performance Liquid Chromatography (HPLC) :
-
Sample Preparation : The reconstituted extract is filtered through a 0.22 µm syringe filter before injection.
-
HPLC Conditions : A C18 reverse-phase column is commonly used. The mobile phase is often an isocratic mixture of acetonitrile and water or a gradient of these solvents.
-
Detection : this compound does not have a strong chromophore, so detection is typically performed at a low wavelength (e.g., 207-210 nm) using a UV detector.
-
Quantification : Similar to GC-MS, a standard curve is generated with pure this compound to determine the concentration in the samples.
-
Conclusion
Significant progress has been made in the metabolic engineering of Saccharomyces cerevisiae, Yarrowia lipolytica, and Escherichia coli for high-level this compound production. While S. cerevisiae has long been a workhorse in this field, the oleaginous yeast Y. lipolytica has recently emerged as a particularly promising host, achieving the highest reported titers to date due to its large acetyl-CoA pool and capacity for lipid storage. E. coli, with its rapid growth and well-established genetic tools, remains a viable platform, although challenges related to the storage of hydrophobic compounds like this compound need to be addressed. The choice of microbial chassis will depend on the specific production goals, available resources, and desired scale of operation. The continued application of synthetic biology and metabolic engineering principles holds the key to further enhancing the efficiency and economic viability of microbial this compound production.
References
- 1. Microbial this compound: A Sustainable Alternative for the Cosmetics and Pharmaceutical Industry – A Review | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. ir.cftri.res.in [ir.cftri.res.in]
- 4. Recent advances in the microbial production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Squalene in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Squalene, a naturally occurring triterpene and common ingredient in pharmaceuticals and cosmetics, requires specific handling and disposal procedures to mitigate risks and ensure compliance with regulations. This guide provides essential, step-by-step information for the safe and logistical management of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle this compound with appropriate safety measures in a well-ventilated area.[1] Personal protective equipment (PPE), including chemical-impermeable gloves, safety goggles, and suitable protective clothing, should be worn to avoid skin and eye contact.[1] All sources of ignition must be removed from the handling area, and non-sparking tools should be used to prevent fire, as this compound is combustible.[1][2]
Step-by-Step this compound Disposal Protocol
The proper disposal of this compound depends on the nature and quantity of the waste. The following steps provide a general guideline; however, all procedures must be in accordance with local, state, and federal regulations.[2]
1. Waste Identification and Segregation:
-
Pure or unused this compound should be kept in its original or a compatible, tightly closed container.
-
Do not mix this compound waste with other chemical waste to avoid unintended reactions.
-
Solid waste contaminated with this compound, such as absorbent pads, should be collected separately.
2. Handling Spills:
-
For small laboratory spills:
-
Ensure the area is well-ventilated.
-
Remove all ignition sources.
-
Contain the spill using an inert absorbent material like sand, earth, or vermiculite. Do not use combustible materials such as sawdust.
-
Collect the absorbed material using spark-proof tools and place it into a suitable, labeled container for disposal.
-
Clean the spill area thoroughly with soap and water.
-
-
For large spills:
-
Evacuate personnel to a safe area, moving upwind of the spill.
-
Alert the appropriate emergency responders or environmental health and safety (EHS) office.
-
If safe to do so, prevent further leakage and contain the spill to prevent it from entering drains or waterways.
-
3. Disposal of Liquid this compound Waste:
-
Primary Recommended Method: The most appropriate method for disposing of liquid this compound waste is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.
-
Do Not:
-
Discharge this compound directly into sewer systems or drains.
-
Contaminate water, foodstuffs, or feed with the waste.
-
4. Disposal of Contaminated Materials:
-
Solid Waste: Absorbent materials, contaminated labware, and PPE should be placed in a labeled, sealed container and disposed of as hazardous waste in accordance with institutional and regulatory guidelines.
-
Empty Containers:
-
Containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.
-
After rinsing, the container can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or offered for recycling or reconditioning, depending on local regulations.
-
Quantitative Data
No specific quantitative data, such as concentration limits for different disposal methods, were available in the search results. Disposal procedures are primarily determined by the physical state of the waste (liquid or solid-contaminated) and adherence to local, state, and federal hazardous waste regulations.
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
